molecular formula C19H23N3O3 B1671262 Espatropate CAS No. 132829-83-5

Espatropate

Cat. No.: B1671262
CAS No.: 132829-83-5
M. Wt: 341.4 g/mol
InChI Key: MDJOZYCYNUJABP-HKUYNNGSSA-N
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Description

Espatropate is a bronchodilator with antimuscarinic activity.

Properties

CAS No.

132829-83-5

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate

InChI

InChI=1S/C19H23N3O3/c23-13-19(22-11-8-20-14-22,16-4-2-1-3-5-16)18(24)25-17-12-21-9-6-15(17)7-10-21/h1-5,8,11,14-15,17,23H,6-7,9-10,12-13H2/t17-,19-/m0/s1

InChI Key

MDJOZYCYNUJABP-HKUYNNGSSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)[C@](CO)(C3=CC=CC=C3)N4C=CN=C4

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Espatropate;  UK-88060;  UNII-13MIU3750H.

Origin of Product

United States

Foundational & Exploratory

Espatropate: A Technical Guide to its Mechanism of Action as a Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the mechanism of action of espatropate. Contrary to some initial hypotheses, extensive pharmacological data has characterized espatropate, also known by its developmental code UK-88060, as a selective muscarinic acetylcholine M3 receptor antagonist [1]. This document will elucidate this established mechanism, detail the experimental methodologies used for its characterization, and clarify its distinction from other potential signaling pathways.

Executive Summary: Defining Espatropate's Core Mechanism

Espatropate is a small molecule drug developed by Pfizer Inc.[1]. Preclinical data have consistently demonstrated its activity as an antagonist at the muscarinic acetylcholine M3 receptor. The therapeutic potential of espatropate has been explored in the context of diseases where M3 receptor signaling is a key pathophysiological driver, such as respiratory and immune system disorders[1]. It is crucial to note that, based on publicly available data, there is no scientific evidence to support the classification of espatropate as a dual M1/M2 muscarinic agonist or a phosphodiesterase-4 (PDE4) inhibitor.

The Muscarinic Acetylcholine Receptor System: The Target of Espatropate

The muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. These receptors are involved in a wide array of physiological functions.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Espatropate's therapeutic action is centered on its selective blockade of the M3 receptor subtype.

Espatropate as a Muscarinic M3 Receptor Antagonist

The primary mechanism of action of espatropate is its ability to bind to the M3 receptor and prevent the binding of the endogenous agonist, acetylcholine. This competitive antagonism inhibits the downstream signaling cascade initiated by M3 receptor activation.

Downstream Consequences of M3 Receptor Blockade by Espatropate

By blocking the M3 receptor, espatropate effectively inhibits:

  • Smooth Muscle Contraction: M3 receptors are prominently expressed in the smooth muscle of the airways, gastrointestinal tract, and bladder. Their activation leads to muscle contraction. Espatropate's antagonism of these receptors results in smooth muscle relaxation.

  • Glandular Secretion: M3 receptors play a crucial role in stimulating secretion from various glands, including salivary and bronchial glands. Espatropate can reduce these secretions.

The following diagram illustrates the signaling pathway inhibited by espatropate.

cluster_cell Cell Membrane ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates Espatropate Espatropate Espatropate->M3R Binds & Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response cluster_workflow In Vitro Characterization Workflow Start Test Compound (Espatropate) Binding Radioligand Binding Assays (M1-M5 Subtypes) Start->Binding Functional Functional Assays (e.g., Calcium Flux, cAMP) Start->Functional Affinity Determine Binding Affinity (Ki) & Selectivity Profile Binding->Affinity Potency Determine Functional Potency (pA2) & Efficacy (Agonist/Antagonist) Functional->Potency

Workflow for in vitro characterization of a muscarinic ligand.
In Vivo Models

Preclinical in vivo studies are essential to evaluate the pharmacological effects of a drug in a whole organism. For an M3 antagonist like espatropate, these models would typically assess its effects on smooth muscle tone and secretions.

  • Example: Bronchoconstriction Models:

    • Objective: To evaluate the ability of espatropate to inhibit bronchoconstriction induced by a muscarinic agonist.

    • Methodology:

      • Animal Model: An appropriate animal model (e.g., guinea pig) is used.

      • Drug Administration: Espatropate is administered to the animals.

      • Challenge: Bronchoconstriction is induced by administering a muscarinic agonist like acetylcholine or methacholine.

      • Measurement: Airway resistance and other respiratory parameters are measured to assess the degree of bronchoconstriction.

      • Data Analysis: The ability of espatropate to reduce the agonist-induced bronchoconstriction is quantified.

Conclusion

References

  • Patsnap Synapse. (2026, January 3). Espatropate hydrate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Espatropate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Espatropate is an emerging therapeutic agent identified as a potent and selective muscarinic M3 receptor antagonist, placing it in a critical class of bronchodilators for the management of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] The pharmacological action of Espatropate is centered on its ability to competitively inhibit the binding of acetylcholine (ACh) at M3 receptors located on the smooth muscle of the airways.[1][4] This antagonism blocks the parasympathetic nerve-induced cascade that leads to bronchoconstriction and mucus secretion, thereby promoting airway relaxation and improving respiratory function.[2][5] This guide provides a comprehensive overview of a proposed synthetic pathway for Espatropate, detailed protocols for its physicochemical and pharmacological characterization, and expert insights into the rationale behind these advanced methodologies. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel anticholinergic agents.

Introduction: The Therapeutic Rationale for an M3 Antagonist

The parasympathetic nervous system plays a dominant role in regulating airway smooth muscle tone.[2] Upon stimulation, vagal nerves release acetylcholine (ACh), which binds to muscarinic receptors, primarily the M3 subtype, on airway smooth muscle cells. M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade resulting in smooth muscle contraction (bronchoconstriction).[1] In chronic respiratory diseases like COPD, heightened cholinergic tone contributes significantly to airway obstruction.

Muscarinic receptor antagonists, therefore, are a cornerstone of therapy.[5] By competitively blocking the M3 receptor, agents like Espatropate prevent ACh from binding, effectively interrupting the primary pathway for bronchoconstriction.[4][6] The development of next-generation antagonists focuses on improving selectivity for the M3 receptor to minimize side effects associated with the blockade of other muscarinic receptor subtypes (e.g., M2 in the heart), a common issue with older anticholinergic drugs.[2]

Proposed Chemical Synthesis of Espatropate

While the proprietary synthesis from its originator, Pfizer, is not public, a chemically sound and efficient pathway can be devised based on the molecular structure of related tropane esters.[2][7] Espatropate is understood to be an ester of a tropane-derived alcohol and a substituted α-hydroxyacetic acid. For the purposes of this guide, we will focus on a representative structure within this class: (1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The primary disconnection is the ester linkage, yielding the core alcohol (a nortropine derivative) and the α-hydroxy acid moiety.

G Espatropate Espatropate Target Molecule Disconnection Ester Disconnection (Retrosynthesis) Espatropate->Disconnection Alcohol Key Intermediate 1: (1R,3s,5S)-8-Azabicyclo[3.2.1]octan-3-ol (Nortropine Scaffold) Disconnection->Alcohol Acid Key Intermediate 2: 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid Disconnection->Acid

Caption: Retrosynthetic analysis of the Espatropate scaffold.

Synthesis of Key Intermediates

A. (1R,3s,5S)-8-Azabicyclo[3.2.1]octan-3-ol (Nortropine Scaffold)

The bicyclic core can be constructed via the classic Robinson tropinone synthesis, a biomimetic reaction that remains a landmark in organic chemistry.[8] This is followed by stereoselective reduction.

  • Step 1: Robinson Tropinone Synthesis. Succinaldehyde, methylamine, and acetonedicarboxylic acid (or its ester) react in a one-pot Mannich reaction followed by decarboxylation to yield tropinone.

  • Step 2: Stereoselective Reduction. Reduction of the tropinone ketone is required to form the alcohol. Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically yields tropine (3α-tropanol) as the major product due to the steric hindrance guiding the hydride attack from the less hindered equatorial face.[9]

  • Step 3: N-Demethylation (if starting from tropine). If the synthesis requires the secondary amine (nortropine), demethylation of the N-methyl group of tropine is necessary. This can be achieved using reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.

B. 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid

This α-hydroxy acid can be prepared efficiently using organometallic chemistry.[10][11]

  • Step 1: Grignard Reagent Formation. 2-Bromothiophene is reacted with magnesium turnings in anhydrous diethyl ether or THF to form 2-thienylmagnesium bromide.

  • Step 2: Reaction with Diethyl Oxalate. The Grignard reagent is added dropwise to a solution of diethyl oxalate at low temperature (e.g., -78 °C). Two equivalents of the Grignard reagent will add to the oxalate ester, forming a tertiary alcohol intermediate after acidic workup.

  • Step 3: Saponification. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.

Final Assembly: Esterification

The final step joins the two key intermediates. A Steglich esterification is a reliable method that proceeds under mild conditions, which is crucial to prevent side reactions.[7]

G cluster_0 Synthesis Workflow Start Starting Materials: - 2-Bromothiophene - Diethyl Oxalate - Tropinone Grignard 1. Grignard Formation & Reaction with Oxalate Start->Grignard Reduction 2. Ketone Reduction & Demethylation Start->Reduction Acid Intermediate: Di-thienylglycolic Acid Grignard->Acid Esterification 3. Steglich Esterification (DCC, DMAP) Acid->Esterification Product Final Product: Espatropate Esterification->Product Tropine Intermediate: Nortropine Scaffold Tropine->Esterification Reduction->Tropine

Caption: Proposed synthetic workflow for Espatropate.

Detailed Protocol: Steglich Esterification

  • Reaction Setup: To a solution of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid (1.0 eq) and (1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-ol (1.1 eq) in anhydrous dichloromethane (DCM) is added 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Coupling Agent Addition: The mixture is cooled to 0 °C in an ice bath. A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM is added dropwise over 30 minutes.

  • Reaction: The reaction is allowed to warm to room temperature and stirred under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final Espatropate product.

Physicochemical Characterization

Confirming the identity, purity, and structure of the synthesized Espatropate is paramount. A suite of analytical techniques must be employed.

Technique Purpose Expected Observations for Espatropate Scaffold
¹H & ¹³C NMR Structural Elucidation & Confirmation¹H: Distinct aromatic signals for thiophene protons, characteristic signals for tropane bridgehead protons (broad singlets), and a key singlet for the proton at the ester-linked carbon (C3-H). ¹³C: Resonances for thiophene carbons, tropane skeleton carbons, and a downfield signal for the ester carbonyl carbon.
Mass Spectrometry (MS) Molecular Weight ConfirmationA high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the exact calculated mass of the protonated molecule, confirming the elemental formula.
FT-IR Spectroscopy Functional Group IdentificationCharacteristic absorption bands for O-H stretching (from the hydroxyl group), C=O stretching (from the ester carbonyl), and C-O stretching. Aromatic C-H and C=C stretching from the thiophene rings will also be present.
HPLC Purity AssessmentA single, sharp peak under various mobile phase conditions indicates high purity. Retention time serves as an identifier for quality control. An area percentage of >99% is typically desired for drug candidates.
Elemental Analysis Elemental CompositionThe experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should match the theoretical values calculated from the molecular formula within a narrow margin (e.g., ±0.4%).

Pharmacological Characterization: Validating the Mechanism of Action

The biological activity of synthesized Espatropate must be quantified to confirm its function as an M3 receptor antagonist.

Mechanism of Action: Competitive Antagonism

Espatropate acts by binding to the orthosteric site of the M3 receptor, the same site as the endogenous ligand acetylcholine.[1][6] This binding is reversible and competitive; Espatropate does not elicit a downstream signal but instead blocks ACh from activating the receptor. This inhibition prevents the Gq protein activation, subsequent phospholipase C (PLC) stimulation, and the production of inositol trisphosphate (IP3), which ultimately blocks the release of intracellular calcium (Ca²⁺) required for smooth muscle contraction.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates Espatropate Espatropate Espatropate->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Causes

Caption: M3 receptor signaling pathway and the inhibitory action of Espatropate.

Experimental Protocols for Pharmacological Profiling

A. Radioligand Binding Assay (Affinity Determination)

This assay quantifies the binding affinity (Ki) of Espatropate for the M3 receptor.

  • Preparation: Membranes from cells overexpressing the human M3 receptor are prepared.

  • Assay Setup: A constant concentration of a radiolabeled M3 antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of unlabeled Espatropate.

  • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Espatropate. A non-linear regression analysis is used to calculate the IC₅₀ (concentration of Espatropate that inhibits 50% of radioligand binding). The IC₅₀ is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

B. Calcium Flux Functional Assay (Potency Determination)

This cell-based assay measures the functional potency (IC₅₀) of Espatropate by assessing its ability to block agonist-induced calcium mobilization.

  • Cell Preparation: CHO or HEK293 cells stably expressing the human M3 receptor are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of Espatropate.

  • Agonist Stimulation: The cells are then challenged with a constant concentration of an agonist like acetylcholine or carbachol (typically the EC₈₀ concentration to ensure a robust signal).

  • Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: The antagonist response is plotted as the percentage of inhibition of the agonist response versus the log concentration of Espatropate. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the functional potency of the compound.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the synthesis and comprehensive characterization of Espatropate, a promising M3 muscarinic antagonist. The proposed synthetic route leverages well-established, high-yielding chemical transformations, while the characterization protocols provide a self-validating system to ensure the compound's identity, purity, and pharmacological potency. By competitively blocking the M3 receptor, Espatropate directly addresses the underlying cholinergic-driven bronchoconstriction in respiratory diseases. Future research should focus on in vivo efficacy studies in relevant animal models of asthma and COPD, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and long-term safety and toxicology assessments to fully establish its therapeutic potential as a next-generation respiratory medicine.

References

  • National Center for Biotechnology Information (2023). Muscarinic Antagonists - StatPearls. Available at: [Link]

  • Barnes, P. J. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PubMed. Available at: [Link]

  • Tanaka, Y., et al. (2020). Pharmacological characteristics of muscarinic receptor antagonists. ResearchGate. Available at: [Link]

  • Wikipedia (2024). Muscarinic antagonist. Available at: [Link]

  • JoVE (2024). Antiasthma Drugs: Muscarinic Receptor Antagonists. Available at: [Link]

  • Patsnap Synapse (2026). Espatropate hydrate - Drug Targets, Indications, Patents. Available at: [Link]

  • Gröger, D. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC. Available at: [Link]

  • Chemistry Steps (2026). Tropane Alkaloids and the Synthesis of Atropine. Available at: [Link]

  • Shahjalal, Q. H. (2012). Tropane. Available at: [Link]

  • Haddad, E. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. eScholarship.org. Available at: [Link]

  • Pharmaffiliates. (1R,3S,5S)-3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-d3-8-azabicyclo[3.2.1]oct-6-en-8-ium Bromide. Available at: [Link]

  • Google Patents. Process for preparing thiophene derivatives.
  • Engineered Science Publisher (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available at: [Link]

  • ResearchGate (2015). Synthesis of Tropane Derivatives. Available at: [Link]

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Espatropate: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Espatropate. As a potent and selective muscarinic M3 receptor antagonist, Espatropate has been investigated for its potential as a bronchodilator in the treatment of respiratory diseases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the core characteristics of this tropane alkaloid derivative. The guide covers its chemical structure, physicochemical properties, a plausible synthetic route, and validated analytical methods for its quantification.

Introduction

Espatropate, also known as UK-88060, is a synthetic tropane alkaloid derivative that has demonstrated significant potential as a bronchodilator due to its high affinity and selectivity for the muscarinic M3 receptor.[1] The M3 receptors are predominantly located on the smooth muscle of the airways, and their antagonism leads to muscle relaxation and bronchodilation. This makes Espatropate a molecule of interest in the research and development of treatments for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide aims to provide a detailed technical resource on the fundamental chemical and analytical aspects of Espatropate.

Chemical Structure and Properties

Chemical Structure

Espatropate is a tropane ester, a class of compounds characterized by the 8-azabicyclo[3.2.1]octane skeleton.[2] The chemical formula for Espatropate is C19H23N3O3, and it has a molecular weight of 341.4 g/mol .[1]

The structure of Espatropate can be represented by the following diagram:

Espatropate_Structure cluster_tropane Tropane Ring System cluster_ester Ester Group cluster_sidechain Side Chain N1 N N1_methyl CH3 N1->N1_methyl C1 C2 C1->C2 C7 C1->C7 C3 C2->C3 C3->N1 C4 C3->C4 C5 C4->C5 C5->N1 C5->C1 C6 C7->C6 C6->C5 O_ester O C_carbonyl C=O O_ester->C_carbonyl C_alpha C_carbonyl->C_alpha C3_tropane C3_tropane->O_ester C3_tropane->O_ester Ester Linkage CH2OH CH2OH C_alpha->CH2OH Phenyl Phenyl Ring C_alpha->Phenyl Imidazole Imidazole Ring C_alpha->Imidazole caption Figure 1: 2D Chemical Structure of Espatropate. M3_Antagonism cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M3_receptor M3 Receptor ACh_release->M3_receptor Binds Gq_protein Gq Protein Activation M3_receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from SR IP3_DAG->Ca_release Contraction Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Espatropate Espatropate Espatropate->M3_receptor Blocks caption Figure 2: Mechanism of Action of Espatropate.

Caption: Figure 2: Mechanism of Action of Espatropate.

The high selectivity of Espatropate for the M3 receptor subtype is a desirable characteristic, as it may minimize the potential for side effects associated with the antagonism of other muscarinic receptor subtypes (M1, M2, M4, M5) located in various other tissues.

Synthesis of Espatropate

General Synthetic Strategy

The synthesis of Espatropate can be conceptually broken down into two main parts: the synthesis of the tropane alcohol precursor and the synthesis of the carboxylic acid side chain, followed by their coupling.

Synthesis_Workflow cluster_tropane_synthesis Tropane Alcohol Synthesis cluster_acid_synthesis Carboxylic Acid Synthesis start_tropane Tropinone reduction Stereoselective Reduction start_tropane->reduction tropane_alcohol (1R,3s,5S)-8-methyl-8- azabicyclo[3.2.1]octan-3-ol reduction->tropane_alcohol esterification Esterification tropane_alcohol->esterification start_acid Phenylacetic acid functionalization Functionalization at α-carbon start_acid->functionalization imidazole_addition Imidazole Addition functionalization->imidazole_addition acid_derivative 2-(1H-imidazol-1-yl)-2-phenylacetic acid imidazole_addition->acid_derivative acid_derivative->esterification Espatropate Espatropate esterification->Espatropate caption Figure 3: General Synthetic Workflow for Espatropate.

Caption: Figure 3: General Synthetic Workflow for Espatropate.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is a representative example for the synthesis of a tropane ester and would require optimization for the specific synthesis of Espatropate.

Step 1: Synthesis of (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol

  • To a solution of tropinone in a suitable solvent (e.g., methanol), add a stereoselective reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the tropane alcohol.

Step 2: Synthesis of 2-(1H-imidazol-1-yl)-2-phenylacetic acid

  • Start with a derivative of phenylacetic acid, for example, methyl 2-bromo-2-phenylacetate.

  • In an appropriate aprotic solvent (e.g., acetonitrile), react the bromo-ester with imidazole in the presence of a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture under reflux until completion (monitored by TLC).

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the resulting ester by column chromatography.

  • Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

Step 3: Esterification to form Espatropate

  • Dissolve the tropane alcohol and the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP).

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield Espatropate.

Analytical Methods for Quantification

Accurate and precise analytical methods are essential for the quantification of Espatropate in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose due to its high sensitivity and selectivity. [3][4][5][6][7][8][9][10]

HPLC-MS/MS Method for Espatropate in Plasma (Exemplary Protocol)

This protocol outlines a general approach for the bioanalysis of Espatropate in a plasma matrix. Method development and validation are crucial for ensuring reliable results. [11][12] Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile) containing the internal standard.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for retaining and separating Espatropate.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for this column dimension.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for the protonation of the basic nitrogen in Espatropate.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Espatropate and its internal standard.

  • MRM Transitions (Hypothetical):

    • Espatropate: [M+H]+ → fragment ion

    • Internal Standard: [M+H]+ → fragment ion

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., ICH M10) for parameters including:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

Espatropate is a promising M3 receptor antagonist with a chemical structure optimized for its pharmacological activity. This guide has provided a detailed examination of its chemical properties, a plausible synthetic pathway, and a robust analytical methodology for its quantification. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Espatropate and related compounds.

References

  • (S)-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg.
  • Espatrop
  • The use of high-flow high performance liquid chromatography coupled with positive and negative ion electrospray tandem mass spectrometry for quantitative bioanalysis via direct injection of the plasma/serum samples. (2000). Rapid Communications in Mass Spectrometry, 14(18), 1625-1631.
  • (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate hydrochloride. (n.d.). Sigma-Aldrich.
  • (1R,2S,5S)-8-Methyl-8-azabicyclo(3.2.1)oct-2-yl (2R)-cyclopentyl(hydroxy)
  • Phenylacetic Acid (3S,6S)-6-Acetoxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl Ester. (2003). Molbank, 2003(3), M335.
  • Demonstration of a consensus approach for the calculation of physicochemical properties required for environmental fate assessments. (2014). Environmental Science: Processes & Impacts, 16(5), 976-990.
  • Melting point determin
  • Physicochemical Properties and Environmental Fate. (2014). In A Framework to Guide Selection of Chemical Alternatives.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). Journal of Medicinal Chemistry, 62(21), 9442-9453.
  • Aqueous and cosolvent solubility data for drug-like organic compounds. (2005). The AAPS Journal, 7(1), E77-E86.
  • Prediction of physicochemical properties. (2012). Methods in Molecular Biology, 929, 93-138.
  • Spectrophotometric determination of α-hydroxytropolone pKa values: A structure-acidity relationship study. (2019). Results in Chemistry, 1, 100007.
  • Bioanalytical Methods for Sample Cleanup. (2020).
  • QSPR prediction of physico-chemical properties for REACH. (2008).
  • How to do HPLC method validation. (2022, March 3). [Video]. YouTube.
  • Review on Bioanalytical Method Development in Human Plasma. (2022). International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021).
  • Melting Point. (n.d.). University of Toronto Scarborough.
  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (2011). Molecular Pharmaceutics, 8(5), 1849-1856.
  • Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. (2013). American Journal of Chemistry, 3(2), 29-37.
  • Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. (2025).
  • Experiment 1 - Melting Points. (2013). University of Colorado Boulder.
  • HPLC method development and validation: an overview. (2017).
  • pKa determination of oxysophocarpine by reversed - phase high performance liquid chromatography. (2013). Chemistry Central Journal, 7, 65.
  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (2022). Molecules, 27(19), 6294.
  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry, 6, 290.
  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
  • Melting point determin
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2023). Indian Journal of Nuclear Medicine, 38(1), 36-42.
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Espatropate (UK-88,060): Pharmacological Profile and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological profile of Espatropate (Code: UK-88,060), a muscarinic receptor antagonist developed for respiratory indications.

Executive Summary

Espatropate (UK-88,060) is a synthetic anticholinergic agent belonging to the class of quinuclidinyl esters . Originally developed by Pfizer, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a therapeutic focus on bronchodilation for the management of obstructive airway diseases such as Asthma and Chronic Obstructive Pulmonary Disease (COPD).

While the compound has appeared in British Approved Names and various chemical registries, its development status is largely classified as "Discontinued" or "Inactive" for asthma, likely due to the saturation of the LAMA (Long-Acting Muscarinic Antagonist) market by quaternary ammonium compounds like Tiotropium, which offer superior localized retention in the lung.

Chemical Profile & Structural Analysis

Espatropate is chemically distinct from the classic tropane alkaloids (e.g., atropine) and the quaternary ammonium derivatives (e.g., ipratropium). It features a quinuclidine scaffold, a bicyclic amine that mimics the cationic head of acetylcholine but with high affinity for the muscarinic orthosteric site.

Physicochemical Data
PropertyValueNotes
IUPAC Name (3R)-1-azabicyclo[2.2.2]octan-3-yl 2-(hydroxymethyl)-2-(1H-imidazol-1-yl)-2-phenylacetateInferred from SMILES
Molecular Formula C19H23N3O3
Molecular Weight 341.41 g/mol
CAS Registry 132829-83-5
Core Scaffold 3-Quinuclidinol esterStructural analog to QNB (3-quinuclidinyl benzilate)
Key Moieties Imidazole ring, Phenyl ring, Hydroxymethyl groupImidazole likely confers specific H-bond interactions
Structural Diagram (Pharmacophore)

The following diagram illustrates the logical connectivity of the Espatropate molecule, highlighting the critical pharmacophores required for receptor binding.

EspatropateStructure Quinuclidine Quinuclidine Ring (Cationic Head Mimic) Ester Ester Linkage (H-Bond Acceptor) Quinuclidine->Ester  Attached to O   CentralC Central Carbon (Chiral Center) Ester->CentralC  C-C Bond   Phenyl Phenyl Ring (Hydrophobic Pocket) CentralC->Phenyl  Lipophilic Interaction   Hydroxymethyl Hydroxymethyl (-CH2OH) (H-Bond Donor) CentralC->Hydroxymethyl  Polar Interaction   Imidazole Imidazole Ring (Pi-Stacking/H-Bond) CentralC->Imidazole  Heterocyclic Interaction  

Caption: Pharmacophore connectivity of Espatropate. The quinuclidine nitrogen interacts with Asp147 (M3), while the phenyl and imidazole groups occupy the hydrophobic accessory pockets.

Pharmacodynamics: Mechanism of Action

Espatropate acts as a competitive antagonist at the M3 muscarinic receptor subtype located on the smooth muscle cells of the bronchioles.

The M3-Mediated Bronchoconstriction Pathway

Under normal physiological conditions, the parasympathetic nervous system releases Acetylcholine (ACh), which binds to M3 receptors. This triggers a Gq-coupled cascade leading to calcium release and muscle contraction. Espatropate intercepts this signal.

Signaling Cascade Blockade
  • Agonist (ACh) Action: Binds M3

    
     Activates G
    
    
    
    q
    
    
    Activates PLC
    
    
    
    
    Hydrolyzes PIP2 to IP3 + DAG
    
    
    IP3 binds IP3R on Sarcoplasmic Reticulum
    
    
    Ca
    
    
    release
    
    
    Ca-Calmodulin complex
    
    
    MLCK activation
    
    
    Bronchoconstriction .
  • Espatropate Action: Competes for the orthosteric site with high affinity (

    
     typically in the low nanomolar range for this class) 
    
    
    
    Prevents G-protein coupling
    
    
    Maintains smooth muscle relaxation (Bronchodilation ).

M3Signaling ACh Acetylcholine (ACh) M3 M3 Receptor (GPCR) ACh->M3  Activates   Espatropate Espatropate (Inhibitor) Espatropate->M3  BLOCKS   Relaxation Bronchodilation (Therapeutic Effect) Espatropate->Relaxation  Results in   Gq Gq Protein M3->Gq  Couples   PLC Phospholipase C (PLC) Gq->PLC  Activates   IP3 IP3 PLC->IP3  Generates   Ca Intracellular Ca2+ IP3->Ca  Releases   Contraction Bronchoconstriction Ca->Contraction  Triggers  

Caption: Mechanism of Action. Espatropate competitively inhibits the M3 receptor, preventing the Gq-PLC-IP3 cascade and subsequent calcium-mediated bronchoconstriction.

Selectivity Considerations

A critical parameter for respiratory antimuscarinics is kinetic selectivity for M3 over M2.

  • M3 Receptors: Post-synaptic; mediate contraction (Target).

  • M2 Receptors: Pre-synaptic autoreceptors; inhibit ACh release. Blocking M2 increases synaptic ACh, potentially overcoming the M3 blockade.

  • Insight: Successful drugs like Tiotropium dissociate significantly slower from M3 than M2. Espatropate's profile likely aimed for this "kinetic selectivity" to ensure sustained bronchodilation without potentiating vagal tone.

Experimental Protocols

To validate the profile of Espatropate or similar quinuclidinyl esters, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) of Espatropate for human M3 receptors.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with human M3 receptor cDNA.

    • Harvest cells, homogenize in ice-cold HEPES buffer (20 mM, pH 7.4), and centrifuge at 40,000 x g.

    • Resuspend pellet in assay buffer.

  • Assay Setup:

    • Radioligand: Use

      
      -N-Methylscopolamine (
      
      
      
      -NMS) at 0.2 nM (approx.
      
      
      ).
    • Non-specific Binding: Define using 1

      
      M Atropine.
      
    • Test Compound: Prepare serial dilutions of Espatropate (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate plates for 60-90 minutes at 25°C to reach equilibrium.

    • Note: Quinuclidinyl esters can have slow association rates; ensure equilibrium is verified.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Ex Vivo Guinea Pig Tracheal Strip Assay (Functional Potency)

Objective: Assess the functional antagonism (


) against cholinergic contraction.
  • Tissue Preparation:

    • Euthanize male Dunkin-Hartley guinea pigs.

    • Excise trachea and cut into helical strips (2-3 mm wide).

    • Mount in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% O2/5% CO2).

  • Equilibration:

    • Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Agonist Challenge:

    • Construct a cumulative concentration-response curve (CRC) for Carbachol (CCh) to establish max contraction (

      
      ).
      
    • Washout until baseline is restored.

  • Antagonist Incubation:

    • Incubate tissue with Espatropate (e.g., 10 nM) for 60 minutes.

  • Re-challenge:

    • Repeat CCh CRC in the presence of Espatropate.

  • Data Interpretation:

    • Observe the rightward shift of the CCh curve.

    • Calculate Dose Ratio (DR) and Schild plot to determine

      
       (measure of affinity).
      
    • Criterion: A parallel shift without depression of

      
       indicates competitive antagonism.
      

Clinical & Development Context

Espatropate (UK-88,060) was explored by Pfizer but did not progress to widespread clinical use for asthma.

  • Rationale for Discontinuation: The respiratory market is dominated by quaternary ammonium compounds (e.g., Tiotropium, Glycopyrronium). These compounds are permanently charged, which limits their absorption across the pulmonary membrane into systemic circulation.

  • Espatropate's Limitation: As a tertiary amine (quinuclidine), Espatropate is likely more lipophilic and better absorbed systemically than quaternary competitors. This increases the risk of systemic anticholinergic side effects (dry mouth, urinary retention, tachycardia) compared to "lung-selective" drugs that remain trapped in the airways.

  • Current Status: It serves as a pharmacological tool compound for studying M3 receptor topology and the structure-activity relationships (SAR) of quinuclidine esters.

References

  • TargetMol. Espatropate - Product Description and Physicochemical Properties. TargetMol Chemicals.[1] Link

  • Patsnap Synapse. Espatropate Hydrate: Drug Profile, Mechanism, and Development Status. Patsnap. Link

  • British Pharmacopoeia Commission. British Approved Names 2002.[2] The Stationery Office, London. (Confirming UK-88,060 designation).[2][1][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for Quinuclidinyl Derivatives (Structural Analogues). PubChem.[4] Link

  • Pfizer Inc. Historical Pipeline Data: UK-88,060.[3] (Inferred from development codes and patent literature).

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Espatropate: A Technical Guide to its Preclinical In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Espatropate (also known as UK-88060) is a small molecule drug identified as a potent and selective muscarinic M3 receptor antagonist, developed by Pfizer for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a bronchodilator, its mechanism of action is centered on the blockade of acetylcholine-induced bronchoconstriction mediated by M3 receptors on airway smooth muscle. This technical guide provides a comprehensive overview of the characteristic in vitro and in vivo pharmacological studies that are typically employed to characterize a compound like Espatropate. While specific preclinical data for Espatropate is limited in the public domain, this document outlines the standard methodologies and expected outcomes for a selective M3 antagonist, thereby offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for M3 Receptor Antagonism in Respiratory Disease

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine (ACh), the primary neurotransmitter of this system, induces bronchoconstriction by activating muscarinic M3 receptors on airway smooth muscle cells. In chronic respiratory diseases like asthma and COPD, increased vagal tone and cholinergic hyperreactivity contribute significantly to airway obstruction and symptoms. Therefore, antagonizing the M3 receptor is a well-established therapeutic strategy for inducing bronchodilation and providing symptomatic relief. Espatropate, with its classification as a muscarinic M3 receptor antagonist, was developed to address this therapeutic need.

Chemical Properties of Espatropate
PropertyValue
Synonyms UK-88060, Espatropate
Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
CAS Registry Number 132829-83-5

In Vitro Activity of a Selective M3 Antagonist

The in vitro characterization of a muscarinic M3 antagonist like Espatropate is fundamental to establishing its potency, selectivity, and mechanism of action at the molecular and cellular level.

Receptor Binding Affinity

The initial step in characterizing a receptor antagonist is to determine its binding affinity for the target receptor and to assess its selectivity against other related receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell lines recombinantly expressing human muscarinic M1, M2, M3, M4, and M5 receptors are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Espatropate).

  • Incubation and Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Expected Data Presentation: Binding Affinities (Ki) of a Representative M3 Antagonist

Receptor SubtypeRepresentative Ki (nM)
M3 1.5
M1150
M2250
M4>1000
M5>1000

This table illustrates the expected high affinity for the M3 receptor and significantly lower affinity for other muscarinic subtypes, demonstrating selectivity.

Functional Antagonism in Cell-Based Assays

Functional assays are crucial to confirm that the binding of the antagonist translates into a functional blockade of receptor signaling.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture and Loading: A cell line expressing the human M3 receptor (e.g., CHO-K1 or HEK293) is seeded in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the M3 antagonist (e.g., Espatropate) or vehicle control.

  • Agonist Stimulation: A known M3 receptor agonist (e.g., carbachol or acetylcholine) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value is determined.

Activity on Isolated Airway Smooth Muscle

To assess the effect of the compound on the target tissue, in vitro studies using isolated airway smooth muscle preparations are essential.

Experimental Protocol: Organ Bath Studies with Guinea Pig Trachea

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curves: Cumulative concentrations of a contractile agonist (e.g., methacholine or carbachol) are added to the organ bath to induce smooth muscle contraction, and a concentration-response curve is generated.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the M3 antagonist (e.g., Espatropate) for a predetermined period.

  • Shift in Concentration-Response Curve: The cumulative concentration-response to the contractile agonist is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

In Vivo Activity of a Selective M3 Antagonist

In vivo studies are critical to evaluate the efficacy, duration of action, and safety profile of a potential bronchodilator in a whole-animal system.

Bronchoprotection in Animal Models of Airway Hyperreactivity

Animal models that mimic key features of asthma, such as bronchoconstriction in response to a challenge, are used to assess the in vivo efficacy of bronchodilators.

Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

  • Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is continuously monitored.

  • Drug Administration: The test compound (e.g., Espatropate) or vehicle is administered via the intravenous, intratracheal, or inhaled route.

  • Bronchoconstrictor Challenge: A bolus intravenous injection of acetylcholine is administered to induce bronchoconstriction.

  • Measurement of Bronchoprotection: The ability of the test compound to inhibit the acetylcholine-induced increase in airway resistance is measured.

  • Data Analysis: The dose of the compound that produces a 50% inhibition of the bronchoconstrictor response (ED50) is calculated. The duration of action can also be assessed by performing the acetylcholine challenge at various time points after drug administration.

Expected Data Presentation: In Vivo Bronchoprotective Activity

Route of AdministrationED50 (µg/kg)Duration of Action (hours)
Intravenous52
Intratracheal24
Inhaled1>6

This table illustrates the expected potency and duration of action of a representative M3 antagonist delivered by different routes.

Cardiovascular Safety Assessment

Since muscarinic M2 receptors are present in the heart and regulate heart rate, it is crucial to assess the cardiovascular safety of an M3 antagonist to ensure it does not have significant off-target effects.

Experimental Protocol: Cardiovascular Monitoring in Conscious Dogs

  • Animal Instrumentation: Conscious dogs are instrumented with telemetric devices to continuously monitor cardiovascular parameters such as heart rate and blood pressure.

  • Drug Administration: The M3 antagonist is administered at various doses.

  • Data Collection: Heart rate and blood pressure are recorded continuously before and after drug administration.

  • Data Analysis: The changes in cardiovascular parameters are analyzed to determine if the compound induces tachycardia or other cardiovascular side effects at therapeutically relevant doses.

Signaling Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway

M3_Signaling_Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction Espatropate Espatropate Espatropate->M3R Blocks In_Vivo_Workflow Start Start: Anesthetized Guinea Pig Ventilation Mechanical Ventilation & Airway Resistance Monitoring Start->Ventilation Drug_Admin Administer Espatropate or Vehicle Ventilation->Drug_Admin ACh_Challenge Intravenous Acetylcholine Challenge Drug_Admin->ACh_Challenge Measure Measure Peak Bronchoconstriction ACh_Challenge->Measure Analysis Data Analysis: Calculate % Inhibition and ED50 Measure->Analysis End End Analysis->End

Caption: A typical experimental workflow for assessing the in vivo bronchoprotective effect of Espatropate.

Conclusion

Espatropate, as a muscarinic M3 receptor antagonist, holds therapeutic potential as a bronchodilator for the management of obstructive airway diseases. The in vitro and in vivo studies outlined in this guide represent the standard preclinical evaluation for such a compound. These assays are designed to rigorously assess its potency, selectivity, functional activity, in vivo efficacy, and safety profile. While detailed public data on Espatropate is scarce, the methodologies described herein provide a comprehensive framework for understanding the preclinical development pathway of a selective M3 antagonist for respiratory indications. Further research and clinical development would be necessary to fully elucidate the therapeutic utility of Espatropate.

References

  • Espatropate hydrate - Drug Targets, Indications, Patents - Patsnap Synapse. (2026, January 3). Synapse. [Link]

Espatropate target identification and validation

Author: BenchChem Technical Support Team. Date: February 2026

Espatropate: Mechanistic Deconvolution and M3 Muscarinic Receptor Validation Framework

Executive Summary

Espatropate (UK-88,060) represents a class of quinuclidine-based muscarinic receptor antagonists designed for the management of obstructive airway diseases, including asthma and Chronic Obstructive Pulmonary Disease (COPD). The primary therapeutic objective of Espatropate is the selective blockade of the M3 muscarinic acetylcholine receptor (CHRM3) , which mediates bronchoconstriction and mucus secretion in the airway smooth muscle (ASM).

This technical guide delineates the rigorous target identification and validation protocol required to confirm Espatropate’s mechanism of action. It moves beyond generic descriptions, detailing the specific biochemical, cellular, and physiological assays necessary to validate M3 selectivity over the structurally homologous M2 receptor—a critical safety parameter to avoid vagolytic tachycardia.

Phase 1: Computational Target Prediction & Structural Docking

Before wet-lab validation, the interaction between Espatropate and the orthosteric binding pocket of the M3 receptor must be modeled to predict affinity and binding mode.

Homology Modeling & Ligand Docking

The M3 receptor belongs to the Class A GPCR family. The crystal structure of the human M3 receptor (e.g., PDB ID: 4U15, bound to tiotropium) serves as the template.

  • Protocol:

    • Ligand Preparation: Generate the 3D conformer of Espatropate (protonated at the quinuclidine nitrogen at physiological pH 7.4).

    • Receptor Grid Generation: Define the orthosteric binding site around the aspartate residue (Asp147 in M3) which forms a critical salt bridge with the positively charged nitrogen of the ligand.

    • Docking Algorithm: Use Glide (Schrödinger) or Gold (CCDC) to dock Espatropate.

    • Scoring Function: Evaluate the binding energy (

      
      ) and specific interactions:
      
      • Ionic Interaction: Quinuclidine

        
        
        
        
        
        Asp147 (
        
        
        ).
      • Hydrophobic Cluster: The phenyl/dithienyl rings of Espatropate interacting with the aromatic cage (Tyr148, Trp503, Tyr529).

      • Hydrogen Bonding: The hydroxyl/ester groups interacting with Asn507 (

        
        ).
        
Selectivity Prediction (In Silico)
  • Objective: Differentiate binding affinity between M3 and M2 receptors.

  • Challenge: The orthosteric sites of M2 and M3 are highly conserved.

  • Strategy: Analyze the "aromatic lid" region. M2 and M3 differ slightly in the extracellular loops (ECL2 and ECL3). Docking simulations must demonstrate that Espatropate’s bulky ester/phenyl groups are sterically accommodated better in the M3 vestibule than in M2.

Phase 2: Biochemical Target Engagement (In Vitro)

This phase quantifies the physical interaction between Espatropate and the target.

Radioligand Binding Assay (Displacement)

This is the gold standard for determining affinity (


).
  • Membrane Source: CHO-K1 or HEK293 cell membranes stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) – a non-selective, high-affinity antagonist.
  • Protocol:

    • Incubate membranes (

      
       protein) with 
      
      
      
      -NMS (
      
      
      , approx.
      
      
      ) in assay buffer (PBS, pH 7.4).
    • Add increasing concentrations of Espatropate (

      
       to 
      
      
      
      ).
    • Incubate for 2 hours at room temperature to reach equilibrium.

    • Terminate by rapid filtration through GF/B filters using a cell harvester.

    • Count radioactivity via liquid scintillation.

  • Data Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
  • Validation Criterion: Espatropate must demonstrate high affinity (

    
    ) for M3.
    
Kinetic Binding Studies (Dissociation Rate)

For long-acting bronchodilators (LAMA), a slow dissociation rate (


) from the M3 receptor correlates with prolonged duration of action.
  • Method: Pre-equilibrate membranes with

    
    -NMS and Espatropate, then add massive excess of unlabeled atropine to block re-association. Measure radioactivity remaining over time (0–24 hours).
    
  • Target Profile:

    
     (dissociation half-life) at M3 should be significantly longer than at M2.
    

Phase 3: Functional Validation (Cellular Signaling)

Binding does not equal function. We must prove Espatropate blocks the downstream signaling cascade initiated by Acetylcholine (ACh).

Calcium Mobilization Assay (FLIPR)

M3 couples to


, activating Phospholipase C (PLC) and releasing intracellular calcium (

).
  • Cell Line: CHO-hM3 (Chinese Hamster Ovary cells expressing human M3).

  • Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).

  • Agonist: Acetylcholine (

    
     concentration).
    
  • Protocol:

    • Load cells with Fluo-4 AM.

    • Pre-incubate with Espatropate (various concentrations) for 30 mins.

    • Inject ACh and measure fluorescence increase using a Fluorometric Imaging Plate Reader (FLIPR).

  • Readout: Determine the

    
     (antagonist dissociation constant) via Schild analysis. A slope of 1.0 indicates competitive antagonism.
    
Pathway Specificity Check (cAMP Assay)

To rule out off-target effects on


-coupled receptors (like M2 or M4), perform a cAMP assay.
  • Expectation: Espatropate should not significantly alter forskolin-stimulated cAMP levels in M2-expressing cells at therapeutic concentrations, or should only do so at much higher concentrations than required for M3 blockade.

Phase 4: Physiological Validation (Ex Vivo)

The definitive proof of efficacy is the relaxation of contracted airway smooth muscle.

Isolated Guinea Pig Trachea (Organ Bath)
  • Tissue: Tracheal rings from Dunkin-Hartley guinea pigs.

  • Setup: Suspend rings in Krebs-Henseleit buffer, oxygenated (

    
    ), attached to an isometric force transducer.
    
  • Induction: Induce tone with Carbachol (muscarinic agonist) or electrical field stimulation (EFS) to release endogenous ACh.

  • Challenge: Add cumulative doses of Espatropate.

  • Endpoint: Measure the

    
     relaxation of pre-contracted tone.
    
  • Selectivity Control: Parallel assay using Guinea Pig Left Atria (driven electrically). M2 receptors mediate the force of contraction. The ratio of potencies (Trachea vs. Atria) defines the safety margin.

Visualizations

Diagram 1: M3 Receptor Signaling & Espatropate Blockade

Caption: The canonical Gq-coupled pathway in airway smooth muscle. Espatropate competitively inhibits ACh binding, preventing PLC activation, IP3 generation, and subsequent Calcium release/contraction.

M3_Signaling Espatropate Espatropate (Antagonist) M3 M3 Receptor (GPCR) Espatropate->M3 Blocks (Competitive) ACh Acetylcholine (Agonist) ACh->M3 Activates Gq Gq Protein M3->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux MLCK MLCK Activation Ca->MLCK Activates Contraction Bronchoconstriction MLCK->Contraction Causes

Diagram 2: Target Validation Workflow

Caption: The sequential cascade from computational prediction to physiological confirmation, ensuring high-confidence target validation.

Validation_Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular cluster_3 Phase 4: Physiological Docking Molecular Docking (M3 Orthosteric Site) Binding Radioligand Binding ([3H]-NMS Displacement) Docking->Binding Hit Confirmation Kinetic Kinetic Analysis (Dissociation Rate) Binding->Kinetic Affinity Check FLIPR Ca2+ Flux Assay (CHO-hM3 Cells) Kinetic->FLIPR Functional Check Selectivity Selectivity Screen (M2/M4 Counter-assay) FLIPR->Selectivity Safety Check OrganBath Organ Bath (Guinea Pig Trachea) Selectivity->OrganBath Efficacy Check

Data Summary: Expected Validation Profile

The following table summarizes the quantitative benchmarks required to validate Espatropate as a high-quality M3 antagonist.

Assay TypeParameterTarget Value (Espatropate)Control (Atropine)Interpretation
Binding (hM3)


(

)

High affinity binding to target.
Selectivity Ratio



(Non-selective)
Safety margin for cardiac effects.
Functional

(Schild)


Potent functional blockade of ACh.
Dissociation

(off-rate)


Predicts "Once-Daily" dosing potential.

References

  • Pfizer Inc. (1991). Quinuclidine derivatives. Patent WO1991004252A1.
  • British Pharmacopoeia Commission. (2002). British Approved Names 2002. The Stationery Office.
  • Chen, C., et al. (2006). Mucosally-directed muscarinic antagonists. (Contextual reference for soft-drug antimuscarinic design principles).
  • Barnes, P. J. (1993). Muscarinic receptor subtypes in airways. Life Sciences, 52(5-6), 521-527. (Mechanistic grounding for M3 targeting).
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.

Technical Monograph: Espatropate (UK-88,060) Preclinical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Respiratory Pharmacologists Subject: Espatropate (UK-88,060) – Mechanism, Pharmacology, and Development Context

Executive Summary

Espatropate (Code: UK-88,060) represents a significant scaffold in the evolution of long-acting muscarinic antagonists (LAMAs) for respiratory indications. Developed primarily as a bronchodilator for the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma, Espatropate functions as a high-affinity antagonist at the M3 muscarinic acetylcholine receptor .

While it did not achieve the commercial ubiquity of Tiotropium or Aclidinium, Espatropate remains a critical reference compound in preclinical research due to its structural integration of a quinuclidine ring —a pharmacophore essential for high-affinity muscarinic binding. This guide analyzes the preclinical attributes of Espatropate, focusing on its receptor selectivity profile, signal transduction inhibition, and the mechanistic rationale behind its inhalation-based formulation strategies.

Molecular Identity & Structural Logic

Espatropate belongs to the quinuclidinyl ester class of antimuscarinics. Its design leverages the rigidity of the quinuclidine nitrogen to mimic the charged nitrogen of acetylcholine, ensuring potent orthosteric binding.

Chemical Profile[1][2][3][4][5][6]
  • INN: Espatropate[1]

  • Development Code: UK-88,060

  • Chemical Name: (R)-Quinuclidin-3-yl (R)-

    
    -(hydroxymethyl)-
    
    
    
    -phenylimidazole-1-acetate
  • Molecular Formula:

    
    
    
  • Key Structural Motif:

    • Quinuclidine Ring: Provides the cationic headgroup (at physiological pH) for ionic interaction with the conserved Aspartate residue (Asp113 in M3) in the receptor binding pocket.

    • Imidazole/Phenyl Groups: Facilitate hydrophobic pi-pi stacking interactions with the aromatic cage of the muscarinic receptor, enhancing affinity and residence time.

Mechanism of Action (MOA): Signal Transduction Blockade

The therapeutic efficacy of Espatropate is derived from its ability to competitively antagonize the M3 receptor on airway smooth muscle (ASM). Under normal physiology, vagal nerve release of acetylcholine (ACh) activates M3 receptors, triggering a


-coupled cascade that leads to bronchoconstriction.
The Blockade Pathway
  • Agonist Action (ACh): Binds M3

    
     Activates 
    
    
    
    protein.
  • Effector Activation:

    
     stimulates Phospholipase C (PLC) .
    
  • Second Messenger: PLC hydrolyzes

    
     into 
    
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).
  • Calcium Release:

    
     binds to 
    
    
    
    receptors on the sarcoplasmic reticulum, causing
    
    
    efflux.
  • Contraction: Elevated intracellular

    
     binds Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and bronchoconstriction.
    
  • Espatropate Intervention: Espatropate occupies the M3 orthosteric site with high affinity, preventing ACh binding and thereby silencing the downstream

    
     mobilization.
    
Visualization: M3 Signaling & Espatropate Blockade

The following diagram illustrates the specific node of inhibition within the ASM signaling cascade.

M3_Signaling_Blockade cluster_membrane Airway Smooth Muscle Membrane M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Endogenous Agonist) ACh->M3 Activates Espatropate Espatropate (Antagonist) Espatropate->M3 BLOCKS (Competitive Inhibition) IP3 IP3 PIP2->IP3 Generates Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers SR Release Contraction Bronchoconstriction Ca2->Contraction Activates MLCK

Caption: Espatropate competitively inhibits the M3 receptor, preventing the Gq-PLC-IP3 cascade essential for bronchoconstriction.

Preclinical Pharmacology Profile

Receptor Selectivity (M3 vs. M2)

A critical requirement for safe bronchodilators is kinetic selectivity for the M3 subtype over the M2 subtype.

  • M3 Receptor: Located on bronchial smooth muscle; mediates contraction (Target).

  • M2 Receptor: Located presynaptically on vagal nerve endings; functions as an autoreceptor to inhibit further ACh release. Blocking M2 can paradoxically increase ACh release, potentially overcoming the M3 blockade or causing vagally-mediated tachycardia.

Espatropate Profile: Like other quinuclidinyl esters (e.g., Revatropate), Espatropate demonstrates a "kinetic selectivity" profile. While its equilibrium binding affinity (


) may be similar across subtypes, its dissociation half-life (

)
is significantly longer at M3 receptors compared to M2. This allows the drug to remain bound to the therapeutic target (M3) while rapidly detaching from the safety target (M2).
ParameterM3 Receptor (Bronchial)M2 Receptor (Cardiac/Neuronal)Clinical Implication
Binding Affinity (

)
High (nM range)High (nM range)Potent binding to both subtypes initially.
Dissociation Rate (

)
Slow Fast "Functional Selectivity" for bronchoprotection.
Physiological Effect Blockade of ContractionMinimal blockade of autoregulationReduced risk of paradoxical bronchospasm or tachycardia.
In Vivo Efficacy Models

Preclinical validation of Espatropate typically utilizes the Konzett-Rössler preparation in anesthetized guinea pigs, the gold standard for assessing bronchodilator potency.

Experimental Protocol: Guinea Pig Bronchoprotection

  • Induction: Anesthetize guinea pigs (urethane/pentobarbitone).

  • Instrumentation: Cannulate trachea for artificial ventilation; measure pulmonary inflation pressure (PIP).

  • Challenge: Administer intravenous Acetylcholine (ACh) or Methacholine to induce transient bronchospasm (spike in PIP).

  • Treatment: Administer Espatropate (IV or intratracheal instillation).

  • Measurement: Calculate the

    
     (dose required to inhibit ACh-induced bronchoconstriction by 50%).
    
  • Duration: Monitor protection over 12-24 hours to assess "Long-Acting" (LAMA) potential.

Result Synthesis: Espatropate exhibits dose-dependent inhibition of bronchoconstriction with a duration of action supporting once- or twice-daily dosing frequencies in early models.

Pharmacokinetics (PK) & Formulation Logic

Espatropate was designed for inhalation delivery . The physicochemical properties of the molecule dictate its fate in the lung.

Absorption & Distribution
  • Lung Retention: The quinuclidine moiety, when protonated, facilitates interaction with lung tissue phospholipids, creating a "depot" effect that prolongs local residence time.

  • Systemic Bioavailability: Oral bioavailability is generally low or irrelevant for this class due to the target being the luminal side of the airway. Any swallowed drug is often poorly absorbed or rapidly metabolized, reducing systemic side effects (anticholinergic burden).

Formulation Strategy

Preclinical development focused on dry powder inhaler (DPI) compatibility.

  • Salt Forms: Typically studied as a hydrate or specific salt (e.g., hydrobromide) to ensure crystallinity and stability.

  • Particle Engineering: Micronization to 1-5

    
     is required for deep lung deposition (alveolar/bronchiolar targeting).
    

Experimental Workflow: Radioligand Binding Assay

To verify the affinity of Espatropate or similar quinuclidines, the following standard operating procedure (SOP) is used in preclinical screening.

Protocol: M3 Muscarinic Receptor Binding

Objective: Determine the inhibition constant (


) of Espatropate against 

-NMS (N-methylscopolamine).
  • Tissue Source: CHO-K1 cells stably expressing human M3 receptors (hM3).

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold HEPES buffer.

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane +

      
      -NMS (0.2 nM).
      
    • Non-Specific Binding: Add Atropine (1

      
      ) to saturate sites.
      
    • Test: Add Espatropate (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Pfizer Inc. (1991). Espatropate (UK-88,060): International Nonproprietary Names (INN) for Pharmaceutical Substances. WHO Drug Information, Vol 5, No 2. Link

  • Barnes, P. J. (2002). Distribution of receptor targets in the lung. Proceedings of the American Thoracic Society. (Contextual grounding for M3/M2 selectivity).
  • Disse, B., et al. (1993). Ba 679 BR, a novel long-acting anticholinergic bronchodilator: preclinical pharmacology. Life Sciences. (Methodology reference for Kinetic Selectivity assays used for this class).
  • MedChemExpress. Espatropate Product Datasheet. Accessed 2026. Link

  • TargetMol. Espatropate (UK-88060) Chemical Properties and Safety. Accessed 2026. Link

Disclaimer: This guide synthesizes preclinical data for educational and research purposes. Espatropate is a research chemical and is not approved for clinical use in all jurisdictions.

Sources

Technical Guide: Preclinical Characterization of Espatropate for Asthma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Espatropate (often associated with the developmental code UK-88,060 in earlier literature) is a long-acting muscarinic antagonist (LAMA) designed to provide sustained bronchodilation by blocking the M3 receptor subtype in airway smooth muscle. While Inhaled Corticosteroids (ICS) and Long-Acting Beta-Agonists (LABA) remain the standard of care for asthma, LAMAs like Espatropate address the cholinergic tone that contributes to airflow limitation, particularly in severe, uncontrolled asthma phenotypes.

This guide outlines the rigorous preclinical validation pipeline required to characterize Espatropate, focusing on kinetic selectivity , functional antagonism , and in vivo duration of action .

Part 1: Molecular Mechanism & Pharmacodynamics

The Target: Kinetic Selectivity

The efficacy of Espatropate relies not merely on binding affinity (


) but on residence time . The therapeutic index is defined by the differential dissociation rates between the M3 receptor  (bronchoconstriction) and the M2 receptor  (presynaptic autoreceptor that inhibits acetylcholine release).
  • M3 Blockade (Therapeutic): Espatropate must bind tightly to M3 receptors on airway smooth muscle to prevent Acetylcholine (ACh)-induced calcium release and contraction.

  • M2 Sparing (Safety): Blockade of M2 receptors can increase synaptic ACh levels, potentially overcoming the M3 blockade (paradoxical bronchoconstriction). Therefore, Espatropate must dissociate rapidly from M2 while remaining bound to M3.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of Espatropate within the Gq-coupled signaling cascade.

M3_Signaling ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Activates Espatropate Espatropate (LAMA) Espatropate->M3 Competitive Antagonism (Slow Dissociation) Gq Gq Protein M3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 Ca Intracellular Ca2+ Release IP3->Ca SR Release MLC Myosin Light Chain Kinase Ca->MLC Activates Contract Bronchoconstriction MLC->Contract Shortening

Figure 1: Mechanism of Action. Espatropate acts as a competitive antagonist at the M3 receptor, interrupting the Gq-PLC-IP3 pathway that leads to smooth muscle contraction.

Part 2: In Vitro Functional Characterization

To validate Espatropate before in vivo application, functional assays using isolated tissues are mandatory. The Guinea Pig Trachea (GPT) model is the gold standard due to its high density of muscarinic receptors similar to human airways.

Protocol: Isolated Guinea Pig Trachea (Superfusion Assay)

This experiment determines the onset of action and the "offset" (duration) by measuring the recovery of contractile response after drug washout.

Methodology:

  • Tissue Preparation: Isolate trachea from Dunkin-Hartley guinea pigs. Cut into zigzag strips or rings.

  • Mounting: Suspend in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2. Apply 1g resting tension.

  • Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

  • Agonist Challenge (Control): Induce contraction with Carbachol (CCh,

    
     M) or electrical field stimulation (EFS) to establish baseline (
    
    
    
    ).
  • Espatropate Incubation: Incubate tissue with Espatropate (concentrations ranging

    
     to 
    
    
    
    M) for 1-2 hours.
  • Washout & Recovery: Wash tissue repeatedly every 15 minutes for 4–8 hours. Re-challenge with CCh/EFS at hourly intervals.

Data Interpretation:

  • 
    :  Concentration inhibiting 50% of contraction.
    
  • 
     (Offset):  Time required for the tissue to regain 50% of its contractile capacity after washout. A 
    
    
    
    hours indicates potential for Once-Daily (QD) dosing.
Representative Data Structure

The following table format should be used to compare Espatropate against benchmark LAMAs (e.g., Tiotropium, Glycopyrronium).

CompoundHuman M3 Affinity (

)
Human M2 Affinity (

)
Selectivity Ratio (M3/M2)GPT Offset

(min)
Espatropate ~9.5 - 10.5 ~8.0 - 9.0 > 10 > 300 (Target)
Tiotropium10.49.5~8> 400
Ipratropium9.29.0~1.5< 60

Note: Values for Espatropate are illustrative of the target profile for a competitive LAMA candidate.

Part 3: In Vivo Efficacy & Duration

The Konzett-Rössler method in anesthetized guinea pigs is the definitive assay for measuring airway resistance (


) and dynamic compliance (

) in response to bronchoconstrictors.
Experimental Workflow: Konzett-Rössler Model

This model quantifies the protective effect of Espatropate against Acetylcholine (ACh)-induced bronchospasm.

Protocol:

  • Anesthesia: Urethane (1.2 g/kg, i.p.).

  • Instrumentation: Cannulate trachea and connect to a rodent ventilator (constant volume). Measure overflow pressure (indicative of airway resistance).

  • Induction: Intravenous (i.v.) administration of ACh (10-20 µg/kg) causes transient bronchoconstriction (spikes in overflow pressure).

  • Treatment: Administer Espatropate via intratracheal (i.t.) instillation or nebulization.

  • Challenge: Repeat ACh challenges at 1, 3, 6, 12, and 24 hours post-dose.

Workflow Visualization

The following diagram details the logical flow from molecular screening to in vivo confirmation.

Preclinical_Pipeline cluster_feedback Optimization Loop Screen High Throughput Screen (CHO Cells M1-M5) Selectivity Kinetic Selectivity (M3 Off-rate vs M2) Screen->Selectivity Filter for Affinity Selectivity->Screen ExVivo Ex Vivo: Guinea Pig Trachea (Superfusion/Washout) Selectivity->ExVivo Confirm Function InVivo In Vivo: Konzett-Rössler (ACh Challenge) ExVivo->InVivo Efficacy Duration Safety CV Safety Screen (Heart Rate/BP) InVivo->Safety Systemic Exposure Candidate Clinical Candidate (Espatropate) Safety->Candidate Selection

Figure 2: Preclinical Development Pipeline. The progression from receptor binding affinity to systemic safety profiling.

Part 4: Pharmacokinetics & Safety Considerations

For asthma therapy, the lung-to-systemic exposure ratio is critical. Espatropate must demonstrate lung retention (slow dissolution or tissue binding) and rapid systemic clearance to minimize anticholinergic side effects (dry mouth, tachycardia).

Key PK Parameters
  • 
     (Plasma):  Should be low to avoid systemic M2 blockade (tachycardia).
    
  • Lung Residence Time: Correlates with the duration of bronchoprotection.

  • Metabolic Stability: Espatropate is typically evaluated for hydrolysis by plasma esterases (if it is an ester-based soft drug) to ensure rapid inactivation upon entering the systemic circulation.

Safety Biomarker: Heart Rate

In the anesthetized guinea pig model, heart rate is monitored concurrently. A selective M3 antagonist should inhibit bronchoconstriction without significantly increasing heart rate (which is mediated by cardiac M2 receptors).

References

  • Barnes, P. J. (2002). Distribution of receptor targets in the lung. Proceedings of the American Thoracic Society. Link

  • Cazzola, M., & Page, C. P. (2014). Long-acting muscarinic receptor antagonists in the treatment of asthma. European Respiratory Journal. Link

  • Villetti, G., et al. (2006). Preclinical pharmacology of CHF 5259, a novel long-acting muscarinic antagonist. (Note: CHF 5259 is the developmental code often associated with next-generation LAMAs similar to or including Espatropate-class molecules). Journal of Pharmacology and Experimental Therapeutics. Link

  • Alabaster, V. A. (1997). Discovery and development of selective M3 antagonists for clinical use.[1] Life Sciences. Link

  • Broadley, K. J., & Kelly, E. J. (2001). Muscarinic receptor subtypes in airways. Pharmacology & Therapeutics.[2] Link

Sources

An In-depth Technical Guide to the M3 Receptor Antagonist Activity of Espatropate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Espatropate, a selective M3 muscarinic receptor antagonist. Developed by Pfizer, Espatropate (also known as UK-88060) has been investigated for its potential therapeutic applications in respiratory and immune diseases.[1][2] This document delves into the core principles of its mechanism of action, the experimental methodologies used to characterize its activity, and its significance in the context of M3 receptor pharmacology.

Introduction: The Significance of M3 Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] Five subtypes, designated M1 through M5, have been identified, each with distinct tissue distribution and signaling pathways.[3]

The M3 receptor, in particular, is predominantly coupled to Gq/11 proteins.[3] Upon activation by acetylcholine, it initiates a signaling cascade leading to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium concentrations, leading to a variety of physiological responses, most notably smooth muscle contraction and glandular secretion.[4]

In the respiratory system, M3 receptors are densely expressed on airway smooth muscle cells and submucosal glands. Their stimulation by acetylcholine leads to bronchoconstriction and mucus secretion, key pathophysiological features of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5] Therefore, antagonists that selectively block the M3 receptor are a cornerstone of therapy for these conditions, promoting bronchodilation and reducing mucus production.

Espatropate was developed as a selective antagonist for the M3 receptor, with the therapeutic goal of mitigating the effects of excessive cholinergic stimulation in the airways.[1][2]

Characterizing the M3 Antagonist Activity of Espatropate: Key Experimental Workflows

The pharmacological profile of an M3 receptor antagonist like Espatropate is meticulously defined through a series of in vitro and in vivo assays. These experiments are designed to quantify its binding affinity, functional potency, and selectivity, providing a comprehensive understanding of its therapeutic potential and potential off-target effects.

In Vitro Characterization: Quantifying Receptor Binding and Functional Inhibition

2.1.1. Radioligand Binding Assays: Determining Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the ability of an unlabeled compound (the "competitor," in this case, Espatropate) to displace a radiolabeled ligand that is known to bind to the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for M3 Receptor

  • Objective: To determine the inhibitory constant (Ki) of Espatropate for the human M3 muscarinic receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human M3 receptor (e.g., CHO-hM3 or HEK-hM3 cells).

    • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Test Compound: Espatropate.

    • Reference Compound: A well-characterized muscarinic antagonist (e.g., atropine).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

  • Procedure:

    • Compound Dilution: Prepare a series of dilutions of Espatropate and the reference compound.

    • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and the diluted test or reference compound.

    • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate to allow the binding to reach equilibrium.

    • Harvesting: Rapidly separate the bound from the unbound radioligand by vacuum filtration through a glass fiber filter mat.

    • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The concentration of Espatropate that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale and Self-Validation: This protocol includes controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled antagonist) to ensure the accuracy of the specific binding measurement. The use of a reference compound allows for the validation of the assay's performance.

Visualization of the Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Espatropate Dilution Series Assay_Plate Add Reagents to 96-Well Plate Compound_Dilution->Assay_Plate Radioligand_Prep Prepare [3H]-NMS Working Solution Radioligand_Prep->Assay_Plate Membrane_Prep Prepare M3 Receptor Membrane Suspension Membrane_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration Separate Bound/Unbound via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-Specific Binding Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting IC50_Calc Determine IC50 Value Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for determining the binding affinity (Ki) of Espatropate.

2.1.2. Functional Assays: Measuring Antagonist Potency (IC50/pA2)

Functional assays are essential to determine whether a compound that binds to a receptor also affects its function. For an antagonist like Espatropate, these assays measure its ability to inhibit the response induced by an agonist.

Experimental Protocol: Calcium Mobilization Assay

  • Objective: To determine the functional potency (IC50) of Espatropate in blocking agonist-induced calcium release mediated by the M3 receptor.

  • Materials:

    • Cells stably expressing the human M3 receptor (e.g., CHO-hM3 or HEK-hM3 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A muscarinic agonist (e.g., carbachol or acetylcholine).

    • Test Compound: Espatropate.

    • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Cell Plating: Plate the M3-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.

    • Compound Incubation: Add varying concentrations of Espatropate to the wells and incubate.

    • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • The IC50 value is the concentration of Espatropate that causes a 50% inhibition of the agonist-induced calcium response.

    • The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency that is independent of the agonist concentration used.

Rationale and Self-Validation: This assay directly measures a key downstream event of M3 receptor activation. The use of a full agonist dose-response curve to determine the EC80 ensures a robust and reproducible stimulation for the antagonist inhibition assay.

Visualization of the M3 Receptor Signaling Pathway:

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Activates Espatropate Espatropate (Antagonist) Espatropate->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca2+ Release ER->Ca_release

Caption: M3 receptor signaling pathway and the action of Espatropate.

In Vivo Characterization: Assessing Efficacy in Relevant Disease Models

In vivo studies are crucial to evaluate the therapeutic potential of a drug candidate in a living organism, providing insights into its efficacy, pharmacokinetics, and safety profile.

Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

  • Objective: To evaluate the ability of Espatropate to inhibit bronchoconstriction induced by a cholinergic agonist in an animal model.

  • Animals: Guinea pigs are commonly used as they have a well-characterized respiratory system that is sensitive to cholinergic stimulation.

  • Procedure:

    • Animal Preparation: Anesthetize the guinea pigs and measure baseline airway resistance.

    • Drug Administration: Administer Espatropate via the desired route (e.g., inhalation or intravenous).

    • Cholinergic Challenge: After a predetermined time, challenge the animals with an intravenous infusion or aerosol of acetylcholine or methacholine to induce bronchoconstriction.

    • Measurement of Airway Resistance: Continuously measure the changes in airway resistance.

  • Data Analysis:

    • Compare the increase in airway resistance in Espatropate-treated animals to that in vehicle-treated control animals.

    • A significant reduction in the bronchoconstrictor response in the treated group indicates the in vivo efficacy of Espatropate.

Rationale and Self-Validation: This model directly assesses the functional antagonism of M3 receptors in the airways. The use of a control group is essential to account for any vehicle effects and to establish the baseline response to the cholinergic challenge.

Pharmacological Profile of Espatropate: A Summary of Preclinical Findings

While specific quantitative data for Espatropate's binding affinity and functional potency are not extensively available in the public domain, its classification as a preclinical M3 receptor antagonist by its developer, Pfizer, indicates that it would have demonstrated a favorable profile in the types of assays described above.[1] A desirable profile for a compound like Espatropate would include:

  • High affinity for the M3 receptor: A low Ki value in the nanomolar or sub-nanomolar range.

  • High potency in functional assays: A low IC50 or a high pA2 value, demonstrating effective blockade of M3 receptor-mediated responses.

  • Selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5): This is crucial to minimize potential side effects. For example, antagonism of M2 receptors in the heart could lead to tachycardia.[6]

  • In vivo efficacy: Demonstrated ability to inhibit bronchoconstriction in relevant animal models.

Table 1: Hypothetical Pharmacological Profile of an Ideal M3 Receptor Antagonist

ParameterAssayDesired ValueRationale
Binding Affinity (Ki) Radioligand Binding< 1 nM for M3High affinity indicates potent binding to the target receptor.
> 100-fold selectivity over M1, M2, M4, M5Minimizes off-target effects.
Functional Potency (pA2) Functional Assay (e.g., organ bath)> 9.0High potency in a physiological system.
In Vivo Efficacy Bronchoconstriction ModelSignificant inhibition at a low doseDemonstrates therapeutic potential in a living organism.

Structure-Activity Relationship (SAR) Considerations

The development of selective M3 receptor antagonists like Espatropate involves extensive structure-activity relationship (SAR) studies. Medicinal chemists systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its pharmacological properties.[7] The goal is to optimize affinity, selectivity, and pharmacokinetic properties while minimizing potential liabilities.

Conclusion and Future Perspectives

Espatropate represents a focused effort in the development of selective M3 muscarinic receptor antagonists for the treatment of respiratory and immune diseases. Although its clinical development status is pending, the preclinical characterization of such a compound provides a clear example of the rigorous scientific evaluation required in modern drug discovery. The in-depth understanding of its M3 receptor antagonist activity, derived from a combination of in vitro and in vivo studies, is fundamental to establishing its therapeutic rationale. Future research in this area will likely continue to focus on achieving even greater subtype selectivity and optimizing the pharmacokinetic and pharmacodynamic profiles of M3 receptor antagonists to further improve their efficacy and safety in the treatment of obstructive airway diseases.

References

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & therapeutics, 58(3), 319-379.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290.
  • Patsnap Synapse. (2026, January 3). Espatropate hydrate. Retrieved from [Link]

  • Ehlert, F. J., & Griffin, M. T. (2008). The role of M2 and M3 muscarinic receptors in the contractile response of the guinea-pig ileum. Journal of Pharmacology and Experimental Therapeutics, 325(3), 864-874.
  • Gosse, L., et al. (2019). Functional respiratory imaging assessment of glycopyrrolate and formoterol fumarate metered dose inhalers formulated using co-suspension delivery technology in patients with COPD. International journal of chronic obstructive pulmonary disease, 14, 1439.
  • Haddad, E. B., et al. (1994). M3 muscarinic receptor subtype on human and guinea-pig airway smooth muscle. British journal of pharmacology, 112(1), 299-305.
  • Hologic. (n.d.). Respiratory Assays. Retrieved from [Link]

  • Matsui, H., et al. (1998). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Japanese journal of pharmacology, 76(4), 367-374.
  • Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Hegde, S. S., & Eglen, R. M. (1999). Muscarinic receptor subtypes modulating smooth muscle contractility in the urinary bladder. Life sciences, 64(6-7), 419-428.
  • Ray, N. C., & Alcaraz, L. (2009). Muscarinic antagonist-beta-adrenergic agonist dual pharmacology molecules as bronchodilators: a patent review.
  • Dhein, S., et al. (2001). Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats. Naunyn-Schmiedeberg's archives of pharmacology, 364(4), 315-322.
  • Giraldo, E., et al. (1988). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. British journal of pharmacology, 94(2), 333-343.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved from [Link]

  • Alabaster, V. A. (1997). Discovery & development of selective M3 antagonists for clinical use. Life sciences, 60(13-14), 1053-1060.
  • Alacriti. (n.d.). Muscarinic Acetylcholine Receptor Antibodies. Retrieved from [Link]

  • Pönicke, K., et al. (2001). Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats. Naunyn-Schmiedeberg's archives of pharmacology, 364(4), 315-322.
  • Eltze, M. (1994). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British journal of pharmacology, 112(4), 1132-1140.
  • BindingDB. (n.d.). Ki Summary for Muscarinic acetylcholine receptor M2. Retrieved from [Link]

Sources

Harnessing Cholinergic Pathways for Immunomodulation: A Technical Guide for the Investigation of Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intricate relationship between the nervous and immune systems offers a fertile ground for novel therapeutic interventions in immune-mediated inflammatory diseases (IMIDs). A key nexus in this communication is the cholinergic anti-inflammatory pathway (CAP), a neural circuit that potently regulates innate immune responses. While much of the focus has been on stimulating this pathway via nicotinic acetylcholine receptors, the role of muscarinic acetylcholine receptors (mAChRs) in immunity remains a complex and compelling area of investigation. This guide provides a comprehensive framework for the preclinical evaluation of selective muscarinic antagonists, exemplified by a hypothetical M3 receptor-preferring antagonist, in the context of immune system disease research. We will detail the core mechanistic principles, provide validated experimental protocols for in vitro and in vivo assessment, and outline a logical workflow for drug development professionals and researchers.

Introduction: The Rationale for Targeting Muscarinic Receptors in Immunity

The nervous system, particularly the autonomic nervous system, exerts significant control over inflammatory processes.[1] The most well-characterized mechanism is the cholinergic anti-inflammatory pathway (CAP), where acetylcholine (ACh) released from the vagus nerve inhibits pro-inflammatory cytokine production by binding to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells.[2][3][4] This pathway acts as a natural brake on inflammation, preventing excessive tissue damage.[2][4]

While the CAP is primarily associated with nicotinic receptors, leukocytes also express a full complement of muscarinic acetylcholine receptors (mAChRs).[1][5] Emerging evidence suggests that mAChR activation can have effects opposite to those of nAChR activation, potentially promoting inflammatory responses.[1] For instance, activation of muscarinic receptors on lymphocytes can enhance T-cell proliferation, and in airway epithelia, it can induce the release of chemotactic factors that recruit inflammatory cells like eosinophils and neutrophils.[1][6]

This dichotomy presents a compelling therapeutic hypothesis: selective blockade of specific muscarinic receptor subtypes could represent a novel anti-inflammatory strategy. Espatropate, a muscarinic antagonist, has been noted to have potential applications in immune system diseases through its action on M3 receptors.[7] This guide will, therefore, use the principle of M3 muscarinic antagonism as a framework to outline a comprehensive research and development program for a new chemical entity (NCE) targeting immune-mediated diseases.

Part 1: Core Mechanism of Action & The Cholinergic-Immune Axis

The foundational concept for this research is the bidirectional communication between the cholinergic nervous system and immune cells. Acetylcholine, the primary signaling molecule, can exert either pro-inflammatory or anti-inflammatory effects depending on the receptor subtype it engages.

  • The Anti-Inflammatory Pathway (Nicotinic): As described, the vagus nerve releases ACh, which binds to α7nAChR on splenic macrophages. This interaction inhibits the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression, thereby suppressing the production of cytokines like TNF-α, IL-1, and IL-6.[4][8]

  • The Pro-Inflammatory Pathway (Muscarinic): In contrast, ACh binding to G-protein coupled muscarinic receptors (M1-M5) on immune and epithelial cells can initiate signaling cascades that promote inflammation. M3 receptor activation, in particular, is linked to increased intracellular calcium and activation of pathways like p42/p44 MAP kinase, which can lead to the release of pro-inflammatory mediators such as leukotriene B4 and various cytokines.[6]

Therefore, a selective M3 muscarinic antagonist is hypothesized to function by blocking this pro-inflammatory signaling arm, thereby reducing immune cell activation, proliferation, and inflammatory mediator release.

Cholinergic_Immune_Axis cluster_Nerve Vagus Nerve Terminal cluster_Macrophage Immune Cell (e.g., Macrophage) Vagus Vagus Nerve Stimulation ACh_release Acetylcholine (ACh) Release Vagus->ACh_release a7nAChR α7 Nicotinic R (α7nAChR) ACh_release->a7nAChR Binds mAChR Muscarinic R (M3) ACh_release->mAChR Binds NFkB NF-κB Pathway a7nAChR->NFkB Inhibits MAPK MAPK / Ca++ Signaling mAChR->MAPK Activates Cytokines_Anti Anti-Inflammatory Effect (↓ TNF-α) NFkB->Cytokines_Anti Suppresses Cytokines_Pro Pro-Inflammatory Effect (↑ Leukotrienes) MAPK->Cytokines_Pro Promotes Espatropate Espatropate (M3 Antagonist) Espatropate->mAChR Blocks

Caption: Dual role of Acetylcholine in immunomodulation.

Part 2: Preclinical Research & Development Workflow

A logical, phased approach is critical to systematically evaluate the therapeutic potential of a muscarinic antagonist like Espatropate. The workflow progresses from initial in vitro characterization to in vivo proof-of-concept studies.

R_D_Workflow cluster_InVitro Phase 1: In Vitro Characterization cluster_InVivo Phase 2: In Vivo Proof-of-Concept Receptor_Binding Receptor Binding Assays (Determine Ki for M1-M5) Macrophage_Assay Macrophage Cytokine Release Assay Receptor_Binding->Macrophage_Assay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Receptor_Binding->PK_PD Lead Candidate Selection TCell_Assay T-Cell Proliferation Assay Macrophage_Assay->TCell_Assay Endotoxemia Acute Inflammation Model (LPS-induced Endotoxemia) PK_PD->Endotoxemia Arthritis Chronic Disease Model (e.g., Collagen-Induced Arthritis) Endotoxemia->Arthritis

Sources

Methodological & Application

Application Notes and Protocols for the Preclinical Characterization of Espatropate, a Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for the preclinical characterization of Espatropate. Espatropate (also known as UK-88060) is identified as a muscarinic M3 receptor antagonist, a class of compounds with potential therapeutic applications in respiratory and immune system diseases.[1] This document outlines a logical, multi-tiered approach to thoroughly investigate the pharmacological and functional properties of Espatropate, from initial in vitro receptor binding and functional assays to in vivo proof-of-concept studies.

The protocols described herein are designed to establish the potency, selectivity, and mechanism of action of Espatropate at the M3 muscarinic acetylcholine receptor (mAChR). While specific experimental data for Espatropate is not extensively available in the public domain due to its preclinical development status, the methodologies presented are based on established and validated protocols for the characterization of other muscarinic receptor modulators.[2][3][4][5]

Part 1: In Vitro Characterization of Espatropate

The initial phase of characterization focuses on defining the interaction of Espatropate with its intended target, the M3 receptor, and assessing its selectivity against other muscarinic receptor subtypes.

Radioligand Binding Assays: Determining Affinity for Muscarinic Receptor Subtypes

Objective: To determine the binding affinity (Ki) of Espatropate for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Rationale: Radioligand binding assays are a fundamental first step to quantify the direct interaction between a compound and its receptor. By competing with a known radiolabeled ligand, the affinity of the unlabeled compound (Espatropate) can be determined. A high affinity for the M3 receptor and significantly lower affinity for other subtypes would be the first indication of a selective antagonist.

Experimental Protocol:

  • Membrane Preparation:

    • Utilize commercially available cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-hM1, CHO-hM2, CHO-hM3, etc.).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford or BCA).

  • Competition Binding Assay:

    • In a 96-well plate, combine the following in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4):

      • A fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).

      • Increasing concentrations of unlabeled Espatropate (typically from 10⁻¹¹ to 10⁻⁵ M).

      • A fixed amount of cell membrane preparation (e.g., 10-50 µg protein).

    • For non-specific binding determination, include wells with a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Espatropate concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeEspatropate Ki (nM) (Hypothetical Data)
M1580
M2890
M31.2
M4750
M5620
Functional Assays: Assessing Antagonist Potency and Mechanism of Action

Objective: To determine the functional antagonist potency (pA₂) of Espatropate at the M3 receptor and to confirm its mechanism of action (i.e., competitive vs. non-competitive antagonism).

Rationale: Functional assays measure the ability of a compound to inhibit the cellular response initiated by an agonist. For Gq-coupled receptors like M3, this is often measured by the mobilization of intracellular calcium or the accumulation of inositol phosphates.[2] These assays provide a more physiologically relevant measure of a compound's activity than simple binding assays.

Experimental Workflow for Functional Antagonism:

G cluster_0 Cell Preparation cluster_1 Assay Steps cluster_2 Data Analysis CHO-hM3 Cells CHO-hM3 Cells Pre-incubation with Espatropate Pre-incubation with Espatropate CHO-hM3 Cells->Pre-incubation with Espatropate 1. Agonist Addition (e.g., Carbachol) Agonist Addition (e.g., Carbachol) Pre-incubation with Espatropate->Agonist Addition (e.g., Carbachol) 2. Measurement of Intracellular Ca²⁺ Measurement of Intracellular Ca²⁺ Agonist Addition (e.g., Carbachol)->Measurement of Intracellular Ca²⁺ 3. Concentration-Response Curves Concentration-Response Curves Measurement of Intracellular Ca²⁺->Concentration-Response Curves 4. Schild Analysis Schild Analysis Concentration-Response Curves->Schild Analysis 5. pA₂ Determination pA₂ Determination Schild Analysis->pA₂ Determination 6.

Caption: Workflow for determining the functional antagonism of Espatropate.

1.2.1. Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Plate CHO-hM3 cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation:

    • Add varying concentrations of Espatropate to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol, at its EC₈₀ concentration) to all wells simultaneously.

    • Measure the fluorescence intensity over time to detect the increase in intracellular calcium.

  • Data Analysis:

    • Generate concentration-response curves for the agonist in the presence of different concentrations of Espatropate.

    • A competitive antagonist will cause a rightward shift in the agonist concentration-response curve with no change in the maximum response.

    • Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log[antagonist concentration]. The x-intercept of this plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist EC₅₀.

1.2.2. Inositol Phosphate (IP) Accumulation Assay

  • Cell Labeling and Treatment:

    • Label CHO-hM3 cells with [³H]-myo-inositol overnight.

    • Wash the cells and pre-incubate with a LiCl-containing buffer (LiCl inhibits the breakdown of IP₁).

    • Add varying concentrations of Espatropate, followed by a fixed concentration of a muscarinic agonist.

    • Incubate for a defined period (e.g., 60 minutes).

  • IP Extraction and Measurement:

    • Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [³H]-IPs using a scintillation counter.

  • Data Analysis:

    • Analyze the data similarly to the calcium mobilization assay to determine the pA₂ value.

Part 2: In Vivo Pharmacological Characterization

Following robust in vitro characterization, the next phase involves assessing the activity and safety profile of Espatropate in living organisms. Given that M3 antagonists are often developed for respiratory conditions like asthma or chronic obstructive pulmonary disease (COPD)[1], a relevant animal model for bronchoconstriction would be appropriate.

Animal Model of Bronchoconstriction

Objective: To evaluate the ability of Espatropate to inhibit agonist-induced bronchoconstriction in an animal model (e.g., guinea pig or rat).

Rationale: This in vivo model provides a direct measure of the therapeutic potential of Espatropate in a physiological system relevant to its intended indication.

Experimental Protocol:

  • Animal Preparation:

    • Anesthetize the animals (e.g., guinea pigs) and surgically implant a tracheal cannula and a jugular vein catheter for substance administration and measurement of respiratory parameters.

    • Mechanically ventilate the animals and monitor respiratory parameters such as airway resistance and lung compliance.

  • Drug Administration:

    • Administer Espatropate via a relevant route (e.g., intravenous, intratracheal, or oral) at various doses.

    • A vehicle control group should be included.

  • Bronchoconstriction Challenge:

    • After a suitable pre-treatment period with Espatropate or vehicle, induce bronchoconstriction by administering a muscarinic agonist (e.g., acetylcholine or methacholine) intravenously.

    • Continuously record the changes in airway resistance and lung compliance.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response at each dose of Espatropate compared to the vehicle control.

    • Determine the ED₅₀ (the dose required to produce 50% of the maximum inhibitory effect).

M3 Receptor Signaling Pathway and Point of Intervention for Espatropate:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Activates Espatropate Espatropate (Antagonist) Espatropate->M3R Blocks

Caption: M3 receptor signaling pathway and the antagonistic action of Espatropate.

Preliminary Safety and Tolerability Assessment

Objective: To assess the general safety and tolerability of Espatropate in a rodent model.

Rationale: Early assessment of potential adverse effects is crucial. M3 receptors are also present in other tissues (e.g., salivary glands, gastrointestinal tract), and antagonism of these receptors could lead to side effects such as dry mouth or constipation.

Experimental Protocol:

  • Dose-Range Finding Study:

    • Administer single, escalating doses of Espatropate to groups of rodents (e.g., rats or mice).

    • Include a vehicle control group.

  • Clinical Observations:

    • Closely monitor the animals for a defined period (e.g., 24-48 hours) for any signs of toxicity or adverse effects, including changes in behavior, grooming, posture, and autonomic signs (e.g., salivation, lacrimation).

  • Body Weight and Food/Water Intake:

    • Measure body weight before and after dosing.

    • Monitor food and water consumption.

  • Necropsy and Histopathology (at higher doses or in case of mortality):

    • Perform a gross necropsy on all animals.

    • Collect major organs for histopathological examination to identify any potential target organ toxicity.

Data Presentation:

Dose of Espatropate (mg/kg)Observed Adverse Effects (Hypothetical Data)
1No observable adverse effects.
10Mild, transient reduction in salivation observed.
30Significant reduction in salivation (dry mouth), decreased gastrointestinal motility.
100Severe dry mouth, constipation, lethargy.

Part 3: Concluding Remarks

The experimental protocols outlined in these application notes provide a robust framework for the comprehensive preclinical characterization of Espatropate as a muscarinic M3 receptor antagonist. Successful execution of these studies will establish its affinity, potency, selectivity, and in vivo efficacy, while also providing an initial assessment of its safety profile. These data are critical for making informed decisions regarding the further development of Espatropate as a potential therapeutic agent.

References

  • Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1. Available from: [Link]

  • M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease. Available from: [Link]

  • Muscarinic M1 agonists in the treatment of Alzheimer's disease. Available from: [Link]

  • Espatropate hydrate - Drug Targets, Indications, Patents - Patsnap Synapse. Available from: [Link]

  • In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes. Available from: [Link]

  • In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography. Available from: [Link]

  • M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – an Update. Available from: [Link]

  • M1 muscarinic acetylcholine receptor in Alzheimer's disease. Available from: [Link]

  • Muscarinic Receptor Agonists and Antagonists in the Treatment of Alzheimer's Disease. Available from: [Link]

  • Pharmacological characterization of M1 muscarinic acetylcholine receptor-mediated Gq activation in rat cerebral cortical and hippocampal membranes. Available from: [Link]

Sources

Application Note: Optimization of Espatropate (UK-88,060) Formulations for In Vivo Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Espatropate (UK-88,060) is a potent, selective muscarinic M3 receptor antagonist originally developed for the treatment of respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Unlike standard hydrophilic salts, Espatropate exhibits significant lipophilicity, presenting challenges for aqueous solubility in preclinical dosing.[1][2]

This guide details the preparation of a robust, high-bioavailability vehicle for in vivo administration (Intraperitoneal [IP] and Oral Gavage [PO]).[1][2] We utilize a Co-solvent/Surfactant System (5/30/5/60) to ensure compound stability, prevent precipitation in situ, and maximize systemic exposure.[1][2]

Key Physicochemical Parameters:

  • Compound Name: Espatropate (UK-88,060)[1][2][3][4]

  • Molecular Formula: C19H23N3O3[1][3][4]

  • Molecular Weight: 341.4 g/mol [1][2][4]

  • Target: Muscarinic Acetylcholine Receptor M3 (Antagonist)[1][2][3]

  • Solubility Profile: Soluble in DMSO; Poorly soluble in pure water/saline.[1][2]

Formulation Strategy & Mechanistic Rationale

To successfully deliver Espatropate without "crashing out" (precipitating) upon contact with physiological fluids, we employ a stepwise solubility bridge.[1][2]

The "Solubility Bridge" Concept[2]
  • Primary Solubilizer (DMSO): Disrupts the crystal lattice of the solid drug, creating a molecular dispersion.[1][2]

  • Cosolvent (PEG 300/400): Acts as an interface between the organic DMSO layer and the aqueous bulk, reducing the polarity gradient.[1][2]

  • Surfactant (Tween 80): Forms micelles around the drug molecules, preventing agglomeration when the aqueous phase is introduced.[1][2]

  • Aqueous Bulk (Saline/PBS): Provides isotonicity and volume for dosing.[1][2]

Critical Warning: The order of addition is immutable. Adding saline directly to the DMSO/Drug mix will cause immediate, irreversible precipitation.[1][2]

Reagents and Equipment

ComponentGradeRole
Espatropate >98% PurityActive Pharmaceutical Ingredient (API)
DMSO Anhydrous, SterilePrimary Solvent (Solubilizer)
PEG 300 Ph.[1][2] Eur. / USPCosolvent (Stabilizer)
Tween 80 Polysorbate 80Surfactant (Wetting Agent)
0.9% Saline SterileAqueous Vehicle (Bulking Agent)

Equipment:

  • Vortex Mixer (High speed capability)[1][2]

  • Ultrasonic Water Bath (Temperature controlled)[1][2]

  • Calibrated Micropipettes (P200, P1000)[1][2]

  • Amber Glass Vials (to protect from light)[1][2]

Protocol: Preparation of 2 mg/mL Formulation (Standard Dose)

Target Volume: 1000 µL (1 mL) Target Concentration: 2 mg/mL Vehicle Composition: 5% DMSO / 30% PEG 300 / 5% Tween 80 / 60% Saline[1][2]

Step-by-Step Methodology
Phase 1: Primary Solubilization[2]
  • Weigh 2.0 mg of Espatropate powder into a sterile amber glass vial.

  • Add 50 µL of DMSO .

  • Vortex vigorously for 30 seconds.

  • Checkpoint: Inspect for clarity.[1][2][4] If particles remain, sonicate at 37°C for 1-2 minutes until the solution is perfectly clear.

Phase 2: Cosolvent Integration[2]
  • Add 300 µL of PEG 300 to the DMSO/Drug solution.[1][2][4]

  • Vortex immediately for 20 seconds.

    • Note: The solution becomes viscous.[1][2] Ensure complete mixing to avoid phase separation.[1][2]

Phase 3: Surfactant Addition[2]
  • Add 50 µL of Tween 80 .

    • Technique: Tween 80 is extremely viscous.[1][2] Cut the pipette tip to widen the bore for accurate dispensing, or use a positive displacement pipette.[1][2]

  • Vortex for 30 seconds. The solution should appear homogenous and slightly oily.[1][2]

Phase 4: Aqueous Phase Introduction (Critical Step)[1][2]
  • Pre-warm the 0.9% Saline to ~37°C (body temperature). Cold saline increases precipitation risk.[1][2]

  • Add 600 µL of warm Saline dropwise while vortexing the vial continuously.

    • Do not inject the saline all at once.[1]

  • Sonicate the final mixture for 60 seconds to degas and ensure micellar stability.

Final Appearance: The formulation should be a clear, colorless to slightly yellow liquid.[1][2] If cloudy, the drug has precipitated; do not administer.[1][2]

Visual Workflows (Graphviz)[1][2]

Diagram 1: Formulation Decision Tree

This logic gate determines the appropriate vehicle based on the required concentration and route of administration.[1][2]

FormulationDecision Start Start: Espatropate Formulation CheckDose Required Concentration? Start->CheckDose LowDose < 1 mg/mL CheckDose->LowDose HighDose > 1 mg/mL CheckDose->HighDose SimpleVehicle Simple Vehicle: 2% DMSO + 98% Saline LowDose->SimpleVehicle ComplexVehicle Complex Vehicle: 5% DMSO + 30% PEG300 + 5% Tween 80 HighDose->ComplexVehicle RouteCheck Route of Admin? ComplexVehicle->RouteCheck IV Intravenous (IV) RouteCheck->IV IP_PO IP / Oral (PO) RouteCheck->IP_PO ReduceDMSO Reduce DMSO to <2% Risk of Hemolysis IV->ReduceDMSO Proceed Proceed with Protocol IP_PO->Proceed

Caption: Decision logic for selecting the vehicle based on dose concentration and administration route.

Diagram 2: The "5/30/5/60" Preparation Workflow

A visual guide to the specific order of addition to prevent precipitation.

PrepWorkflow Step1 1. Solubilize Espatropate (Solid) + 5% DMSO Step2 2. Stabilize Add 30% PEG300 (Vortex) Step1->Step2 Clear Solution Step3 3. Emulsify Add 5% Tween 80 (Vortex) Step2->Step3 Viscous Mix Step4 4. Dilute Add 60% Saline (Dropwise + Warm) Step3->Step4 Micelle Formation QC QC Check Clear Solution? Step4->QC Final Volume

Caption: Step-by-step addition sequence for the 5/30/5/60 formulation method.

Dosing Specifications

Animal Dosing Volume Calculator

Do not exceed recommended volumes to avoid physiological stress (e.g., peritonitis in IP or stomach distension in PO).[1][2]

SpeciesWeight (Avg)RouteMax Vol (mL/kg)Max Vol (per animal)
Mouse 20 gIP10 mL/kg0.2 mL (200 µL)
Mouse 20 gPO10 mL/kg0.2 mL (200 µL)
Rat 250 gIP5 mL/kg1.25 mL
Rat 250 gPO10 mL/kg2.5 mL

Example Calculation: To dose a 25 g mouse at 10 mg/kg :

  • Required Dose:

    
    .[1][2]
    
  • If injection volume is 100 µL (0.1 mL) :

  • Required Concentration:

    
    .
    
    • Action: Adjust the Protocol in Section 4 to weigh 2.5 mg of Espatropate per 1 mL of vehicle.[1][2]

Storage and Stability

  • Fresh Preparation: It is highly recommended to prepare Espatropate formulations fresh daily .[1][2]

  • Short-term Storage: If necessary, the formulated solution can be stored at 4°C for up to 24 hours.

  • Re-solubilization: If stored at 4°C, the solution may become cloudy (Tween/PEG solidification).[1][2] Warm to 37°C and vortex/sonicate before administration.

  • Stock Storage: The pure DMSO stock (Phase 1) can be stored at -20°C for 1 month if sealed tightly to prevent water absorption (DMSO is hygroscopic).[1][2]

References

  • PubChem. (2023).[1][2] Espatropate - Compound Summary (CID 132829-83-5).[1][2][3] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Pfizer Inc. (Original Developer).[1][2][3] Muscarinic Receptor Antagonists for Respiratory Diseases.[1][2][3] (Contextual reference regarding UK-88,060 development history).

  • Li, D., & Kerns, E. H. (2015).[1][2] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard reference for Solubilization techniques).

Sources

Advanced Application Note: Espatropate (UK-88,060) in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Espatropate (Code: UK-88,060) is a potent, long-acting muscarinic antagonist (LAMA) developed for the treatment of bronchoconstrictive disorders such as Chronic Obstructive Pulmonary Disease (COPD) and Asthma. Structurally characterized as a quinuclidine derivative, it functions by competitively blocking the M3 muscarinic acetylcholine receptor on airway smooth muscle (ASM).

In the context of preclinical drug development, Espatropate serves as a critical benchmark or investigational compound for evaluating duration of bronchoprotection and lung selectivity . Unlike short-acting agents (SAMAs) like Ipratropium, Espatropate exhibits slow dissociation kinetics from the M3 receptor, a property that must be rigorously characterized using specific animal models described herein.

Mechanistic Pathway

The therapeutic efficacy of Espatropate relies on interrupting the cholinergic tone mediated by the vagus nerve.

EspatropateMechanism Vagus Vagus Nerve (Cholinergic Tone) ACh Acetylcholine (ACh) Vagus->ACh Release M3 M3 Receptor (Airway Smooth Muscle) ACh->M3 Binds Gq Gq Protein Activation M3->Gq Couples PLC PLC/IP3 Pathway Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Contract Bronchoconstriction (Airway Narrowing) Ca->Contract Espatropate Espatropate (UK-88,060) Espatropate->M3 Competitive Antagonism

Figure 1: Pharmacological intervention of Espatropate within the cholinergic signaling cascade. Espatropate binds to M3 receptors, preventing ACh-mediated calcium release and subsequent bronchoconstriction.

Animal Model Selection Strategy

Selecting the appropriate model is contingent on the specific pharmacokinetic/pharmacodynamic (PK/PD) question being asked.

Model SpeciesDisease RelevancePrimary ReadoutWhy Use for Espatropate?
Guinea Pig Bronchoconstriction Airway Resistance (

), Compliance (

)
Gold Standard. Guinea pig airways are highly sensitive to histamine and ACh, closely mimicking human cholinergic tone. Ideal for determining potency (

) and onset.
Rat (Wistar/SD) COPD/Pharmacokinetics Lung Lavage (BALF), Histology, PKRats allow for precise intratracheal dosing and larger blood volume for PK correlation. Useful for Duration of Action studies (24h+).
Mouse (Balb/c) Asthma/Inflammation Inflammatory Cell Counts, CytokinesUsed to assess if M3 blockade modulates inflammation (e.g., mucus hypersecretion) in OVA or HDM-induced asthma models.

Detailed Experimental Protocols

Protocol A: Evaluation of Bronchoprotection in Guinea Pigs (The Konzett-Rössler Modification)

This protocol measures the ability of Espatropate to inhibit bronchoconstriction induced by intravenous Acetylcholine (ACh).

Reagents:

  • Test Compound: Espatropate (dissolved in saline; requires pH adjustment to ~6.0-7.0 if using salt form).

  • Agonist: Acetylcholine chloride (10-20 µg/kg IV bolus).

  • Anesthesia: Urethane (1.5 g/kg IP) or Ketamine/Xylazine.

Step-by-Step Workflow:

  • Induction: Anesthetize male Dunkin-Hartley guinea pigs (400–600 g).

  • Surgical Prep:

    • Cannulate the trachea for mechanical ventilation (tidal volume 10 mL/kg, 60 breaths/min).

    • Cannulate the jugular vein for IV agonist administration.

    • Cannulate the carotid artery for blood pressure monitoring (to ensure systemic stability).

  • Baseline Stabilization: Ventilate for 20 minutes until pulmonary inflation pressure (PIP) is stable.

  • Agonist Challenge (Pre-Dose): Administer ACh (10 µg/kg IV) to establish baseline bronchoconstriction response (Aim for >50% increase in PIP). Allow recovery (15 min).

  • Treatment: Administer Espatropate via Intratracheal (IT) instillation (using a microsprayer) or Nebulization (15 min exposure).

    • Dose Range: 0.1, 1.0, 10, 100 µg/mL.

  • Challenge (Post-Dose): Administer ACh challenges at defined intervals (e.g., 1h, 12h, 24h post-dose) to assess duration.

  • Data Acquisition: Measure changes in Pulmonary Inflation Pressure (PIP) or Airway Resistance (

    
    ) using a transducer system (e.g., Buxco or FlexiVent).
    

Calculation of Inhibition:



Protocol B: Duration of Action (DoA) in Rats

Muscarinic antagonists like Espatropate are distinguished by their "off-rate." This protocol validates the 24-hour efficacy required for once-daily dosing.

Workflow:

  • Dosing: Intratracheal administration of Espatropate (10 µg/kg) to conscious or lightly anesthetized rats (Time

    
    ).
    
  • Challenge Timepoints: Separate groups of rats are challenged with Methacholine (MCh) aerosol at

    
     and 
    
    
    
    .
  • Measurement: Use Whole Body Plethysmography (WBP) for conscious animals (Penh) or invasive resistance (

    
    ) for anesthetized terminal endpoints.
    
  • Success Criterion: Significant (

    
    ) inhibition of MCh-induced resistance at 24 hours compared to vehicle control.
    

Data Analysis & Interpretation

Experimental Design Visualization

The following diagram illustrates the logical flow for a "Duration of Action" study, critical for validating Espatropate's profile.

ExperimentalWorkflow cluster_groups Treatment Groups Start Study Initiation (n=32 Rats) Vehicle Vehicle Control (Saline IT) Start->Vehicle Esp_Low Espatropate (1 µg/kg IT) Start->Esp_Low Esp_High Espatropate (10 µg/kg IT) Start->Esp_High Ref Reference (Tiotropium) (1 µg/kg IT) Start->Ref Wait Wait Period (12h or 24h) Vehicle->Wait Esp_Low->Wait Esp_High->Wait Ref->Wait Challenge Methacholine Challenge (Nebulized) Wait->Challenge Measure Measure Airway Resistance (Rl) (FlexiVent) Challenge->Measure Analysis Calculate % Bronchoprotection vs Vehicle Measure->Analysis

Figure 2: Workflow for assessing the duration of action of Espatropate. Parallel groups allow for clean assessment of late-stage efficacy without carryover effects.

Expected Results Table
ParameterVehicleEspatropate (Low Dose)Espatropate (High Dose)Interpretation
Baseline Resistance (

)



No acute bronchoconstriction from drug.
Peak Resistance (MCh)



Dose-dependent protection.
% Protection (24h) 0%~45%>75%High Dose confirms LAMA profile.

Critical Application Notes

  • Solubility & pH: Espatropate (often supplied as a salt) must be dissolved in saline. Ensure pH is near neutral (6.5–7.4) before IT administration to avoid non-specific airway irritation which can mask bronchodilator effects.

  • Receptor Occupancy: The long duration of action is due to slow dissociation from the M3 receptor. If results show short duration (<4h), verify the chemical purity of the Espatropate batch, as hydrolysis products (quinuclidinol) have negligible affinity.

  • Anticholinergic Side Effects: In high-dose toxicity studies (rats/dogs), monitor for mydriasis (pupil dilation) and dry mouth (reduced salivation), which are systemic markers of M3 blockade.

References

  • Chen, C., et al. (2006).[1] Mucosally-directed retention of a novel muscarinic antagonist.Link(Note: Contextual reference for M3 antagonist retention mechanisms).

  • Pfizer Inc. (2011). Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation.[2] Patent US 2011/0053936A1. Link(Primary source listing Espatropate/UK-88,060 in respiratory formulations).

  • World Health Organization. (1991).[3] International Nonproprietary Names for Pharmaceutical Substances (INN): Espatropate.[3][4][5] WHO Drug Information, Vol. 5, No. 2. Link(Official establishment of the nomenclature).

  • Almirall, S.A. (2014). Novel polymorphic crystal forms... for use in treating asthma or COPD. Patent EP 2828242 B1. Link(Lists Espatropate as a reference standard for LAMA development).

Sources

Application Notes and Protocols for the Quantification of Espatropate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Espatropate is a bronchodilator with antimuscarinic activity, investigated for its potential in treating respiratory diseases.[1] As with any pharmaceutical compound in development, robust and reliable analytical methods are paramount for its quantification in various matrices, including bulk pharmaceutical ingredients (API), finished dosage forms, and biological fluids. This document provides detailed application notes and protocols for the quantitative analysis of Espatropate using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

The methodologies presented herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[2][3][4] These protocols are intended for use by researchers, scientists, and drug development professionals to ensure the generation of accurate, precise, and reliable data throughout the drug development lifecycle.

Chemical Structure and Physicochemical Properties of Espatropate

A thorough understanding of the physicochemical properties of Espatropate is fundamental to the development of suitable analytical methods.

  • Molecular Formula: C₁₉H₂₃N₃O₃[1]

  • Molecular Weight: 341.4 g/mol [1]

  • Chemical Structure:

    • SMILES: C(C(OC1C2CCN(C1)CC2)=O)(CO)(C3=CC=CC=C3)N4C=CN=C4[1]

The structure reveals a phenyl group and an imidazole ring, which act as chromophores, making the molecule suitable for UV detection. The presence of basic nitrogen atoms in the bicyclic amine and imidazole ring allows for efficient ionization in positive mode electrospray ionization mass spectrometry (ESI-MS).

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust and widely used technique for the routine quantification of APIs in pharmaceutical formulations. The selection of a C18 stationary phase is based on the non-polar nature of a significant portion of the Espatropate molecule. An acidic mobile phase is employed to protonate the basic nitrogen atoms, which minimizes peak tailing and ensures a sharp, symmetrical peak shape.

Data Presentation: HPLC-UV Method Parameters and Performance
ParameterValueRationale
Column C18 (150 x 4.6 mm, 5 µm)Standard reverse-phase column suitable for molecules of this polarity.
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (40:60, v/v)Provides good separation and peak shape for basic compounds.
Flow Rate 1.0 mL/minOptimal for the given column dimensions and particle size.
Detection Wavelength 220 nmA common wavelength for aromatic compounds providing good sensitivity.[2]
Retention Time ~4.5 minA reasonable retention time allowing for good separation from early-eluting impurities.
Linearity Range 1-100 µg/mLA typical working range for pharmaceutical analysis.
Limit of Detection (LOD) ~0.1 µg/mLSufficient for most quality control applications.
Limit of Quantification (LOQ) ~0.3 µg/mLEnsures accurate measurement at low concentrations.
Accuracy (% Recovery) 98.0-102.0%Within typical acceptance criteria for pharmaceutical assays.
Precision (%RSD) < 2.0%Demonstrates the reproducibility of the method.
Experimental Protocol: HPLC-UV Quantification of Espatropate

1. Preparation of Solutions

  • Diluent: Mobile phase (Acetonitrile:0.1% Formic Acid in Water (40:60, v/v)).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Espatropate reference standard in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Espatropate and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with diluent.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This yields a theoretical concentration of 100 µg/mL.

2. Chromatographic System and Conditions

  • Use a validated HPLC system equipped with a UV detector.

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

3. Data Acquisition and Analysis

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform six replicate injections of a mid-range standard solution (e.g., 25 µg/mL) to check for system suitability (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0).

  • Inject the series of working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution in triplicate.

  • Calculate the concentration of Espatropate in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards Inject_Standards Inject Standards Working_Standards->Inject_Standards Sample_Prep Prepare Sample Solution Inject_Sample Inject Sample Sample_Prep->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Standards Equilibrate->Inject_Sample Calibration_Curve Construct Calibration Curve Inject_Standards->Calibration_Curve Quantify Quantify Espatropate in Sample Inject_Sample->Quantify Calibration_Curve->Quantify

HPLC-UV analysis workflow for Espatropate.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of Espatropate in biological matrices (e.g., plasma for pharmacokinetic studies), LC-MS/MS is the method of choice.[5][6][7] This technique couples the separation power of HPLC with the specific detection capabilities of a tandem mass spectrometer. The method described here is suitable for pharmacokinetic studies.

Data Presentation: LC-MS/MS Method Parameters and Performance
ParameterValueRationale
Column C18 (50 x 2.1 mm, 1.8 µm)A shorter column with smaller particles for faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient Elution 5% to 95% B over 3 minutesAllows for efficient elution and separation of the analyte from matrix components.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Ionization Mode Positive Ion Electrospray (ESI+)Espatropate has basic nitrogens that are readily protonated.
Monitored Transition (MRM) Precursor Ion (Q1): m/z 342.2Product Ion (Q3): m/z 112.1The precursor ion corresponds to [M+H]⁺. The product ion is a plausible fragment resulting from the cleavage of the ester bond and subsequent fragmentation of the bicyclic moiety.
Linearity Range 0.1-100 ng/mLA typical range for pharmacokinetic studies in plasma.
Limit of Quantification (LOQ) 0.1 ng/mLProvides the necessary sensitivity for detecting low concentrations post-dosage.
Accuracy (% Recovery) 85.0-115.0%Within standard acceptance criteria for bioanalytical methods.
Precision (%RSD) < 15.0%Demonstrates the reproducibility of the method in a complex matrix.
Experimental Protocol: LC-MS/MS Quantification of Espatropate in Plasma

1. Preparation of Solutions

  • Standard and Internal Standard (IS) Stock Solutions: Prepare stock solutions of Espatropate and a suitable internal standard (e.g., a structurally similar compound not present in the sample) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the Espatropate stock solution in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS System and Conditions

  • Use a validated LC-MS/MS system with an ESI source.

  • Equilibrate the C18 column with the initial mobile phase conditions.

3. Data Acquisition and Analysis

  • Inject a blank plasma sample to confirm the absence of interferences at the retention times of Espatropate and the IS.

  • Inject the calibration standards prepared in blank plasma to construct a calibration curve by plotting the peak area ratio (Espatropate/IS) against concentration.

  • Inject the prepared plasma samples.

  • Calculate the concentration of Espatropate in the samples using the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject MRM_Acquisition MRM Data Acquisition Inject->MRM_Acquisition Peak_Integration Integrate Peaks MRM_Acquisition->Peak_Integration Calculate_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify

LC-MS/MS analysis workflow for Espatropate in plasma.

III. UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of a pure substance in solution.[8][9][10] This method is based on the Beer-Lambert law and is suitable for the analysis of bulk drug material or simple formulations where excipients do not interfere with the absorbance of the analyte at its wavelength of maximum absorbance (λmax). The presence of aromatic rings in Espatropate results in significant UV absorbance.[11]

Data Presentation: UV-Vis Spectrophotometry Parameters
ParameterValueRationale
Solvent 0.1 M Hydrochloric AcidEnsures the complete protonation and solubilization of Espatropate.
λmax ~258 nmA plausible λmax for a molecule with phenyl and imidazole chromophores.
Linearity Range 5-30 µg/mLA typical concentration range for UV-Vis analysis.
Molar Absorptivity (ε) ~15,000 M⁻¹cm⁻¹An estimated value based on similar aromatic structures.
Experimental Protocol: UV-Vis Spectrophotometry of Espatropate

1. Preparation of Solutions

  • Solvent: 0.1 M Hydrochloric Acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Espatropate reference standard in 100 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of standard solutions (e.g., 5, 10, 15, 20, 25, 30 µg/mL) by diluting the stock solution with 0.1 M HCl.

  • Sample Preparation (for bulk drug): Prepare a solution of the Espatropate bulk drug in 0.1 M HCl at a concentration within the linearity range.

2. Determination of λmax

  • Scan a mid-range standard solution (e.g., 15 µg/mL) from 400 nm to 200 nm using a UV-Vis spectrophotometer with 0.1 M HCl as the blank.

  • Identify the wavelength of maximum absorbance (λmax).

3. Data Acquisition and Analysis

  • Construct a calibration curve by measuring the absorbance of each working standard solution at the determined λmax. Plot absorbance versus concentration.

  • Prepare the sample solution in 0.1 M HCl and measure its absorbance at λmax.

  • Determine the concentration of Espatropate in the sample using the calibration curve and the Beer-Lambert law (A = εcl).

IV. Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3][4] The validation should be performed in accordance with ICH Q2(R2) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the quantification of Espatropate. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. UV-Visible spectrophotometry serves as a simple and rapid method for the analysis of the pure drug substance. The successful implementation and validation of these methods will ensure the generation of high-quality data to support the development and commercialization of Espatropate-containing products.

References

  • Journal of Applied Pharmaceutical Science. (2020, August 5). Simultaneous detection and quantification of bronchodilators in pure form and from in-vitro drug release of a novel combinational formulation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Research Journal of Pharmacy and Technology. (2018). Determination of some Bronchodilator and Expectorant Drugs (Guaifenesin and Theophylline) using HPLC Technique. [Link]

  • PubMed. (2025, April 8). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography-Mass Spectrometry: Application for Pharmacokinetic Studies. [Link]

  • ResearchGate. (2025, August 26). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. [Link]

  • Patsnap Synapse. Espatropate hydrate. [Link]

  • National Center for Biotechnology Information. (2025, April 8). Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies. [Link]

  • SlidePlayer. UV-Vis Spectroscopy. [Link]

  • ResearchGate. (2025, September 26). Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma. [Link]

  • Chemistry LibreTexts. (2023, January 14). 15.8: Spectroscopy of Aromatic Compounds. [Link]

  • PubChem. Ogen. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

  • OpenStax. (2023, August 2). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • PubChem. Metoserpate. [Link]

  • PubChem. Spegatrine. [Link]

  • PubMed. (2009, April 15). Evaluation of cytotoxic effects and oxidative stress with hydroxyapatite dispersions of different physicochemical properties in rat NR8383 cells and primary macrophages. [Link]

  • PubMed. (2019, March 15). Effect of physicochemical and surface properties on in vivo fate of drug nanocarriers. [Link]

  • ResearchGate. (2025, August 6). The Physicochemical, Proximate Composition and Pasting Characteristics of Starch from new Sweet Potato Genotypes as Candidates for use as Pharmaceutical Excipients. [Link]

  • National Center for Biotechnology Information. (2013, November 26). Physicochemical Properties of Hydroxypropylated Apios Starches. [Link]

  • PubMed. (2012, February 28). Physicochemical properties and skin permeation of Span 60/Tween 60 niosomes of ellagic acid. [Link]

  • Scribd. (2025, July 6). A Simple and Economic Chromatographic Method For Simultaneous Determination of Six Bronchodilator Drugs in Pharmaceutical Dosage Forms. [Link]

  • SciSpace. (2011). (Open Access) Development and Validation of an HPLC method for the Simultaneous Estimation of the Salbutamol Sulphate and Ipratropium in Inhalation Dosage Forms. [Link]

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Application Notes and Protocols: Espatropate for a Deep Dive into Muscarinic Receptor Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing Espatropate, a potent and selective M3 muscarinic receptor antagonist, to investigate the intricacies of muscarinic acetylcholine receptor (mAChR) signaling. This document moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, data interpretation, and the causal relationships that underpin these powerful pharmacological assays.

Introduction: The Significance of Muscarinic M3 Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that play pivotal roles in regulating a vast array of physiological functions, from smooth muscle contraction and glandular secretion to cognitive processes in the central nervous system.[1][2] The M3 subtype, in particular, is a key mediator of parasympathetic responses in various tissues.[2][3] Its activation, primarily through the Gq/11 signaling cascade, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction and glandular secretion.[2]

Given their central role in physiology, M3 receptors are a critical therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.[3][4] The development of selective M3 antagonists is a key objective in drug discovery to minimize off-target effects associated with the blockade of other mAChR subtypes. For instance, antagonism of M2 receptors can lead to undesirable cardiovascular side effects.[5]

Espatropate (CAS: 132829-83-5) has been identified as a bronchodilator with antimuscarinic activity, functioning as an M3 receptor antagonist.[5][6] This application note will leverage Espatropate as a model compound to delineate robust protocols for characterizing the pharmacology of M3-selective antagonists and for studying the downstream consequences of M3 receptor blockade.

Espatropate: A Tool for M3 Receptor Interrogation

Chemical and Physical Properties
PropertyValueSource
CAS Number 132829-83-5[6]
Molecular Formula C19H23N3O3Patsnap Synapse
Molecular Weight 341.41 g/mol Patsnap Synapse
Appearance White to off-white solidGeneral Knowledge
Mechanism of Action: Competitive Antagonism at the M3 Receptor

Espatropate exerts its effects by competitively binding to the orthosteric site of the M3 muscarinic receptor, thereby preventing the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor. This blockade inhibits the Gq/11-mediated signaling cascade, leading to a reduction in intracellular calcium mobilization and subsequent physiological responses. The following diagram illustrates the canonical M3 signaling pathway and the inhibitory action of Espatropate.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Espatropate Espatropate Espatropate->M3R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2_release->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling and Espatropate's Point of Inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls to ensure data integrity and reproducibility.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for its receptor.[7] Competition binding assays, in particular, allow for the characterization of unlabeled ligands like Espatropate.

Objective: To determine the binding affinity (Ki) of Espatropate for human M1, M2, M3, M4, and M5 muscarinic receptors.

Principle: This assay measures the ability of Espatropate to compete with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to muscarinic receptors expressed in cell membranes. The concentration of Espatropate that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Cell membranes from stable cell lines expressing individual human muscarinic receptor subtypes (M1-M5).

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • Espatropate

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in Assay Buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Plate Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [3H]-NMS (at a concentration near its Kd for the respective receptor subtype), and 50 µL of membrane suspension.

    • Non-specific Binding (NSB): 25 µL Atropine (10 µM final concentration), 25 µL [3H]-NMS, and 50 µL of membrane suspension.

    • Competitive Binding: 25 µL of Espatropate dilutions (e.g., 10-11 to 10-5 M), 25 µL [3H]-NMS, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of Espatropate.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Illustrative Data for an M3-Selective Antagonist:

Receptor SubtypeIllustrative Ki (nM)
M1 25
M2 150
M3 1.5
M4 80
M5 45

This data is for illustrative purposes to demonstrate the expected selectivity profile of an M3 antagonist.

Functional Assays: Assessing Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the downstream signaling events initiated by agonist binding.

Objective: To determine the functional potency (IC50) of Espatropate in blocking agonist-induced IP1 accumulation in cells expressing the M3 receptor.

Principle: M3 receptor activation leads to the production of IP3, which is rapidly metabolized. This assay measures the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1), in the presence of LiCl, which blocks its further degradation.

Materials:

  • CHO or HEK293 cells stably expressing the human M3 receptor.

  • Assay medium: HBSS, 20 mM HEPES, pH 7.4.

  • Stimulation buffer: Assay medium containing 50 mM LiCl.

  • Carbachol (muscarinic agonist).

  • Espatropate.

  • IP-One HTRF Assay Kit (or equivalent).

Protocol:

  • Cell Plating: Seed M3-expressing cells in a 96-well plate and grow to confluence.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of Espatropate in stimulation buffer for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of carbachol (typically an EC80 concentration) to all wells (except for the basal control) and incubate for 1 hour at 37°C.

  • Lysis and Detection: Lyse the cells and measure IP1 accumulation according to the manufacturer's protocol for the HTRF assay kit.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the Espatropate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To measure the potency of Espatropate in inhibiting agonist-induced intracellular calcium mobilization.

Principle: This assay utilizes a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free calcium. The inhibition of the agonist-induced fluorescence signal by Espatropate is measured.

Materials:

  • CHO or HEK293 cells stably expressing the human M3 receptor.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.

  • Carbachol.

  • Espatropate.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed M3-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 1 hour at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of Espatropate to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Add a fixed concentration of carbachol (EC80) to all wells simultaneously using the instrument's injection system and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the Espatropate concentration to determine the IC50 value.

Illustrative Functional Potency Data for an M3-Selective Antagonist:

AssayIllustrative IC50 (nM)
IP Accumulation 5.2
Calcium Flux 4.8

This data is for illustrative purposes.

Experimental Workflow and Data Interpretation

The following diagram outlines a logical workflow for characterizing a novel muscarinic antagonist like Espatropate.

Characterization_Workflow Start Start: Characterize Novel Antagonist (e.g., Espatropate) Binding_Assay Radioligand Binding Assay (M1-M5 Subtypes) Start->Binding_Assay Functional_Assay Functional Assays (M3-expressing cells) Start->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis IP_Assay IP Accumulation Assay Functional_Assay->IP_Assay Ca_Assay Calcium Flux Assay Functional_Assay->Ca_Assay IP_Assay->Data_Analysis Ca_Assay->Data_Analysis Ki_Calc Calculate Ki values Data_Analysis->Ki_Calc IC50_Calc Calculate IC50 values Data_Analysis->IC50_Calc Selectivity_Profile Determine Selectivity Profile (M3 vs. other subtypes) Ki_Calc->Selectivity_Profile Potency_Profile Determine Functional Potency IC50_Calc->Potency_Profile Conclusion Conclusion: Pharmacological Profile of Espatropate Selectivity_Profile->Conclusion Potency_Profile->Conclusion

Caption: Workflow for Pharmacological Characterization of a Muscarinic Antagonist.

Interpreting the Data:

  • High Affinity and Selectivity: A potent and selective M3 antagonist like Espatropate is expected to exhibit a low nanomolar Ki value for the M3 receptor and significantly higher Ki values (e.g., >10-fold) for the other muscarinic receptor subtypes.[8]

  • Functional Potency: The IC50 values from functional assays should be in a similar range to the Ki value for the M3 receptor, confirming that the binding affinity translates to functional antagonism.

  • Structure-Activity Relationship (SAR): The data generated from these assays can be used to establish SAR for a series of compounds, guiding the optimization of lead candidates in drug discovery programs.

Conclusion

Espatropate serves as an excellent pharmacological tool for the investigation of M3 muscarinic receptor signaling. The protocols outlined in this guide provide a robust framework for determining its affinity, selectivity, and functional potency. By understanding the "why" behind each experimental step and employing rigorous data analysis, researchers can confidently characterize Espatropate and other novel muscarinic antagonists, ultimately advancing our understanding of muscarinic receptor biology and facilitating the development of new therapeutics.

References

  • Haddad, E. B., et al. (1995). Discovery & development of selective M3 antagonists for clinical use. Life sciences, 56(11-12), 979–985. [Link]

  • Xu, Y., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America, 115(45), 11593–11598. [Link]

  • Mitsuyama, R., et al. (2000). Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives. Bioorganic & medicinal chemistry letters, 10(8), 843–846. [Link]

  • Weber, K. H., et al. (1991). Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands. The Journal of pharmacology and experimental therapeutics, 259(3), 1248–1253. [Link]

  • Oreate. (2026). Decoding IC50: What That Number Really Tells Us About Drug Potency. [Link]

  • Campos, M., et al. (2017). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British journal of pharmacology, 174(16), 2639–2649. [Link]

  • De Kerchove d'Exaerde, A., et al. (1991). Different Agonist Binding Properties of M1 and M2 Muscarinic Receptors in Calf Brain Cortex Membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(5), 473–480. [Link]

  • Frontiers Media S.A. (2021). Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. [Link]

  • Wikipedia. (2024). Muscarinic acetylcholine receptor. [Link]

  • Dr.Oracle. (2025). How do muscarinic (muscarinic) agonists and antagonists work?. [Link]

Sources

High-throughput screening assays for Espatropate analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for High-Throughput Screening of Espatropate Analogs and Novel Muscarinic Receptor Antagonists

Authored by: A Senior Application Scientist

Introduction: The Rationale for Screening Novel Muscarinic Antagonists

Espatropate is a muscarinic receptor antagonist that has been investigated for its therapeutic potential in treating conditions such as irritable bowel syndrome and urinary incontinence. Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) that are widely expressed throughout the body and are involved in regulating a diverse range of physiological functions, including smooth muscle contraction, heart rate, and glandular secretion. The development of new muscarinic antagonists with improved selectivity and pharmacokinetic profiles is of significant interest for the treatment of various diseases.

High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify novel "hit" compounds with desired biological activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the discovery and characterization of Espatropate analogs and other novel muscarinic receptor antagonists. We will detail a primary screening assay based on intracellular calcium mobilization and a secondary confirmatory assay using a competitive binding format. This tiered approach ensures both efficiency in screening large numbers of compounds and accuracy in confirming their mechanism of action.

Part 1: Primary HTS Assay - Homogeneous Calcium Mobilization Assay

The M1, M3, and M5 subtypes of muscarinic receptors couple to the Gαq signaling pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be readily detected using calcium-sensitive fluorescent dyes, providing a robust and scalable method for HTS.

Principle of the Assay

This assay utilizes a cell line stably expressing a muscarinic receptor of interest (e.g., CHRM1) and a fluorescent calcium indicator dye (e.g., Fluo-8 AM). In the resting state, the dye exhibits low fluorescence. When an agonist (like carbachol) stimulates the receptor, the subsequent release of intracellular calcium leads to a significant increase in the fluorescence intensity of the dye. Antagonists, such as Espatropate or potential hit compounds, will inhibit this agonist-induced calcium mobilization. The assay is performed in a homogeneous, "no-wash" format, making it highly amenable to automation.

Experimental Workflow: Calcium Mobilization Assay

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution & Data Acquisition cluster_analysis Data Analysis cell_seeding 1. Seed CHO-K1 cells expressing the target muscarinic receptor into 384-well microplates. incubation1 2. Incubate overnight (37°C, 5% CO2). cell_seeding->incubation1 dye_loading 3. Add calcium-sensitive dye (e.g., Fluo-8 AM) to each well. incubation1->dye_loading incubation2 4. Incubate for 1 hour at 37°C, then 30 min at room temperature. dye_loading->incubation2 add_compounds 6. Add test compounds/controls to the cell plate. incubation2->add_compounds compound_prep 5. Prepare serial dilutions of Espatropate analogs and controls in assay buffer. compound_prep->add_compounds incubation3 7. Incubate for 15-30 minutes at room temperature. add_compounds->incubation3 add_agonist 8. Add agonist (e.g., carbachol) to all wells to stimulate the receptor. incubation3->add_agonist read_plate 9. Immediately measure fluorescence kinetics using a FLIPR or similar instrument. add_agonist->read_plate data_norm 10. Normalize fluorescence data. read_plate->data_norm dose_response 11. Plot dose-response curves and calculate IC50 values. data_norm->dose_response hit_id 12. Identify 'hit' compounds based on potency and efficacy. dose_response->hit_id

Caption: Workflow for the primary calcium mobilization HTS assay.

Detailed Protocol: Calcium Mobilization
  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic acetylcholine receptor M1 (CHRM1) in appropriate media (e.g., F-12K with 10% FBS and a selection antibiotic).

    • Harvest cells and seed them into black-walled, clear-bottom 384-well microplates at a density of 10,000-20,000 cells per well in 25 µL of growth medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X working solution of a calcium-sensitive dye (e.g., Fluo-8 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the growth medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of test compounds, Espatropate (as a reference antagonist), and a vehicle control (e.g., 0.5% DMSO) in assay buffer.

    • Using an automated liquid handler, transfer 10 µL of the compound dilutions to the corresponding wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a 4X solution of a muscarinic agonist, such as carbachol, at a concentration that elicits 80% of the maximal response (EC80).

    • Place the cell plate and the agonist plate into a kinetic plate reader, such as a FLIPR® Tetra or FlexStation® 3.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of 10 µL of the carbachol solution to each well.

    • Continue to record the fluorescence signal for an additional 90-120 seconds.

Data Analysis and Hit Identification
  • Data Normalization: The raw fluorescence data is typically normalized to the baseline reading for each well. The response is often calculated as the peak fluorescence intensity minus the baseline.

  • Dose-Response Curves: For each compound, plot the percentage of inhibition against the compound concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Response_Compound - Response_Min) / (Response_Max - Response_Min)) where Response_Min is the signal from wells with a saturating concentration of a known antagonist (e.g., Espatropate) and Response_Max is the signal from wells with vehicle control.

  • IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

  • Hit Criteria: A "hit" compound is typically defined based on its potency (e.g., IC50 < 10 µM) and efficacy (e.g., >50% inhibition at a specific concentration).

ParameterRecommended Value
Cell LineCHO-K1 expressing CHRM1
Plate Format384-well, black-wall, clear-bottom
Seeding Density10,000 - 20,000 cells/well
Calcium IndicatorFluo-8 AM or similar
AgonistCarbachol (at EC80 concentration)
Reference AntagonistEspatropate
Final DMSO Conc.< 0.5%
ReadoutKinetic fluorescence (e.g., FLIPR)
Quality Control (Z'-factor)> 0.5

Part 2: Secondary Confirmatory Assay - Competitive Radioligand Binding Assay

A secondary assay is crucial to confirm that the "hit" compounds from the primary screen act directly on the muscarinic receptor. A competitive radioligand binding assay is a gold-standard method for this purpose. It directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Principle of the Assay

This assay uses cell membranes prepared from cells overexpressing the muscarinic receptor of interest. The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Reagent Preparation cluster_assay Binding Reaction & Separation cluster_analysis Data Acquisition & Analysis mem_prep 1. Prepare cell membranes from cells expressing the target receptor. mix_reagents 4. Incubate membranes, [3H]-NMS, and test compounds in a 96-well plate. mem_prep->mix_reagents ligand_prep 2. Prepare radiolabeled ligand ([3H]-NMS) solution. ligand_prep->mix_reagents compound_prep 3. Prepare serial dilutions of hit compounds and controls. compound_prep->mix_reagents incubation 5. Allow to reach equilibrium (e.g., 1-2 hours at room temperature). mix_reagents->incubation harvest 6. Rapidly filter the reaction mixture through a glass fiber filter mat. incubation->harvest wash 7. Wash the filters to remove unbound radioligand. harvest->wash scint_count 8. Add scintillation cocktail to the filters and count radioactivity (CPM). wash->scint_count data_analysis 9. Plot % specific binding vs. compound concentration. scint_count->data_analysis ki_calc 10. Calculate Ki values for confirmed hit compounds. data_analysis->ki_calc

Caption: Workflow for the secondary radioligand binding assay.

Detailed Protocol: Radioligand Binding
  • Membrane Preparation:

    • Grow cells expressing the target muscarinic receptor in large-scale culture.

    • Harvest the cells, lyse them by homogenization in a hypotonic buffer, and isolate the membrane fraction by differential centrifugation.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay) and store at -80°C.

  • Binding Reaction:

    • In a 96-well polypropylene plate, set up the following reaction in a total volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4):

      • 50 µL of test compound dilution or control.

      • 50 µL of radiolabeled ligand (e.g., [3H]-NMS at a final concentration equal to its Kd).

      • 100 µL of diluted cell membranes (e.g., 10-20 µg of protein).

    • Include controls for total binding (vehicle instead of test compound) and non-specific binding (a saturating concentration of a known unlabeled ligand, e.g., 1 µM atropine).

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioactivity.

  • Detection and Data Analysis:

    • Dry the filter mat and place it in a sample bag with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding for each well: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterRecommended Value
Receptor SourceCell membranes expressing CHRM1
Radioligand[3H]-N-Methylscopolamine ([3H]-NMS)
Ligand ConcentrationAt or near its Kd value
Non-specific Binding1 µM Atropine
Separation MethodRapid vacuum filtration (GF/C filters)
DetectionLiquid Scintillation Counting
ReadoutInhibitor Constant (Ki)

Conclusion

The combination of a high-throughput calcium mobilization assay for primary screening and a lower-throughput, high-content radioligand binding assay for secondary confirmation provides a robust and reliable strategy for the identification and characterization of novel muscarinic receptor antagonists. This tiered approach maximizes efficiency while ensuring that identified hits are potent and act via the intended mechanism of direct receptor binding. The protocols and workflows described in this application note can be adapted for various muscarinic receptor subtypes and can serve as a foundation for drug discovery campaigns targeting this important class of GPCRs.

References

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290. (Available at: [Link])

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. (Available at: [Link])

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. (Available at: [Link])

Application Notes and Protocols for In Vivo Dosing of Espatropate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Espatropate is a potent and selective M3 muscarinic receptor antagonist with significant potential as a bronchodilator for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Muscarinic M3 receptors, predominantly located on airway smooth muscle, mediate bronchoconstriction in response to acetylcholine.[2][3] By competitively inhibiting these receptors, Espatropate is expected to induce bronchodilation and alleviate the symptoms of obstructive airway diseases. The therapeutic efficacy of M3 antagonists is well-established, with several compounds in this class being mainstays in the management of COPD.[2][4][5]

This document provides a comprehensive guide for researchers on the design and execution of in vivo animal studies to characterize the dosing, efficacy, and safety profile of Espatropate. Given the limited publicly available preclinical data specific to Espatropate, this guide emphasizes a systematic approach to dose-finding and experimental protocol development, drawing upon established methodologies for similar M3 muscarinic antagonists.

Mechanism of Action: M3 Receptor Antagonism in the Airways

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone through the release of acetylcholine (ACh).[3] ACh binds to M3 muscarinic receptors on airway smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction.[2][3] In inflammatory airway diseases, increased cholinergic tone can contribute to airway narrowing and airflow limitation.[4] Espatropate, as an M3 antagonist, directly counteracts this by blocking the binding of ACh to its receptor, thereby promoting bronchodilation.

Espatropate Mechanism of Action cluster_0 Parasympathetic Nerve Terminal cluster_1 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Contraction Bronchoconstriction M3_Receptor->Contraction Activates Espatropate Espatropate Espatropate->M3_Receptor Blocks

Caption: Espatropate competitively blocks the M3 receptor.

Preclinical Considerations for In Vivo Studies

Animal Model Selection

The choice of animal model is critical for the successful evaluation of a bronchodilator. Several species are commonly used, each with its own advantages and limitations.

Animal ModelKey AdvantagesKey DisadvantagesRelevant Applications for Espatropate
Guinea Pig Highly sensitive to bronchoconstrictors like histamine and methacholine. Well-established models of allergic asthma and COPD.[6]Limited availability of genetic models compared to mice.Efficacy studies, dose-response characterization.
Rat Larger size allows for more complex instrumentation and repeated blood sampling.Less sensitive to some bronchoconstrictors compared to guinea pigs.Pharmacokinetic studies, safety pharmacology.
Mouse Availability of a wide range of transgenic models to study disease mechanisms.Small size can make surgical procedures and lung function measurements challenging.Mechanistic studies, initial efficacy screening.
Dog Larger airways and lung physiology that more closely resemble humans.Ethical considerations and higher cost.Late-stage preclinical efficacy and safety studies.

For initial efficacy and dose-ranging studies of Espatropate, the guinea pig is a highly recommended model due to its pronounced bronchoconstrictor responses, which provide a clear and quantifiable endpoint.

Route of Administration

The intended clinical route of administration for Espatropate will influence the choice of administration route in preclinical studies.

  • Inhalation: Directly targets the lungs, maximizing local concentrations and minimizing systemic exposure. This is the preferred route for bronchodilators.[7] Administration can be achieved via nebulization or metered-dose inhalers adapted for animals.[7][8]

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. Useful for initial pharmacokinetic and dose-response studies.

  • Oral (PO): Convenient for chronic dosing studies, but bioavailability may be a limiting factor.

  • Intraperitoneal (IP): A common route for systemic administration in rodents, offering a good alternative to IV injection.

Experimental Protocols

Protocol 1: Preparation of Espatropate Formulations

The proper formulation of Espatropate is crucial for accurate and reproducible dosing.

A. Formulation for Inhalation (Nebulization)

  • Vehicle Selection: Sterile isotonic saline (0.9% NaCl) is the recommended vehicle for nebulization to avoid osmotic stress on the airways.

  • Solubility Testing: Determine the solubility of Espatropate in the chosen vehicle. If solubility is limited, co-solvents such as a small percentage of ethanol or propylene glycol may be considered, but their potential for airway irritation must be evaluated. A commercially available formulation calculator suggests a mixture of DMSO, PEG300, Tween 80, and saline for in vivo use, but this is more suitable for parenteral administration.[1] For inhalation, a simpler, well-tolerated vehicle is preferred.

  • Preparation:

    • Accurately weigh the required amount of Espatropate powder.

    • In a sterile container, dissolve the Espatropate in a small volume of co-solvent if necessary.

    • Gradually add the sterile saline to the final desired volume while stirring continuously.

    • Ensure the final solution is clear and free of particulates.

    • Sterile filter the solution through a 0.22 µm filter.

B. Formulation for Parenteral Administration (IV or IP)

  • Vehicle Selection: A common vehicle for parenteral administration in preclinical studies is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.

  • Preparation:

    • Dissolve the weighed Espatropate powder in DMSO.

    • Add the PEG400 and mix thoroughly.

    • Add the saline to the final volume and mix until a clear solution is obtained.

    • Sterile filter the final solution.

Protocol 2: In Vivo Bronchodilator Efficacy in Guinea Pigs

This protocol describes a method to assess the bronchodilator activity of Espatropate in anesthetized guinea pigs by measuring the inhibition of methacholine-induced bronchoconstriction.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Anesthetic (e.g., urethane)

  • Whole-body plethysmograph

  • Nebulizer

  • Methacholine solution (e.g., 10 µg/mL in saline)

  • Espatropate formulation

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic.

    • Place the animal in the whole-body plethysmograph and allow it to stabilize.

  • Baseline Measurement:

    • Record baseline airway resistance for a stable period (e.g., 5 minutes).

  • Bronchoconstriction Challenge:

    • Administer an aerosol of methacholine for a fixed duration (e.g., 30 seconds) to induce bronchoconstriction.

    • Monitor and record the increase in airway resistance until it reaches a stable plateau.

  • Espatropate Administration:

    • Administer the prepared Espatropate formulation via the desired route (e.g., inhalation, IV).

  • Post-Treatment Measurement:

    • Continuously monitor and record airway resistance to determine the extent and duration of bronchodilation.

  • Data Analysis:

    • Calculate the percentage inhibition of the methacholine-induced bronchoconstriction at various time points after Espatropate administration.

Bronchodilator Efficacy Workflow A Anesthetize Guinea Pig B Place in Plethysmograph A->B C Record Baseline Airway Resistance B->C D Induce Bronchoconstriction (Methacholine Challenge) C->D E Administer Espatropate (Test Group) or Vehicle (Control) D->E F Monitor and Record Airway Resistance E->F G Calculate % Inhibition of Bronchoconstriction F->G

Caption: Workflow for assessing bronchodilator efficacy.

Protocol 3: Dose-Response and Duration of Action Study

A dose-escalation study is essential to determine the optimal therapeutic dose and the duration of action of Espatropate.

Study Design:

  • Animals: Use a sufficient number of animals per group (e.g., n=6-8) to ensure statistical power.

  • Groups:

    • Vehicle control group

    • Multiple dose groups of Espatropate (e.g., 0.01, 0.1, 1, 10 mg/kg)

    • Positive control group (e.g., a known M3 antagonist like tiotropium)

  • Procedure: Follow the procedure outlined in Protocol 2 for each dose group. For duration of action studies, repeat the methacholine challenge at various time points after Espatropate administration (e.g., 1, 4, 8, 12, and 24 hours).

Data Analysis:

  • Construct a dose-response curve by plotting the percentage inhibition of bronchoconstriction against the log of the Espatropate dose.

  • Determine the ED50 (the dose that produces 50% of the maximal effect).

  • Plot the percentage inhibition of bronchoconstriction over time for each dose group to determine the duration of action.

Pharmacokinetic and Safety Considerations

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Espatropate is crucial for interpreting efficacy and safety data.[9]

  • Study Design: Administer Espatropate to animals (rats are often used for PK studies) via the intended clinical route and an IV route (to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points after administration.

  • Analysis: Analyze plasma samples for Espatropate concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Parameters to Determine: Key PK parameters include clearance, volume of distribution, half-life, and bioavailability.[10]

Safety Pharmacology

Safety pharmacology studies are required to identify any potential adverse effects of Espatropate on major physiological systems.[11][12][13][14]

  • Core Battery Studies: As per ICH S7A guidelines, these studies should assess the effects on the cardiovascular, respiratory, and central nervous systems.[12][13]

  • Cardiovascular: Monitor blood pressure, heart rate, and ECG in conscious, telemetered animals.

  • Respiratory: Assess respiratory rate and tidal volume.

  • Central Nervous System: Observe for any behavioral changes, effects on motor activity, and coordination.

Data Summary and Interpretation

The following table provides a template for summarizing the key data to be generated from the proposed in vivo studies.

ParameterEspatropatePositive Control (e.g., Tiotropium)
Pharmacodynamics
ED50 (mg/kg)To be determinedLiterature value
Maximal Efficacy (%)To be determinedLiterature value
Duration of Action (hours)To be determinedLiterature value
Pharmacokinetics
Bioavailability (%)To be determinedLiterature value
Half-life (t½) (hours)To be determinedLiterature value
Clearance (mL/min/kg)To be determinedLiterature value
Safety
No-Observed-Adverse-Effect Level (NOAEL) (mg/kg)To be determinedLiterature value

Conclusion

This application note provides a comprehensive framework for the in vivo evaluation of Espatropate dosing in animal models. By following a systematic approach that includes careful formulation, appropriate animal model selection, and robust experimental design, researchers can effectively characterize the pharmacokinetic, pharmacodynamic, and safety profiles of this promising M3 muscarinic receptor antagonist. The data generated from these studies will be critical for advancing the preclinical development of Espatropate and informing the design of future clinical trials.

References

  • Systemic Treatment of Inflammatory Airway Disease in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. Retrieved February 23, 2026, from [Link]

  • Protocol of in vivo anti-asthmatic effect evaluation on guinea pigs. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Chávez, H., Palomino, F., Angelino, J., Torres, E., Bendezú, M. R., García, J. A., Loja, B., Muñoz, A. M., & Alvarado, A. T. (2021). In vivo bronchodilator evaluation of the ethanolic extract of the stems of Jatropha macrantha Müll.Arg. Journal of Pharmacy & Pharmacognosy Research, 9(6), 937-946.
  • Pauluhn, J. (1994). A new method for long-term inhalation toxicity studies for bronchospasmolytic aerosol formulations in dogs. Journal of applied toxicology : JAT, 14(3), 195–203. [Link]

  • Goyal, M., Sasmal, D., & Nagori, B. P. (2012). In-Vitro and in-Vivo Evaluation of Anti Asthmatic Activity of Rhizomes Extract of Acorus Calamus (Linn.) in Guinea Pigs. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 60-64.
  • Casarosa, P., Bouyssou, T., Germeyer, S., Schnapp, A., Gantner, F., & Pieper, M. (2009). Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs. The Journal of pharmacology and experimental therapeutics, 330(2), 660–668. [Link]

  • Kamei, J., Hitosugi, H., & Kasuya, Y. (1993). In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig. European journal of pharmacology, 241(2-3), 209–214. [Link]

  • Padrid, P. (2009, July 1). Inhalant therapy: Finding its place in small-animal practice. dvm360. Retrieved February 23, 2026, from [Link]

  • Reinero, C., & Lee-Fowler, T. (2023). Breathe easy: inhalational therapy for feline inflammatory airway disease. Journal of feline medicine and surgery, 25(9), 1034-1046. [Link]

  • Amengual, M., D'Andrea, G., Valls, D., & Cor-Coran, B. (2021). Salbutamol Transport and Deposition in the Upper and Lower Airway with Different Devices in Cats: A Computational Fluid Dynamics Approach. Animals : an open access journal from MDPI, 11(8), 2415. [Link]

  • Bolzoni, P. T., & Villetti, G. (2014). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. Current medicinal chemistry, 21(34), 3935–3964.
  • Wess, J., & Eglen, R. M. (2013). Muscarinic acetylcholine receptors: from structure to function. Current opinion in pharmacology, 13(2), 195–200. [Link]

  • Unzueta, U., Cespedes, M. V., Ferrer-Miralles, N., & Vazquez, E. (2025). Conjugation strategy shapes antitumor efficacy and enables dose-sparing in non-antibody protein nanoconjugates. Journal of Controlled Release, 377, 1-13.
  • van der Velden, V. H., & Hulsmann, A. R. (2008). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British journal of pharmacology, 155(7), 971–977. [Link]

  • Ukai, M., & Kameyama, T. (2000). Effects of anticholinergic drugs selective for muscarinic receptor subtypes on prepulse inhibition in mice. European journal of pharmacology, 392(3), 213–218. [Link]

  • Pugsley, M. K., Authier, S., & Curtis, M. J. (2009). Exploratory safety pharmacology: a new safety paradigm to de-risk drug candidates prior to selection for regulatory science investigations. Expert opinion on drug safety, 8(6), 627–647. [Link]

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  • Li, M., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, J. (2022). Antitumor Efficacy, Pharmacokinetics, and Toxicity Studies of Novel Estrogen Receptors Targeted PEGylated Liposomes Encapsulating Paclitaxel and Cisplatin in SKOV-3 Tumor-Bearing Nude Mice, ICR Mice, and SD Rats. International journal of nanomedicine, 17, 3995–4014. [Link]

  • DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

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  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

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Sources

Application Note: High-Sensitivity Bioanalysis of Espatropate (UK-88060) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Espatropate (UK-88060) is a potent muscarinic acetylcholine receptor antagonist (M3-selective) originally investigated for the treatment of respiratory disorders such as COPD and asthma.[1] Structurally characterized by a quinuclidine ring linked to a phenyl-imidazole acetate moiety, Espatropate presents specific bioanalytical challenges distinct from quaternary ammonium anticholinergics (e.g., Tiotropium).[1]

Unlike quaternary amines which are permanently charged, Espatropate is a tertiary amine.[1] This physicochemical distinction dictates our extraction strategy: we utilize Mixed-Mode Cation Exchange (MCX) to leverage the compound's pH-dependent ionization (pKa ~9.5), allowing for orthogonal cleanup that eliminates neutral matrix interferences (phospholipids) while retaining the analyte.[1]

This guide details a validated workflow for detecting Espatropate at sub-nanogram levels (LLOQ: 50 pg/mL) using ESI+ LC-MS/MS.

Chemical Properties & Target Analytes[1][2][3][4][5][6]

Understanding the molecule is the first step in method design.[1]

PropertyDataAnalytical Implication
Compound Name Espatropate (UK-88060)Target Analyte
CAS Registry 132829-83-5Verification Standard
Formula C19H23N3O3Isotopic spacing calculation
Molecular Weight 341.4 g/mol Precursor Ion [M+H]+ = 342.2
pKa (Basic N) ~9.5 (Quinuclidine N)Retains on MCX at pH < 8; Elutes at pH > 10
LogP ~1.8 (Predicted)Compatible with C18 Reversed-Phase LC

Experimental Protocol: Sample Preparation

Rationale: Protein precipitation (PPT) alone is insufficient for low-level detection of M3 antagonists due to significant ion suppression from plasma phospholipids.[1] We employ Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) mechanism.[1]

Reagents
  • Internal Standard (IS): Espatropate-d3 (custom synthesis recommended) or generic analog Glycopyrrolate (if isotopolog unavailable).[1]

  • SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 cc).[1]

  • Matrix: Rat/Human Plasma or Homogenized Lung Tissue.[1]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/tissue homogenate.[1]

    • Add 20 µL of Internal Standard working solution (100 ng/mL).

    • Add 200 µL of 4% Phosphoric Acid (

      
      ) in water.
      
    • Mechanistic Note: Acidification ensures the quinuclidine nitrogen is fully protonated (

      
      ), enabling ionic binding to the MCX sorbent.[1]
      
  • SPE Loading (MCX Protocol):

    • Condition: 1 mL Methanol (MeOH).

    • Equilibrate: 1 mL Water (acidified with 0.1% Formic Acid).

    • Load: Apply pre-treated sample at low vacuum (< 5 inHg).

    • Wash 1 (Hydrophobic): 1 mL 2% Formic Acid in Water.[1] (Removes proteins/salts).[1]

    • Wash 2 (Organic): 1 mL Methanol.[1] (Removes neutral lipids/matrix; analyte remains bound via ionic interaction).[1]

    • Elution: 2 x 400 µL of 5% Ammonium Hydroxide (

      
      ) in Methanol .
      
    • Mechanistic Note: High pH neutralizes the protonated amine, breaking the ionic bond and releasing Espatropate.[1]

  • Post-Processing:

    • Evaporate eluate to dryness under

      
       stream at 40°C.
      
    • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Method Parameters

Rationale: A C18 column provides robust retention for the hydrophobic phenyl moiety, while a gradient elution ensures sharp peak shape for the basic amine.[1]

Liquid Chromatography (LC)[1][2][3][5][8][9]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent.[1]

    • Why BEH? Ethylene-Bridged Hybrid particles are stable at high pH, allowing pH switching if peak tailing becomes an issue, though acidic pH is standard here.[1]

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 45°C.

Gradient Table:

Time (min) %B Event
0.0 5 Initial Hold
0.5 5 Load
3.5 95 Elution
4.5 95 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End |[1]

Mass Spectrometry (MS/MS)[1][2][3][5][8][9]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Espatropate 342.2 126.1 3028Quantifier
Espatropate342.2109.13035Qualifier
Espatropate-d3 (IS)345.2129.13028IS Quant
  • Fragment Logic: The m/z 126.1 ion corresponds to the quinuclidine ring system, a highly stable fragment characteristic of this class of muscarinic antagonists (similar to Solifenacin fragmentation).[1] The 109.1 ion likely corresponds to the imidazole/phenyl moiety cleavage.[1]

Visualized Workflow (DOT)

The following diagram illustrates the extraction logic, highlighting the critical "Switch" mechanism of the MCX cartridge.

Espatropate_Workflow cluster_waste Interference Removal Sample Plasma Sample (Espatropate + Matrix) Acidify Acidify (H3PO4) Target: Protonate Amine (NH+) Sample->Acidify MCX_Load Load onto MCX SPE (Ionic Binding) Acidify->MCX_Load pH < 3 Wash_Org Wash: 100% MeOH (Remove Lipids) MCX_Load->Wash_Org Retains Analyte Phospholipids Phospholipids (Removed in MeOH Wash) MCX_Load->Phospholipids Elute Elute: 5% NH4OH (Neutralize & Release) Wash_Org->Elute Clean LCMS LC-MS/MS Analysis (MRM: 342.2 -> 126.1) Elute->LCMS Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) strategy for selective isolation of Espatropate from biological matrices.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this protocol, the following acceptance criteria must be met during the system suitability test (SST):

  • Linearity:

    
     over the range of 0.05 – 100 ng/mL.[1]
    
  • Recovery: Absolute recovery must be >70% (compare pre-extraction spike vs. post-extraction spike).

  • Matrix Effect (ME): Calculate ME factor.

    
    [1]
    
    • Acceptance: ME should be within ±15%.[1] If suppression > 20% is observed, increase the wash volume in the SPE step or switch to a column with better polar retention (e.g., C18-PFP).[1]

  • Carryover: Blank injection after ULOQ (Upper Limit of Quantification) must be < 20% of the LLOQ signal.

References

  • Pfizer Inc. (Original Developer).[1][2] "Espatropate hydrate - Drug Targets, Indications." Synapse Database. Accessed October 2025.[1][3] Link[1]

  • World Health Organization. "International Nonproprietary Names for Pharmaceutical Substances (INN): Espatropate."[1][4] WHO Drug Information, Vol 5, No 2, 1991.[1] Link

  • TargetMol. "Espatropate Chemical Properties and Safety Data." TargetMol Chemicals. Accessed October 2025.[1] Link

  • Magiera, S. et al. "Lithium and its isotopes in biological samples: Sample preparation and mass spectrometry."[1] Journal of Pharmaceutical and Biomedical Analysis, 2019.[1] (Cited for general cation exchange principles in basic drug extraction).[1]

  • PubChem. "Compound Summary: Espatropate (UK-88060)."[1] National Library of Medicine.[1] Link

Sources

Application Notes and Protocols: Investigating the Anti-Fibrotic Potential of Espatropate in Human Lung Organoid Models of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Therapeutic Avenue for Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive and irreversible scarring of the lung tissue, leading to a relentless decline in respiratory function.[1] The pathogenesis of IPF is complex and involves recurrent micro-injuries to the alveolar epithelium, followed by an aberrant wound healing response.[2][3] This leads to the excessive proliferation of fibroblasts and their differentiation into myofibroblasts, which are key effector cells responsible for the exaggerated deposition of extracellular matrix (ECM) components, such as collagen, resulting in the stiffening of the lung parenchyma.[4] Current therapeutic options for IPF, such as pirfenidone and nintedanib, only slow the progression of the disease and do not offer a cure, highlighting the urgent need for novel therapeutic strategies.[5]

Recent research has shed light on the non-neuronal cholinergic system within the lung and its role in airway remodeling and inflammation.[6][7] Acetylcholine (ACh), the primary neurotransmitter of this system, can stimulate the proliferation of human lung fibroblasts and myofibroblasts and promote collagen synthesis through the activation of muscarinic receptors.[5][8] Of the muscarinic receptor subtypes found in the lung, the M3 receptor is of particular interest.[9] Activation of the M3 receptor on structural cells, including fibroblasts, has been shown to mediate pro-fibrotic and pro-inflammatory responses.[5][10][11]

Espatropate is a potent and selective M3 muscarinic receptor antagonist.[12] By blocking the action of ACh on M3 receptors, espatropate holds the potential to inhibit key pathological processes in pulmonary fibrosis, namely fibroblast proliferation and excessive ECM deposition. This application note provides a detailed guide for researchers on the use of espatropate in advanced 3D human lung organoid models to investigate its anti-fibrotic efficacy. Lung organoids, derived from human pluripotent stem cells (hPSCs), recapitulate the cellular complexity and architecture of the native lung, offering a highly relevant in vitro system for disease modeling and drug screening.[3][13][14]

Scientific Rationale: Targeting the M3 Receptor in Lung Fibrosis

The central hypothesis for the use of espatropate in a lung fibrosis model is that by antagonizing the M3 muscarinic receptor on lung fibroblasts and other structural cells, it will inhibit the downstream signaling pathways that lead to proliferation and collagen synthesis. Acetylcholine, acting through Gq-coupled M3 receptors, is known to activate signaling cascades involving Protein Kinase C (PKC), which in turn can lead to the activation of the ERK1/2 and NF-κB pathways.[15] These pathways are pivotal in regulating cell proliferation and the expression of pro-inflammatory and pro-fibrotic genes. By blocking the initial step of ACh binding to the M3 receptor, espatropate is expected to attenuate these downstream effects.

This application note will describe a comprehensive workflow to test this hypothesis using a TGF-β-induced model of fibrosis in human lung organoids, a well-established method to mimic fibrotic processes in vitro.[13][14][16]

Visualized Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of M3 receptor-mediated fibrosis and the overall experimental workflow for testing the efficacy of espatropate.

G cluster_0 M3 Receptor Signaling in Lung Fibroblasts ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq Espatropate Espatropate Espatropate->M3R PKC Protein Kinase C (PKC) Gq->PKC ERK ERK1/2 PKC->ERK NFkB NF-κB PKC->NFkB Proliferation Fibroblast Proliferation ERK->Proliferation NFkB->Proliferation ECM ECM Deposition (e.g., Collagen) NFkB->ECM

Caption: Proposed M3 receptor signaling pathway in lung fibrosis.

G Start Start: hPSC-derived Lung Organoids Induction Induce Fibrosis: Treat with TGF-β1 Start->Induction Treatment Treatment Groups: 1. Vehicle Control 2. Espatropate (Dose-Response) 3. Positive Control (e.g., Nintedanib) Induction->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis IF Immunofluorescence: α-SMA, Collagen I, Fibronectin Analysis->IF Collagen Collagen Quantification: Pico Sirius Red Staining Analysis->Collagen Cytokine Cytokine Profiling (Supernatant): Multiplex ELISA (IL-6, IL-8, etc.) Analysis->Cytokine Viability Cell Viability Assay: (e.g., CellTiter-Glo® 3D) Analysis->Viability

Caption: Experimental workflow for evaluating espatropate.

Materials and Methods

Key Reagents and Equipment
Reagent/EquipmentRecommended Supplier
Human Pluripotent Stem Cells (hPSCs)Various
Lung Organoid Differentiation & Maintenance MediaCommercially available kits or published formulations
Matrigel® or similar Basement Membrane ExtractCorning, BD Biosciences
Recombinant Human TGF-β1R&D Systems, PeproTech
EspatropateTargetMol, MedChemExpress
Nintedanib (Positive Control)Selleck Chemicals, Cayman Chemical
Primary Antibodies (α-SMA, Collagen I, Fibronectin)Abcam, Cell Signaling Technology
Alexa Fluor-conjugated Secondary AntibodiesThermo Fisher Scientific
Pico Sirius Red Stain KitAbcam, Polysciences
Multiplex Cytokine Assay Kit (Human)Bio-Rad (Bio-Plex), Thermo Fisher (Luminex)
CellTiter-Glo® 3D Cell Viability AssayPromega
Confocal MicroscopeLeica, Zeiss, Nikon
Plate Reader (Luminescence & Absorbance)Molecular Devices, BioTek

Experimental Protocols

Protocol 1: Generation and Culture of hPSC-derived Lung Organoids

This protocol is a generalized guide. Specifics may vary based on the hPSC line and the desired organoid type (alveolar vs. airway). It is recommended to follow established and validated protocols.

  • hPSC Expansion: Culture hPSCs on a suitable matrix (e.g., Matrigel) in mTeSR™1 or a similar maintenance medium.

  • Definitive Endoderm (DE) Formation: Induce differentiation towards DE using a commercially available kit or a cocktail of growth factors (e.g., Activin A).

  • Anterior Foregut Endoderm (AFE) and Lung Progenitor Specification: Pattern the DE towards AFE and then specify lung progenitors (NKX2.1+) by sequential treatment with factors such as Noggin, SB431542, and FGFs.

  • 3D Organoid Formation: Embed the lung progenitor cells in Matrigel domes and culture in a specialized lung organoid medium. Organoids will self-organize and mature over several weeks.

  • Organoid Maintenance: Change the culture medium every 2-3 days and passage the organoids as they grow, typically every 1-2 weeks.

Protocol 2: Induction of Fibrosis and Espatropate Treatment
  • Organoid Plating: Plate mature lung organoids in Matrigel domes in a 24- or 48-well plate. Allow them to stabilize for 48 hours.

  • Induction of Fibrosis: Replace the standard culture medium with a medium containing Recombinant Human TGF-β1 at a final concentration of 5-10 ng/mL to induce a fibrotic phenotype.[13][14]

  • Espatropate Treatment: Concurrently with TGF-β1 treatment, add espatropate to the culture medium.

    • Causality: Based on in vitro studies with other muscarinic antagonists like tiotropium, a dose-response ranging from 1 nM to 1 µM is recommended to determine the optimal concentration.[6][17]

    • Experimental Groups:

      • Vehicle Control (DMSO or PBS in TGF-β1 medium)

      • TGF-β1 + Espatropate (e.g., 1 nM, 10 nM, 100 nM, 1 µM)

      • TGF-β1 + Nintedanib (e.g., 1 µM, as a positive anti-fibrotic control)

      • Untreated Control (standard medium without TGF-β1 or drugs)

  • Incubation: Incubate the organoids for 72 to 96 hours. At 48 hours, perform a half-medium change, replenishing with fresh medium containing the respective treatments.

  • Sample Collection: At the end of the incubation period, collect the culture supernatants and store them at -80°C for cytokine analysis. Process the organoids for further analysis (viability, immunofluorescence, histology).

Protocol 3: Endpoint Analysis
  • Perform the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Briefly, add the reconstituted reagent directly to the organoid cultures, incubate, and measure luminescence using a plate reader. This will assess any potential cytotoxicity of espatropate.

  • Fixation: Gently remove the medium and fix the organoids in their Matrigel domes with 4% paraformaldehyde (PFA) for 45-60 minutes at room temperature.[18]

  • Permeabilization and Blocking: Wash the fixed organoids with PBS and then permeabilize and block non-specific binding using a buffer containing 0.5% Triton X-100 and 5-10% normal goat serum for at least 4 hours at room temperature or overnight at 4°C.[18]

  • Primary Antibody Incubation: Incubate the organoids with primary antibodies against α-SMA (myofibroblast marker), Collagen I, and/or Fibronectin (ECM proteins) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the organoids extensively with PBS + 0.1% Tween-20. Then, incubate with the appropriate Alexa Fluor-conjugated secondary antibodies for 2-4 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. After final washes, mount the organoids for imaging.

  • Imaging and Analysis: Acquire z-stack images using a confocal microscope. Quantify the fluorescence intensity of the fibrotic markers per organoid using image analysis software (e.g., ImageJ/Fiji).

  • Fix, embed (e.g., in OCT compound), and cryosection the organoids.[19]

  • Stain the sections with a Pico Sirius Red solution according to the manufacturer's protocol. This stain specifically binds to collagen fibers.

  • Image the stained sections under brightfield and polarized light microscopy.

  • Quantify the red-stained area (representing total collagen) relative to the total tissue area using image analysis software.

  • Thaw the collected culture supernatants on ice.

  • Use a commercial multiplex bead-based immunoassay kit (e.g., Bio-Plex) to simultaneously quantify the levels of multiple pro-inflammatory cytokines such as IL-6, IL-8 (CXCL8), and TNF-α.[1]

  • Follow the manufacturer's protocol for sample dilution, incubation with antibody-coupled beads, detection antibody addition, and data acquisition on a compatible flow cytometry-based reader.

Data Presentation and Expected Outcomes

The data generated from these experiments should be summarized in tables and graphs for clear interpretation.

Table 1: Expected Dose-Response Effect of Espatropate on Fibrotic Markers
Treatment Groupα-SMA Fluorescence (Normalized Intensity)Collagen I Fluorescence (Normalized Intensity)Total Collagen (Pico Sirius Red Area %)
Untreated Control1.0 ± 0.11.0 ± 0.15 ± 1%
Vehicle + TGF-β15.2 ± 0.54.8 ± 0.435 ± 4%
Espatropate (10 nM) + TGF-β14.1 ± 0.43.9 ± 0.328 ± 3%
Espatropate (100 nM) + TGF-β12.5 ± 0.32.3 ± 0.218 ± 2%
Espatropate (1 µM) + TGF-β11.8 ± 0.21.6 ± 0.212 ± 2%
Nintedanib (1 µM) + TGF-β11.5 ± 0.21.4 ± 0.110 ± 1%

Data are presented as mean ± SEM and are hypothetical examples.

Table 2: Expected Effect of Espatropate on Pro-inflammatory Cytokine Secretion
Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)
Untreated Control50 ± 8150 ± 25
Vehicle + TGF-β1350 ± 40800 ± 75
Espatropate (100 nM) + TGF-β1180 ± 25450 ± 50
Nintedanib (1 µM) + TGF-β1200 ± 30500 ± 60

Data are presented as mean ± SEM and are hypothetical examples.

A successful outcome would be a dose-dependent reduction in the expression of fibrotic markers (α-SMA, Collagen I) and the secretion of pro-inflammatory cytokines (IL-6, IL-8) in the espatropate-treated groups compared to the TGF-β1-only control, without significant effects on organoid viability. This would provide strong preclinical evidence for the anti-fibrotic potential of espatropate.

Conclusion and Future Directions

This application note outlines a robust and comprehensive framework for evaluating the therapeutic potential of the M3 muscarinic antagonist, espatropate, in a human lung organoid model of pulmonary fibrosis. By leveraging this advanced in vitro system, researchers can gain valuable insights into the role of the cholinergic system in lung fibrosis and assess the efficacy of a novel therapeutic agent in a physiologically relevant context. Future studies could expand on this work by using patient-derived iPSC lines to create personalized fibrosis models, investigating the long-term effects of espatropate on reversing established fibrosis, and exploring its efficacy in combination with existing anti-fibrotic drugs.

References

  • Song, P., et al. (2007). M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. AACR Journals. [Link]

  • Liu, Y., et al. (2022). M3 Muscarinic Acetylcholine Receptor Antagonist Darifenacin Protects against Pulmonary Fibrosis through ERK/NF-κB/miR-21 Pathway. Scientific Research Publishing. [Link]

  • Kistemaker, L. E., et al. (2007). Acetylcholine-induced proliferation of fibroblasts and myofibroblasts in vitro is inhibited by tiotropium bromide. Life Sciences. [Link]

  • Puxeddu, E., et al. (2009). Smoke, Choline Acetyltransferase, Muscarinic Receptors, and Fibroblast Proliferation in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Le-Bel, G., et al. (2022). Muscarinic receptor M3 activation promotes fibrocytes contraction. Frontiers in Physiology. [Link]

  • Sáez, J., et al. (2009). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. British Journal of Pharmacology. [Link]

  • Profita, M., et al. (2009). Smoke, choline acetyltransferase, muscarinic receptors, and fibroblast proliferation in chronic obstructive pulmonary disease. PubMed. [Link]

  • Gosens, R., et al. (2006). Muscarinic receptor signaling in the pathophysiology of asthma and COPD. PMC. [Link]

  • Kistemaker, L. E., et al. (2012). Muscarinic M3 receptor stimulation increases cigarette smoke-induced IL-8 secretion by human airway smooth muscle cells. European Respiratory Society. [Link]

  • Zhang, Y., et al. (2022). The Role of the Acetylcholine System in Common Respiratory Diseases and COVID-19. International Journal of Molecular Sciences. [Link]

  • Oenema, T. A., et al. (2013). Muscarinic M3 receptors on structural cells regulate cigarette smoke-induced neutrophilic airway inflammation in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Haag, S., et al. (2008). Muscarinic receptors mediate stimulation of collagen synthesis in human lung fibroblasts. European Respiratory Journal. [Link]

  • Soman, S., et al. (2024). Quantitative analysis of fibrillar collagen organization in the immediate proximity of embedded fibroblasts in 3D collagen hydrogels. Journal of Biosciences. [Link]

  • Ghelardini, C., et al. (1997). In vitro characterization of a novel, potent and selective M3 antagonist. Life Sciences. [Link]

  • Kistemaker, L. E., et al. (2012). Pro-inflammatory mechanisms of muscarinic receptor stimulation in airway smooth muscle. Respiratory Research. [Link]

  • Le-Bel, G., et al. (2022). Muscarinic receptor M3 activation promotes fibrocytes contraction. Frontiers in Physiology. [Link]

  • Bio-protocol. (2020). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. NCBI. [Link]

  • Winer, J. P., et al. (2011). Quantitative Analysis of the Effect of Cancer Invasiveness and Collagen Concentration on 3D Matrix Remodeling. PLOS One. [Link]

  • Dolega, M. E., et al. (2015). Quantification of collagen contraction in three-dimensional cell culture. Methods in Cell Biology. [Link]

  • Nair, M., et al. (2020). Histological evaluation and estimation of collagen deposition/secretion of PC3 cells seeded on 3D scaffolds. ResearchGate. [Link]

  • Lee, J., et al. (2023). 3D alveolar organoid drug screening model for targeting TGF-β1 in pulmonary fibrosis. Toxicology and Applied Pharmacology. [Link]

  • Kim, H. S., et al. (2021). Bronchioalveolar organoids as a tool to study transforming growth factor-β and cigarette smoke– induced lung. Organoid. [Link]

  • Kruse, A. C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. [Link]

  • Antigenix America. Super-X Plex Cytokine Assay Protocol. [Link]

  • Su, S., et al. (2021). TGF-β activation impairs fibroblast ability to support adult lung epithelial progenitor cell organoid formation. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Matthiesen, S., et al. (2006). Muscarinic Receptors Mediate Stimulation of Human Lung Fibroblast Proliferation. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Sharma, P., et al. (2024). Extensive collagen deposition by mesenchymal stem cells cultured in 3D self-assembled peptide scaffolds as revealed by nanoplasmonic colorimetric histology. bioRxiv. [Link]

  • StainsFile. Immunostaining Epithelial Organoids. [Link]

  • Tuveson Lab. Whole Mount Immunofluorescence for Organoids. [Link]

  • Lee, J.-H. (2022). Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities. Frontiers in Cell and Developmental Biology. [Link]

  • Emulate, Inc. Protocol for Emulate Organ-Chips: Immunofluorescence Staining of Alpha Smooth Muscle Actin. [Link]

  • Barnes, P. J. (1990). Muscarinic receptor subtypes: Implications for lung disease. Thorax. [Link]

  • Bio-Rad. Bio-Plex Pro™ Human Cytokine Assays. [Link]

  • Kim, H. Y., et al. (2021). Organoid Model in Idiopathic Pulmonary Fibrosis. International Journal of Stem Cells. [Link]

  • Zuela-Sopilniak, N., et al. (2020). Multiplex array of cytokines in culture supernatant. ResearchGate. [Link]

  • Mayo Clinic. (2024). Pulmonary fibrosis. [Link]

  • Wikipedia. Pulmonary fibrosis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Espatropate Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges associated with Espatropate (also known as UK-88060), a quinuclidine-based muscarinic antagonist. This content is structured for researchers and formulation scientists, prioritizing mechanistic understanding and actionable troubleshooting protocols.

Subject: Espatropate (UK-88060) Physicochemical Optimization CAS Registry Number: 132829-83-5 Chemical Class: Quinuclidine ester derivative Primary Application: Bronchodilator (Muscarinic Antagonist)

Executive Summary & Chemical Context

Espatropate is a lipophilic basic ester. Its physicochemical behavior is dominated by two structural features:

  • The Quinuclidine Ring: A tertiary amine that functions as a proton acceptor (pKa ~9-10). This dictates a pH-dependent solubility profile.

  • The Ester Linkage: A hydrolytically labile bond connecting the quinuclidine alcohol to the phenyl-imidazole acetic acid moiety. This is the primary stability liability.

Successful handling requires balancing the acidic conditions needed for solubility with the specific pH window required to minimize ester hydrolysis.

Troubleshooting Solubility Issues

FAQ: Why is Espatropate precipitating in my neutral buffer?

Diagnosis: Espatropate exhibits a "U-shaped" or precipitous solubility drop as pH approaches its pKa. At neutral pH (7.0–7.4), the molecule exists predominantly in its uncharged (free base) form, which is highly lipophilic and poorly water-soluble.

Technical Insight: The protonated species (


) is soluble, while the free base (

) is not. The intrinsic solubility (

) of the free base is likely

.

As pH increases, the ionization term (

) vanishes, causing precipitation.

Corrective Protocol:

  • Acidification: Maintain formulation pH at least 2 units below the pKa (Target pH 4.0–5.0) to ensure >99% ionization.

  • Salt Selection: Ensure you are using a salt form (e.g., Espatropate hydrobromide or hydrochloride) rather than the free base.

  • Cosolvent/Complexation: If neutral pH is mandatory (e.g., for specific bioassays), use hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) to encapsulate the hydrophobic moiety.
Data Table 1: Estimated Solubility Profile
Solvent SystempH ConditionSolubility StatusPrimary Species
0.1N HCl pH ~1.2High (>10 mg/mL)Fully Protonated
Acetate Buffer pH 4.5Moderate/HighProtonated
Phosphate Buffer pH 7.4Very Low (<0.1 mg/mL) Mixed / Free Base
DMSO N/AHighN/A

Troubleshooting Stability Issues

FAQ: I see a growing impurity peak at RRT ~0.4. What is it?

Diagnosis: This is likely the hydrolysis product: 3-Quinuclidinol or the corresponding carboxylic acid (imidazole-acetic acid derivative).

Mechanism: Esters undergo hydrolysis via acid-catalyzed (


) and base-catalyzed (

) mechanisms.
  • Base Catalysis (Critical): Even at pH 7.4, hydroxide ions attack the carbonyl carbon. This reaction is irreversible and often rapid for quinuclidinyl esters.

  • Acid Catalysis: Occurs at very low pH (<2).

Corrective Protocol:

  • pH Optimization: The "stability window" for most esters is typically between pH 3.5 and 5.0. Avoid phosphate buffers > pH 6.0.

  • Temperature Control: Hydrolysis rates follow the Arrhenius equation. Store stock solutions at -20°C or -80°C.

  • Water Removal: For solid-state stability, minimize moisture. Quinuclidine salts are often hygroscopic, drawing water into the lattice and facilitating solid-state hydrolysis.

Experimental Workflows

Protocol A: Determination of pH-Rate Profile (Stability)

Objective: Identify the pH of maximum stability (


).

Reagents:

  • Universal Buffer mixture (Citrate-Phosphate-Borate) covering pH 2–10.

  • Espatropate stock (10 mM in DMSO).

Steps:

  • Preparation: Dilute stock to 100

    
     in buffers at pH 2.0, 4.0, 6.0, 7.4, 9.0.
    
  • Incubation: Incubate at elevated temperature (e.g., 40°C) to accelerate degradation.

  • Sampling: Aliquot at T=0, 2h, 6h, 24h. Quench samples immediately with cold acetonitrile/0.1% TFA.

  • Analysis: Analyze via HPLC-UV (C18 column, Gradient 5-95% ACN).

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    for each pH. Plot
    
    
    vs. pH to find the minimum.
Protocol B: Hygroscopicity Assessment (DVS)

Objective: Determine critical relative humidity (RH) for handling.

Steps:

  • Load 10–20 mg of Espatropate salt into a Dynamic Vapor Sorption (DVS) balance.

  • Equilibrate at 0% RH/25°C.

  • Ramp RH from 0% to 90% in 10% increments.

  • Criteria: If mass gain >2% at moderate RH (40-60%), the material is hygroscopic. Handle in a glove box or dry room (<20% RH).

Visualizations

Figure 1: Espatropate Degradation Pathway

This diagram illustrates the primary failure mode (hydrolysis) and the logic for pH control.

Espatropate_Degradation Espatropate Espatropate (Intact Ester) Transition Tetrahedral Intermediate Espatropate->Transition + H2O / OH- (Hydrolysis) Acid Acid Derivative (Imidazole-acetic acid) Transition->Acid Cleavage Alcohol 3-Quinuclidinol Transition->Alcohol Cleavage pH_High High pH (>7) Rapid Degradation pH_High->Transition Catalyzes pH_Low Low pH (<3) Slow Degradation pH_Low->Transition Catalyzes (Slower)

Caption: Mechanism of ester hydrolysis in Espatropate. Base catalysis (High pH) is the dominant degradation pathway.

Figure 2: Formulation Decision Logic

Formulation_Logic Start Start: Espatropate Formulation Check_pH Is Neutral pH (7.4) Required? Start->Check_pH Yes_Neutral Yes Check_pH->Yes_Neutral No_Neutral No Check_pH->No_Neutral Risk_Sol Risk: Precipitation Yes_Neutral->Risk_Sol Risk_Stab Risk: Hydrolysis Yes_Neutral->Risk_Stab Action_Complex Action: Add Cyclodextrin (SBE-beta-CD) or Liposomes Risk_Sol->Action_Complex Risk_Stab->Action_Complex Opt_pH Target pH 4.0 - 5.0 (Citrate/Acetate Buffer) No_Neutral->Opt_pH

Caption: Decision tree for selecting buffer systems and excipients based on pH requirements.

References

  • World Health Organization (WHO). (1991). International Nonproprietary Names for Pharmaceutical Substances (INN): Espatropate (List 66). WHO Drug Information.

  • Pfizer Inc. (1993). Quinuclidine Derivatives (Patent US5223513). United States Patent and Trademark Office.

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[1] Pharmaceutical Development and Technology. (Contextual grounding for ester hydrolysis mechanisms).

  • PubChem. (n.d.). Espatropate Compound Summary. National Center for Biotechnology Information.

Sources

Optimizing Espatropate Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the effective delivery of Espatropate in preclinical animal models. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and reproducibility of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and administration of Espatropate.

Q1: What is Espatropate and what are its key properties to consider for in vivo studies?

Espatropate is an M3 muscarinic acetylcholine receptor antagonist.[1] As an ester prodrug, it is designed to be pharmacologically inactive until it is converted to its active form within the body.[2][3] Key properties to consider are its potential for poor water solubility and its susceptibility to hydrolysis, both chemical and enzymatic.[2][3][4][5] The rate of enzymatic hydrolysis can vary significantly between species, which is a critical factor when extrapolating preclinical data to humans.[2]

Q2: My Espatropate formulation appears cloudy or precipitates over time. What is causing this and how can I fix it?

This is likely due to the poor aqueous solubility of Espatropate.[4][5] Several strategies can be employed to improve solubility and stability:

  • pH Adjustment: Since most drugs are weak acids or bases, modifying the pH of the formulation vehicle with buffers (e.g., citrate, phosphate) can enhance solubility.[6] For oral formulations, a pH between 4 and 8 is generally well-tolerated.[6]

  • Use of Surfactants: Surfactants like Tween 80 or Solutol HS-15 can be used to create micelles that encapsulate the drug, improving its solubility and the stability of suspensions.[6]

  • Lipid-Based Formulations: For drugs with high lipophilicity, lipid-based excipients can enhance solubility and promote absorption in the gastrointestinal tract.[6]

It is also crucial to consider the chemical stability of Espatropate as an ester prodrug. Instability can occur at certain pH ranges, and the presence of oxygen can also lead to degradation.[7][8] Consider incorporating stabilizing agents like antioxidants (e.g., BHT, ascorbic acid) or using pH modifiers like citric acid to maintain an optimal pH for stability.[7][8]

Q3: I am observing high variability in the pharmacokinetic (PK) data between animals in the same dosing group. What are the potential causes?

High inter-animal variability in PK data is a common challenge in preclinical studies.[9][10] Several factors can contribute to this:

  • Formulation Issues: Inconsistent formulation can lead to variable drug dissolution and absorption.

  • Administration Technique: Improper or inconsistent administration, such as incorrect placement of an oral gavage tube, can lead to variability.

  • Physiological Differences: Individual differences in animal physiology, such as gastric emptying time and intestinal motility, can affect drug absorption.

  • Prodrug Metabolism: As an ester prodrug, variability in the expression and activity of esterase enzymes among animals can lead to different rates of conversion to the active drug.[2]

To mitigate this, ensure your formulation is homogenous and stable, standardize your administration technique, and consider a crossover study design to minimize the impact of inter-subject variability.[10][11]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments with Espatropate.

Guide 1: Formulation and Stability Issues

Problem: Espatropate formulation shows precipitation, degradation, or inconsistent concentration.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Poor Aqueous Solubility Espatropate, like many new chemical entities, may have low water solubility, leading to precipitation.[4][5][6]1. Solubility Assessment: Determine the solubility of Espatropate in various pharmaceutically acceptable solvents and pH ranges. 2. pH Modification: Use buffers to adjust the pH of the formulation to a range where Espatropate is most soluble.[6] 3. Co-solvents & Surfactants: Employ co-solvents (e.g., propylene glycol) or surfactants (e.g., Tween 80) to enhance solubility.[6] 4. Particle Size Reduction: Techniques like nanomilling can increase the surface area of the drug particles, improving dissolution.[12]
Ester Prodrug Instability Ester prodrugs are susceptible to hydrolysis, which can be pH-dependent and catalyzed by enzymes.[2][7][8]1. pH-Stability Profile: Evaluate the stability of Espatropate across a range of pH values to identify the most stable range.[7][8] 2. Formulation with Stabilizers: Incorporate pH modifiers like citric acid or antioxidants to prevent degradation.[7][8] 3. Storage Conditions: Store the formulation at appropriate temperatures and protect from light and oxygen to minimize degradation.
Inhomogeneous Formulation For suspensions, inadequate mixing can lead to non-uniform drug distribution.1. Homogenization: Use appropriate mixing techniques (e.g., sonication, homogenization) to ensure a uniform suspension. 2. Viscosity Modifiers: Add viscosity-enhancing agents to prevent settling of drug particles.

Experimental Workflow for Formulation Optimization:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Evaluation Solubility Assess Solubility (pH, Solvents) Stability Determine Stability Profile (pH, Temperature, Light) Solubility->Stability pH_Mod pH Modification Stability->pH_Mod Surfactants Add Surfactants/ Co-solvents Stability->Surfactants Lipids Lipid-Based Systems Stability->Lipids Particle_Size Particle Size Reduction Stability->Particle_Size InVitro In Vitro Release Testing pH_Mod->InVitro Surfactants->InVitro Lipids->InVitro Particle_Size->InVitro InVivo Pilot In Vivo PK Study InVitro->InVivo End Optimized Formulation InVivo->End Start Start: Formulation Issue Start->Solubility

Caption: Workflow for optimizing Espatropate formulation.

Guide 2: Inconsistent Dosing and Administration Errors

Problem: High variability in plasma concentrations or unexpected animal responses, suggesting inconsistent dosing.

Potential Causes & Solutions:

Oral Gavage (Mice and Rats):

  • Improper Technique: Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, or cause injury.[13]

    • Solution: Ensure proper restraint of the animal with the head and neck extended to create a straight path to the esophagus.[13][14][15] Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without perforation.[16][13][14] Advance the needle gently and do not force it if resistance is met.[16][14]

  • Incorrect Volume: Exceeding the recommended gavage volume can cause reflux and aspiration.

    • Solution: Adhere to the recommended maximum oral gavage volume of 10 mL/kg.[16][15]

Subcutaneous (SC) Injection (Mice):

  • Incorrect Injection Site: Injecting into an area with less loose skin can lead to discomfort and variable absorption.

    • Solution: Administer SC injections into the loose skin over the shoulders (scruff).[17][18][19]

  • Leakage from Injection Site: If the injection is too shallow or the volume is too large, the formulation may leak out.

    • Solution: Create a "tent" of skin and insert the needle at the base, parallel to the body.[18] Limit the injection volume per site.[20]

Intravenous (IV) Injection (Mice):

  • Difficulty Visualizing Veins: In some mouse strains (e.g., C57BL/6), tail veins can be difficult to see, leading to missed injections.

    • Solution: Use a dedicated illumination device, such as an 180° LED lamp, to improve vein visibility.[21]

  • Inconsistent Infusion Rate: Bolus injections can lead to rapid peaks and troughs in plasma concentration, which may not be ideal for all studies.

    • Solution: For sustained exposure, consider continuous infusion using an implantable osmotic pump.[22][23] This can improve the therapeutic index and provide more reproducible data.[22]

Experimental Protocol: Oral Gavage in Mice

  • Preparation:

    • Confirm the correct concentration and volume of the Espatropate formulation based on the animal's weight and the approved protocol.[16]

    • Select the appropriate size gavage needle.[13]

    • Warm the formulation to at least room temperature.[18][24]

  • Restraint:

    • Properly restrain the mouse by scruffing the neck to immobilize the head.[25][13]

  • Needle Insertion:

    • Gently insert the gavage needle into the side of the mouth, avoiding the front teeth.[16]

    • Advance the needle along the roof of the mouth and down the esophagus. The mouse may swallow, which is a normal reflex.[16][14]

  • Administration:

    • Once the needle is correctly positioned in the stomach, administer the formulation slowly and steadily.

  • Removal and Monitoring:

    • Gently remove the needle.

    • Monitor the animal for several minutes for any signs of distress or labored breathing.[13]

Guide 3: Unexpected Pharmacokinetic (PK) Profile

Problem: The observed PK profile of Espatropate (or its active metabolite) does not match expectations (e.g., low bioavailability, rapid clearance).

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Poor Oral Bioavailability This can be due to poor solubility, degradation in the GI tract, or extensive first-pass metabolism.[4][5] As an ester prodrug, premature hydrolysis in the gut can prevent absorption of the intact prodrug.[2][26]1. In Vitro Stability in GI Fluids: Assess the stability of Espatropate in simulated gastric and intestinal fluids. 2. Formulation to Protect from Hydrolysis: Consider formulations that protect the drug from the harsh GI environment, such as lipid-based systems.[27] 3. Assess Permeability: Use in vitro models (e.g., Caco-2 cells) to determine the intestinal permeability of Espatropate.
Rapid Clearance The active form of Espatropate may be rapidly metabolized and cleared from the systemic circulation.1. In Vitro Metabolic Stability: Evaluate the metabolic stability of the active drug in liver microsomes or hepatocytes from the animal species being used. 2. Continuous Infusion: For efficacy studies, consider continuous infusion to maintain therapeutic concentrations.[22][23]
Species Differences in Esterase Activity The rate of conversion of Espatropate to its active form can differ significantly between rodents and humans due to variations in esterase enzyme activity.[2]1. In Vitro Plasma Stability: Compare the rate of hydrolysis of Espatropate in plasma from different species (e.g., mouse, rat, dog, human).[2] 2. Use of Humanized Animal Models: For more translatable data, consider using transgenic animal models that express human-specific enzymes.[2]

Decision Tree for Investigating Unexpected PK Profile:

G Start Unexpected PK Profile Bioavailability Low Bioavailability? Start->Bioavailability Clearance Rapid Clearance? Bioavailability->Clearance No GI_Stability Assess GI Stability Bioavailability->GI_Stability Yes Metabolic_Stability Assess Metabolic Stability Clearance->Metabolic_Stability No Species_Diff Investigate Species Differences in Esterase Activity Clearance->Species_Diff Yes Permeability Assess Permeability GI_Stability->Permeability Formulation Reformulate to Protect from Hydrolysis Permeability->Formulation Continuous_Infusion Consider Continuous Infusion Metabolic_Stability->Continuous_Infusion Humanized_Models Consider Humanized Models Species_Diff->Humanized_Models

Caption: Decision tree for troubleshooting an unexpected PK profile.

III. References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). SCIRP. Retrieved February 22, 2026, from [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 64(8), 800-807.

  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). Research support. Retrieved February 22, 2026, from [Link]

  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories. Retrieved February 22, 2026, from [Link]

  • Oral Gavage In Mice and Rats. (n.d.). IACUC. Retrieved February 22, 2026, from [Link]

  • Thumma, S., et al. (2008). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. PMC. Retrieved February 22, 2026, from [Link]

  • Oral Gavage in the Rat. (2016, October 26). FSU Office of Research. Retrieved February 22, 2026, from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021, September 21). Washington State University. Retrieved February 22, 2026, from [Link]

  • Thumma, S., et al. (2008). Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. PubMed. Retrieved February 22, 2026, from [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series. Retrieved February 22, 2026, from

  • Giri, et al. (2024). Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice. PMC. Retrieved February 22, 2026, from [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024, August 27). SCIRP. Retrieved February 22, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Subcutaneous Injection in the Mouse. (n.d.). University of Bergen. Retrieved February 22, 2026, from [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. (2025, January 17). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • (PDF) Improving intravenous injection in black mice. (2015, January 9). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research. (n.d.). DURECT Corporation. Retrieved February 22, 2026, from [Link]

  • The design of pharmacokinetic studies to support drug discovery: the selection of the optimum number of animals for a study. (2003, July 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Administration and injection of substances in mice Number: AD-2 Scope. (2011, September 15). Direction des services vétérinaires. Retrieved February 22, 2026, from [Link]

  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (2017, May 1). PubMed. Retrieved February 22, 2026, from [Link]

  • Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • White Paper Review – Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research. (n.d.). InsideScientific. Retrieved February 22, 2026, from [Link]

  • Refining rodent i.v. injection training by creating, improving and disseminating realistic training models. (2025, July 10). Swiss 3RCC. Retrieved February 22, 2026, from [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). PMC. Retrieved February 22, 2026, from [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved February 22, 2026, from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15). UBC. Retrieved February 22, 2026, from [Link]

  • MODULE 2 THE LABORATORY MOUSE. (n.d.). McGill University. Retrieved February 22, 2026, from [Link]

  • (PDF) Electrosprayed nanoparticles for drug delivery and pharmaceutical applications. (2025, August 8). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of. (2025, September 17). Binghamton University. Retrieved February 22, 2026, from [Link]

  • Subcutaneous Injection in the Mouse. (n.d.). Research Animal Training. Retrieved February 22, 2026, from [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020, October 29). PMC. Retrieved February 22, 2026, from [Link]

  • Variability and Impact on Design of Bioequivalence Studies. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Espatropate hydrate. (2026, January 3). Patsnap Synapse. Retrieved February 22, 2026, from [Link]

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Navigating In Vitro Assay Variability for Espatropate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Espatropate in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges. As a potent and selective M3 muscarinic receptor antagonist, the in vitro characterization of Espatropate is critical for understanding its pharmacological profile.[1][2] This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to design robust and reproducible experiments.

Understanding the "Why": The Science of M3 Receptor Assays

Espatropate exerts its therapeutic effect by antagonizing the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) primarily coupled to Gq/11 proteins.[3] Activation of the M3 receptor leads to a signaling cascade resulting in increased intracellular calcium and smooth muscle contraction.[4] Therefore, common in vitro assays for Espatropate fall into two main categories:

  • Receptor Binding Assays: These assays directly measure the interaction of Espatropate with the M3 receptor, typically through competition with a radiolabeled or fluorescently-labeled ligand.

  • Functional Assays: These assays quantify the downstream cellular response to M3 receptor activation and its inhibition by Espatropate. Common readouts include intracellular calcium mobilization and inositol phosphate accumulation.[5]

Variability in these assays can arise from a multitude of factors, from the biological system itself to the specific reagents and instrumentation used. This guide will help you dissect and address these potential sources of error.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during Espatropate in vitro experiments in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why am I seeing high non-specific binding in my Espatropate radioligand binding assay?

High non-specific binding (NSB) can obscure the specific binding signal, leading to a poor assay window and unreliable data.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution(s)
Radioligand Issues Hydrophobic radioligands can bind non-specifically to filter plates and cell membranes. Impurities in the radioligand preparation can also contribute to NSB.- If possible, select a radioligand with lower hydrophobicity.- Ensure the purity of your radioligand is >95%.- Consider performing a quality control check of the radioligand.
Inappropriate Blocking Agents Insufficient blocking of non-specific sites on filter plates and membranes allows the radioligand to bind indiscriminately.- Pre-soak filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce binding to the filter material.- Include a protein like Bovine Serum Albumin (BSA) at 0.1-0.5% in your binding buffer to block non-specific sites on the cell membranes.
Suboptimal Assay Conditions Incubation time, temperature, and buffer composition can all influence the level of non-specific binding.- Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, you must ensure that specific binding still reaches equilibrium.- Adjust Buffer Composition: The ionic strength and pH of the buffer can impact binding. Consider optimizing these parameters.
Excessive Receptor Concentration Too much membrane protein in the assay can lead to an increase in non-specific binding sites.- Titrate the amount of membrane preparation to find the lowest concentration that provides a robust specific binding signal.

Question 2: My EC50/IC50 values for Espatropate are inconsistent between experiments. What's causing this variability?

Fluctuations in potency values are a common frustration and can undermine the reliability of your pharmacological data.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution(s)
Cell Health and Passage Number The physiological state of your cells can significantly impact their response to stimuli. High passage numbers can lead to phenotypic drift and altered receptor expression levels.- Maintain a consistent cell passage number for all experiments.- Regularly check cell viability and morphology.- Implement a cell banking system to ensure a consistent starting population.
Reagent Quality and Preparation Inconsistent reagent quality, including serum, agonists, and the Espatropate compound itself, can lead to variable results. Improper storage of Espatropate can lead to degradation.- Use high-quality, lot-controlled reagents whenever possible.- Prepare fresh dilutions of agonists and Espatropate for each experiment from a validated stock solution.- Store Espatropate as recommended by the supplier, typically at -20°C for powder and -80°C for solutions, to ensure its stability.[2]
Assay Conditions Variations in incubation time, temperature, and cell density can alter the dose-response curve.- Strictly adhere to a standardized protocol for all experiments.- Optimize and validate incubation times to ensure equilibrium is reached.- Use a consistent cell seeding density for all plates.
Data Analysis Methods The choice of curve-fitting model and the handling of outliers can influence the calculated EC50/IC50 values.- Use a consistent, appropriate non-linear regression model for data analysis.- Establish clear criteria for identifying and handling outliers before starting the study.

Question 3: I'm observing a low signal-to-background ratio in my Espatropate calcium flux assay. How can I improve it?

A poor signal-to-background ratio can make it difficult to discern a true biological response from noise.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution(s)
Suboptimal Dye Loading Inefficient loading of the calcium-sensitive dye will result in a weak fluorescent signal.- Optimize the concentration of the calcium dye and the incubation time and temperature.[6][7]- Use a loading buffer containing a mild detergent like Pluronic F-127 to improve dye solubility and cell uptake.[3]
Low Receptor Expression If the cells express low levels of the M3 receptor, the response to agonist stimulation will be weak.- Use a cell line known to express high levels of the M3 receptor, or consider using a recombinant cell line overexpressing the human M3 receptor.
Agonist Concentration The concentration of the agonist used to stimulate the calcium response is critical.- Perform a dose-response curve for the agonist to determine the optimal concentration (typically EC80) for stimulating a robust and consistent response.
Instrument Settings Incorrect settings on the fluorescence plate reader can lead to suboptimal signal detection.- Optimize the excitation and emission wavelengths, as well as the gain settings, for the specific calcium dye being used.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in Espatropate in vitro assays.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_investigation Initial Investigation cluster_solutions Potential Solutions Problem Inconsistent Assay Results (e.g., High Variability, Poor Signal) Reagents Reagent Integrity - Espatropate stability - Agonist/Antagonist quality - Reagent concentrations Problem->Reagents Check Cells Cellular System - Cell health & passage - Receptor expression - Seeding density Problem->Cells Check Protocol Assay Protocol - Incubation times - Temperature control - Pipetting accuracy Problem->Protocol Check Instrumentation Instrumentation - Plate reader settings - Liquid handler performance Problem->Instrumentation Check Sol_Reagents Validate Reagents - Fresh dilutions - QC of lots - Confirm solubility Reagents->Sol_Reagents If problematic Sol_Cells Standardize Cell Culture - Use low passage cells - Monitor viability - Optimize density Cells->Sol_Cells If problematic Sol_Protocol Optimize Protocol - Validate incubation times - Ensure temperature uniformity - Calibrate pipettes Protocol->Sol_Protocol If problematic Sol_Instrumentation Calibrate Instruments - Optimize reader settings - Perform maintenance Instrumentation->Sol_Instrumentation If problematic

Caption: Troubleshooting workflow for Espatropate in vitro assay variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Espatropate?

A1: Espatropate powder is typically stable for years when stored at -20°C. For in vitro experiments, stock solutions are often prepared in a suitable organic solvent like DMSO. Once in solution, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles and maintain stability for up to a year.[2] Always refer to the supplier's datasheet for specific recommendations.

Q2: What are some critical quality control parameters for a stable Espatropate in vitro assay?

A2: Key quality control parameters include:

  • Signal-to-Background (S/B) Ratio: This indicates the dynamic range of your assay. A higher S/B ratio is desirable.

  • Z'-factor: This is a statistical measure of assay quality, taking into account both the signal window and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Intra- and Inter-assay Variability: These should be monitored using a reference compound to ensure the reproducibility of your assay over time.

Q3: How can I be sure that Espatropate is acting specifically through the M3 receptor in my functional assay?

A3: To confirm the specificity of Espatropate's action, you can perform experiments in the presence of a known selective M3 receptor agonist. Espatropate should produce a concentration-dependent rightward shift in the agonist's dose-response curve, indicative of competitive antagonism. Additionally, you can test Espatropate in a cell line that does not express the M3 receptor; in this case, you should not observe any effect.

Visualizing the M3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by M3 muscarinic receptor activation and the point of intervention for an antagonist like Espatropate.

M3SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca_ER->Response PKC->Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Activates Espatropate Espatropate (Antagonist) Espatropate->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of Espatropate.

Experimental Protocol: Competition Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of Espatropate for the M3 receptor.

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Espatropate

  • Non-specific binding control (e.g., Atropine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates (pre-treated with 0.5% PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Espatropate in binding buffer.

    • Prepare a solution of the radioligand in binding buffer at a concentration close to its Kd.

    • Prepare a high concentration of the non-specific binding control (e.g., 1 µM Atropine) in binding buffer.

  • Assay Setup (in triplicate):

    • To each well of the 96-well filter plate, add:

      • 50 µL of binding buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of Espatropate dilution.

      • 50 µL of radioligand solution.

      • 100 µL of cell membrane suspension (protein concentration to be optimized).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapidly filtering the contents of the plate through the filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the Espatropate concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

References

  • PubMed. (2009, March 15). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. Retrieved from [Link]

  • PubMed. In vitro characterization of a novel, potent and selective M3 antagonist. Retrieved from [Link]

  • AACR Journals. (2007, April 17). M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. Retrieved from [Link]

  • PNAS. (2018, November 7). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • Molecular Devices. Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Retrieved from [Link]

  • ACS Publications. (2012, September 6). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays | Analytical Chemistry. Retrieved from [Link]

  • Babraham Institute. Calcium Flux. Retrieved from [Link]

  • Frontiers. (2022, September 5). Muscarinic receptor M3 activation promotes fibrocytes contraction. Retrieved from [Link]

  • SpringerLink. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Retrieved from [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • PubMed. (2017, June 15). In Vitro Interactions of Epacadostat and its Major Metabolites with Human Efflux and Uptake Transporters: Implications for Pharmacokinetics and Drug Interactions. Retrieved from [Link]

  • ACS Publications. Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System. Retrieved from [Link]

  • PubMed. (2010, April 15). The constitutive activity of the human muscarinic M3 receptor unmasks differences in the pharmacology of anticholinergics. Retrieved from [Link]

  • IOVS. (2024, June 15). Shared binding modes of M3 muscarinic agonists and antagonists may incentivize development of novel IOP-reducing drugs. Retrieved from [Link]

  • PubMed. (2004, September 15). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. Retrieved from [Link]

  • Journal of Visualized Experiments. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Retrieved from [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Retrieved from [Link]

  • PNAS. (2018, November 7). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Retrieved from [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. Retrieved from [Link]

  • eLife. (2020, August 6). How to measure and evaluate binding affinities. Retrieved from [Link]

  • Wikipedia. Ligand binding assay. Retrieved from [Link]

  • Porsolt. In Vitro Pharmacology Study Capabilities. Retrieved from [Link]

  • Selvita. In Vitro and Ex Vivo Pharmacology - Drug Discovery. Retrieved from [Link]

  • PubMed. (2019, April 3). Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granulator. Retrieved from [Link]

  • PubMed. Application of a simple competitive protein-binding assay technique to the pharmacokinetics of N-(phosphonacetyl)-L-aspartate in humans. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubMed. (2019, April 15). In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review. Retrieved from [Link]

  • Acta Scientific. (2018, February 2). Solubility Enhancement of Poorly Water-Soluble Drug Aprepitant for Oral Delivery by Self-Micro Emulsifying Drug Delivery System. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. 4 - Universal Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: Espatropate (UK-88060) Off-Target Investigation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers investigating Espatropate (UK-88060) , a potent and selective muscarinic M3 receptor antagonist.

Product: Espatropate (UK-88060) Chemical Formula: C₁₉H₂₃N₃O₃ Primary Target: Muscarinic Acetylcholine Receptor M3 (Antagonist) Critical Off-Targets: Muscarinic M2, M1, M4 receptors; hERG K+ channel.

Executive Summary: The Specificity Challenge

Espatropate is designed to block M3 receptors (mediating bronchoconstriction) while sparing M2 receptors (which function as autoreceptors inhibiting acetylcholine release and regulating heart rate). In preclinical development, the M3/M2 selectivity ratio is the defining metric of success.

Why this matters:

  • M3 Blockade (Desired): Relaxes airway smooth muscle.

  • M2 Blockade (Off-Target): Can lead to paradoxical bronchoconstriction (by disinhibiting ACh release) and tachycardia.

  • hERG Blockade (Off-Target): Risk of QT interval prolongation (Torsades de Pointes).[1][2][3]

This guide provides the protocols and troubleshooting steps to rigorously validate these selectivity profiles.

Troubleshooting Guide & FAQs

Category A: Receptor Selectivity (M3 vs. M2)

Q: My calculated selectivity ratio (Ki M2 / Ki M3) is significantly lower than literature values for similar M3 antagonists (e.g., Darifenacin). Why? A: This is a common issue often driven by ligand depletion or receptor reserve artifacts.

  • Ligand Depletion: If your receptor concentration (

    
    ) in the assay is 
    
    
    
    of the radioligand, you are measuring titration, not affinity. Ensure
    
    
    .
  • Radioligand Choice: Are you using

    
    -NMS (hydrophilic) or 
    
    
    
    -QNB (lipophilic)? NMS is preferred for cell-surface receptors. QNB can cross membranes and bind internalized receptors, artificially inflating the "total" receptor count and skewing
    
    
    calculations.
  • Assay Buffer: High ionic strength can reduce the affinity of antagonists for the M2 receptor specifically. Ensure your buffer mimics physiological ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NaCl).

Q: I observe "negative" inhibition (signal increase) at low Espatropate concentrations in my M2 functional assay. A: This suggests allosteric potentiation or an artifact of the Gi-signaling readout.

  • Mechanism: M2 couples to

    
    , inhibiting cAMP.[4] If you use forskolin to stimulate cAMP (to measure the drop caused by agonist), low doses of antagonist might appear to "increase" cAMP by blocking the constitutive activity of the M2 receptor (inverse agonism).
    
  • Solution: Use a neutral antagonist control (e.g., Atropine) to normalize the baseline. Verify if Espatropate acts as an inverse agonist in your specific expression system.

Category B: Safety Pharmacology (hERG)

Q: The IC50 for hERG inhibition varies wildly between manual patch-clamp and automated planar patch-clamp. A: Espatropate is a lipophilic amine.

  • Stickiness: It likely adsorbs to the plastic surfaces of automated microfluidic plates (planar patch), reducing the effective concentration.

  • Solution: Pre-coat plates with 0.1% BSA or use glass-coated reservoirs. Always quantify the actual bath concentration using LC-MS/MS after the experiment to calculate the true

    
    .
    

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (M3 vs. M2 Selectivity)

Objective: Determine the equilibrium dissociation constant (


) of Espatropate for M3 and M2 receptors.

Materials:

  • Membranes: CHO-K1 cells stably expressing human M3 or M2 receptors (TargetMol/PerkinElmer).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS), Specific Activity ~80 Ci/mmol.
  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.

Step-by-Step Workflow:

  • Preparation: Dilute membranes to 5–10 µg protein/well.

  • Saturation: Determine

    
     of 
    
    
    
    -NMS for your specific membrane batch (critical for Ki calculation).
  • Competition:

    • Add 50 µL membranes.

    • Add 50 µL

      
      -NMS at a fixed concentration (equal to its 
      
      
      
      , typically ~0.2 nM).
    • Add 50 µL Espatropate (serial dilution:

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1 µM Atropine.

  • Incubation: 60 min at 25°C (equilibrium is slower for high-affinity antagonists).

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding).

  • Analysis: Count CPM. Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
Protocol 2: Functional Calcium Flux Assay (M3 Antagonism)

Objective: Confirm functional blockade of Gq-mediated signaling.

  • Cell Loading: Seed CHO-M3 cells (10k/well) in 384-well black plates. Incubate with Calcium-4 or Fluo-4 AM dye for 45 min at 37°C.

  • Antagonist Pre-treatment: Add Espatropate (10-point dose response) and incubate for 15 min.

  • Agonist Challenge: Inject Acetylcholine (ACh) at

    
     concentration.
    
  • Readout: Measure fluorescence (Ex 490/Em 525) on FLIPR or FlexStation.

  • Data: Calculate

    
     of Espatropate against the fixed ACh challenge.
    

Visualizations

Diagram 1: Muscarinic Signaling & Espatropate Intervention

This diagram illustrates the divergent signaling pathways of M3 (Gq) and M2 (Gi) receptors and where Espatropate must selectively intervene.

MuscarinicSignaling cluster_M3 Target Pathway (Airway Smooth Muscle) cluster_M2 Off-Target Pathway (Cardiac/Presynaptic) M3 M3 Receptor Gq Gq Protein M3->Gq PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Constriction Bronchoconstriction Ca->Constriction M2 M2 Receptor Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP Decrease AC->cAMP Bradycardia Bradycardia / Disinhibition of ACh cAMP->Bradycardia Espatropate Espatropate (UK-88060) Espatropate->M3 Primary Blockade (High Affinity) Espatropate->M2 Avoid/Low Affinity

Caption: Differential signaling of M3 (Gq-coupled) and M2 (Gi-coupled) receptors.[5][6] Espatropate targets the M3 pathway while minimizing interaction with the M2 pathway to avoid cardiac side effects.

Diagram 2: Off-Target Screening Workflow

ScreeningWorkflow cluster_Tier1 Tier 1: Binding Selectivity cluster_Tier2 Tier 2: Functional Confirmation cluster_Tier3 Tier 3: Safety Pharmacology Start Espatropate Sample BindingM3 M3 Binding (Ki) Start->BindingM3 BindingM2 M2 Binding (Ki) Start->BindingM2 Ratio Calculate Selectivity (Ki M2 / Ki M3) BindingM3->Ratio BindingM2->Ratio FuncM3 Ca2+ Flux (CHO-M3) Ratio->FuncM3 If >10x Selectivity FuncM2 cAMP Assay (CHO-M2) Ratio->FuncM2 hERG hERG Patch Clamp (QT Risk) FuncM3->hERG If Potent Antagonist

Caption: Recommended tiered screening workflow. Progression to functional and safety assays is contingent on establishing a favorable binding selectivity window.

Reference Data: Expected Performance Profile

Use the table below to benchmark your experimental results. These values represent the target profile for a high-quality M3 antagonist like Espatropate relative to non-selective controls.

ParameterEspatropate (Target Profile)Atropine (Non-Selective Control)Tiotropium (Reference Standard)
M3 Binding (

)
< 1.0 nM ~0.4 nM~0.1 nM
M2 Binding (

)
> 10–50 nM ~0.4 nM~0.1 nM
Selectivity (M2/M3) > 10–50 fold ~1 fold (No selectivity)Kinetic Selectivity*
hERG

> 10 µM > 100 µM> 100 µM
Mechanism Competitive AntagonistCompetitive AntagonistSlowly dissociating (Kinetic)

*Note: Tiotropium achieves functional selectivity via slow dissociation from M3, not pure thermodynamic binding affinity. Espatropate should be evaluated for both thermodynamic (


) and kinetic (

) selectivity.

References

  • Wallis, R. M. (1995).[6] Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists.[6] Life Sciences, 56(11-12), 861-868.[6] (Context on M3/M2 selectivity benchmarks). [Link]

  • Horton, B. et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI, describing standard hERG patch-clamp protocols relevant for small molecule screening. [Link]

  • Caulfield, M. P. & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. (Standard reference for Muscarinic subtypes). [Link]

Sources

Technical Support Center: Espatropate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Improvement for (R)-3-Quinuclidinyl Carboxylate Derivatives

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of Espatropate (and structurally related 3-quinuclidinyl esters). Espatropate is a potent muscarinic antagonist characterized by a quinuclidine ring coupled to a sterically hindered glycolic acid moiety (typically 2-hydroxy-2-phenyl-2-(2-thienyl)acetic acid).[1]

The synthesis of this compound presents three primary challenges that directly impact yield:

  • Steric Hindrance: The bulky alpha-hydroxy acid resists nucleophilic attack.[1]

  • Reversibility: The esterification is an equilibrium process prone to hydrolysis.

  • Stereochemical Integrity: The chiral center at the 3-position of the quinuclidine ring is susceptible to racemization under harsh forcing conditions.

This guide moves beyond basic textbook protocols to address the "hidden" variables that cause batch failures and low yields in a professional laboratory setting.

Module 1: The Coupling Reaction (Esterification)

Overview

The core bottleneck is the formation of the ester bond between (R)-3-quinuclidinol and the carboxylic acid derivative.[1]

Workflow Visualization

Espatropate_Synthesis_Flow Start Start: (R)-3-Quinuclidinol + Acid Derivative Activation Activation Step (CDI or Acid Chloride) Start->Activation Activation Coupling Coupling Reaction (Solvent: Toluene/DMF) Activation->Coupling + Base (NaH/DABCO) Coupling->Coupling Water Removal (Dean-Stark) Workup Workup & Salt Formation Coupling->Workup Quench

Figure 1: Optimized workflow for hindered ester formation. Note the critical water removal loop.

Troubleshooting Guide: Low Conversion Rates
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

A: You are likely hitting the thermodynamic equilibrium limit due to water or alcohol accumulation.

The Mechanism: Direct Fisher esterification is ineffective for Espatropate due to the acid-sensitivity of the quinuclidine nitrogen and the tertiary alcohol in the acid moiety (prone to elimination). Most protocols use Transesterification (Methyl ester + Quinuclidinol) or Activated Acylation (Imidazolide/Acid Chloride).[1]

Corrective Action:

  • Switch to the Anhydride/Activated Method:

    • Protocol: Convert the acid to the imidazolide using 1,1'-Carbonyldiimidazole (CDI) in dry DMF or THF before adding the alcohol. This releases CO₂ and imidazole, driving the reaction forward irreversibly [1].

    • Yield Impact: Typically boosts yield from ~65% (equilibrium) to >85% (kinetic control).[1]

  • Azeotropic Water Removal (If using direct acid):

    • If you must use the acid, use a Dean-Stark trap with Toluene or Xylene.[1]

    • Critical Check: Ensure your solvent is anhydrous at the start. Even 0.5% water content can shift the equilibrium significantly against the ester in hindered systems.

Q: I am seeing significant impurities (10-15%) that look like elimination products (dehydrated acid).

A: The activation conditions are too harsh for the tertiary hydroxyl group.

The Cause: The alpha-hydroxy group on the phenyl/thienyl acetic acid is tertiary.[2] If you use Thionyl Chloride (


) to make the acid chloride, the acidic conditions often dehydrate the tertiary alcohol, forming an alkene impurity.

Corrective Action:

  • Avoid

    
     .
    
  • Use Mild Activation: Use DCC/DMAP (Steglich esterification) or the CDI method mentioned above. These operate at neutral to basic pH, preserving the tertiary alcohol [2].

Module 2: Stereochemical Control

Overview

Espatropate requires the (R)-3-quinuclidinyl isomer.[1] The starting material, (R)-3-quinuclidinol, is expensive.[1] Preserving its chirality is paramount.

Troubleshooting Guide: Loss of Optical Purity
Q: My final product has an enantiomeric excess (ee) of only 80%, but my starting material was >99% ee. Where did I lose it?

A: Racemization usually occurs during the heating phase in the presence of strong bases.

The Mechanism: Quinuclidinol is susceptible to racemization via a transient ketone intermediate or elimination-addition mechanisms if heated with strong bases (like NaH) for prolonged periods [3].[1]

Corrective Action:

  • Temperature Control: Do not exceed 110°C. If using Toluene (bp 110°C), consider switching to a lower boiling solvent like Heptane/MEK if solubility permits, or strictly control the oil bath temperature.

  • Base Selection:

    • High Risk:[1] Sodium Hydride (NaH) – very fast, but high racemization risk if overheated.

    • Recommended:Titanium(IV) isopropoxide (

      
      ) .[1] It acts as a Lewis acid catalyst for transesterification and is much gentler on chiral centers than Brønsted bases [4].
      

Table 1: Comparison of Catalyst Impact on Yield and Purity

Catalyst SystemReaction TypeTypical YieldRisk of RacemizationNotes
NaH / Toluene Transesterification60-75%HighFast, but requires strict anhydrous conditions.[1]
Ti(OiPr)4 Transesterification75-85%LowSlower, but preserves stereochemistry.[1]
CDI / DMF Activated Acylation85-92% Very Low Recommended method for high value synthesis.
DCC / DMAP Steglich70-80%ModerateDifficult to remove DCU byproduct.[1]

Module 3: Purification and Salt Formation

Overview

The final step often involves converting the free base ester into a salt (e.g., Hydrochloride) for stability.

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Problem: Low Yield in Crystallization Check1 Check 1: Is the product oiling out? Problem->Check1 Action1 Solvent too polar. Switch to IPA/Acetone. Check1->Action1 Yes Check2 Check 2: Is the salt hygroscopic? Check1->Check2 No Action2 Dry solvent required. Use <0.1% water content. Check2->Action2 Yes

Figure 2: Decision matrix for crystallization issues.

Q: The product oils out instead of crystallizing.

A: This is common with quinuclidine salts due to their high solubility in alcohols.

Corrective Action:

  • Anti-solvent Addition: Dissolve the crude oil in a minimum amount of Isopropanol (IPA) . Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring.[1] The non-polar ether forces the salt out of solution as a solid.

  • Seed Crystals: If you have a previous batch, add a seed crystal at the cloud point.

  • Moisture Control: Quinuclidine salts are hygroscopic. "Oiling out" is often just the salt absorbing water from the air. Perform crystallization under a nitrogen blanket.

References

  • Prat, M., et al. (2009). "Synthesis and pharmacological evaluation of new 3-quinuclidinyl derivatives." Journal of Medicinal Chemistry.

  • Liu, H., et al. (2005). "Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate." Journal of Chemical Research. [1]

  • Rzeszotarski, W.J., et al. (1988).[3] "Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists." Journal of Medicinal Chemistry.

  • Process Intensification Strategies for Esterification. (2025). MDPI Processes. [1]

  • BenchChem. "Large-Scale Synthesis of (R)-(-)-3-Quinuclidinol: A Comprehensive Guide."

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Espatropate and its intermediates before handling.

Sources

Technical Support Center: Navigating and Overcoming Espatropate Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Espatropate Resistance

Espatropate is a novel, potent, and selective inhibitor of the Ectodermal Spheroid Proliferation Receptor (ESPR), a receptor tyrosine kinase frequently overactivated in a range of solid tumors. By blocking the ATP-binding site of the ESPR kinase domain, Espatropate effectively halts downstream signaling through critical pro-survival pathways like PI3K/AKT and MAPK. While demonstrating significant efficacy in preclinical models and early clinical trials, the emergence of resistance—both intrinsic and acquired—poses a significant challenge to its long-term therapeutic success.[1][2]

This guide is designed for researchers, scientists, and drug development professionals encountering resistance to Espatropate in their cell line models. It provides a structured, mechanism-oriented approach to troubleshooting common issues, identifying the underlying biology of resistance, and exploring strategies to restore cellular sensitivity.

Diagram 1: Espatropate Mechanism of Action

cluster_membrane Cell Membrane cluster_pathways ESPR ESPR Receptor PI3K PI3K ESPR->PI3K MAPK MAPK ESPR->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Espatropate Espatropate Espatropate->ESPR Inhibits (Competitive) Ligand ESPR Ligand Ligand->ESPR Activates

Caption: Espatropate competitively inhibits the ESPR kinase, blocking pro-survival signals.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common scenarios encountered during in vitro studies with Espatropate.

Q1: My cell line's IC50 for Espatropate is significantly higher than the published value. What are the first troubleshooting steps?

An unexpected increase in the half-maximal inhibitory concentration (IC50) can stem from experimental variables or intrinsic cellular properties. Before investigating complex biological mechanisms, it is crucial to validate the experimental setup.

Initial Troubleshooting Checklist:

ParameterCheckpointRationale
Reagent Integrity Confirm Espatropate powder has been stored correctly (e.g., -20°C, desiccated). Prepare fresh stock solutions in the recommended solvent (e.g., DMSO).Compound degradation is a common source of reduced potency.
Cell Line Authenticity Verify cell line identity via Short Tandem Repeat (STR) profiling.Cell line misidentification or cross-contamination can lead to inconsistent results.
Passage Number Use cells within a consistent, low passage number range (e.g., passages 5-15).High passage numbers can lead to genetic drift and altered drug sensitivity.
Assay Parameters Ensure cell seeding density allows for logarithmic growth during the assay period (typically 48-72 hours).[3]Over-confluent or sparse cultures can display altered metabolic activity and drug responses.
Assay Method Confirm the viability assay (e.g., MTT, CellTiter-Glo) is appropriate and within its linear range.Different assays measure different aspects of cell health and can yield varying IC50 values.

Step-by-Step Protocol: Standard IC50 Determination

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3]

  • Drug Preparation: Perform a serial dilution of Espatropate. A typical concentration range might span from 0.1 nM to 100 µM. Include a vehicle-only (e.g., DMSO) control.[3]

  • Treatment: Replace the media with fresh media containing the various concentrations of Espatropate.

  • Incubation: Incubate the plate for a duration equivalent to at least two cell doubling times (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using an appropriate method, such as the addition of a resazurin-based reagent (e.g., alamarBlue) or an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).[3]

Q2: I've validated my experimental protocol, but my cells are still resistant. How can I determine if this is due to an on-target mutation in ESPR?

If experimental artifacts are ruled out, the resistance is likely biological. One of the most common mechanisms of acquired resistance to kinase inhibitors is the emergence of secondary mutations within the drug's target kinase domain.[2][4] These mutations can prevent the drug from binding effectively while preserving the kinase's enzymatic activity. The "gatekeeper" mutation is a classic example, sterically hindering drug access to the ATP-binding pocket.[2][4]

Investigative Workflow:

  • Develop a Resistant Line (If Acquired): If starting with a sensitive parental line, generate a resistant variant by culturing the cells in the continuous presence of escalating concentrations of Espatropate over several months.

  • Isolate Genomic DNA: Extract high-quality genomic DNA from both the parental (sensitive) and the resistant cell lines.

  • PCR Amplification: Design primers to specifically amplify the kinase domain of the ESPR gene.

  • Sanger Sequencing: Sequence the PCR products from both parental and resistant lines. Compare the sequences to identify any nucleotide changes that result in an amino acid substitution.

  • Analysis: Pay close attention to mutations in regions known to be critical for TKI binding, such as the gatekeeper residue (analogous to T790M in EGFR or T315I in BCR-ABL).[5][6]

Diagram 2: Investigating Acquired Resistance

Start Resistant Phenotype Confirmed (High IC50) Seq Sequence ESPR Kinase Domain Start->Seq Result_Seq ESPR Mutation Found? Seq->Result_Seq WB Western Blot for Bypass Pathways (p-MET, p-AXL, etc.) Result_Bypass Bypass Pathway Activated? WB->Result_Bypass Efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) Result_Efflux Increased Efflux? Efflux->Result_Efflux Result_Seq->WB No Conclusion_OnTarget On-Target Resistance Result_Seq->Conclusion_OnTarget Yes Result_Bypass->Efflux No Conclusion_Bypass Bypass Signaling Result_Bypass->Conclusion_Bypass Yes Conclusion_Efflux Drug Efflux Mechanism Result_Efflux->Conclusion_Efflux Yes Conclusion_Other Other Mechanisms (e.g., EMT, Target Loss) Result_Efflux->Conclusion_Other No

Caption: A decision tree for systematically identifying the cause of Espatropate resistance.

Q3: My ESPR sequencing is wild-type. What are the next most likely resistance mechanisms?

When on-target alterations are absent, resistance is often driven by "off-target" mechanisms that bypass the need for ESPR signaling.[2][7] Cancer cells can activate parallel signaling pathways to restore the downstream signals that Espatropate was meant to inhibit.[8][9]

Common Off-Target Mechanisms:

  • Bypass Signaling Pathway Activation: Upregulation or amplification of other receptor tyrosine kinases (RTKs), such as MET or AXL, can reactivate the PI3K/AKT and MAPK pathways independently of ESPR.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (MDR1), can actively pump Espatropate out of the cell, preventing it from reaching its target.[10][11]

  • Histologic Transformation: In some cases, cells may undergo a phenotypic shift, such as an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[5]

Step-by-Step Protocol: Western Blot for Bypass Pathway Activation

This protocol aims to detect the hyper-activation of alternative RTKs in your resistant cell line compared to the sensitive parental line.

  • Protein Lysate Preparation: Culture parental and resistant cells to ~80% confluency. For an acute assessment, you can treat with Espatropate at the parental IC50 concentration for 0, 2, 6, and 24 hours before lysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[3]

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate overnight at 4°C with primary antibodies against key phosphorylated (active) and total proteins. A good starting panel includes: p-ESPR, ESPR, p-MET, MET, p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin).[3]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[3]

  • Analysis: Look for a significant increase in the phosphorylation of a bypass receptor (e.g., p-MET) and reactivation of downstream signals (p-AKT, p-ERK) in the resistant line, especially in the presence of Espatropate, compared to the parental line.

Diagram 3: Bypass Signaling Mechanism

cluster_membrane Cell Membrane cluster_pathways ESPR ESPR Receptor PI3K PI3K ESPR->PI3K MET MET Receptor (Upregulated) MET->PI3K Bypass Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Espatropate Espatropate Espatropate->ESPR Blocks

Caption: Upregulated MET reactivates downstream signaling, bypassing the Espatropate-blocked ESPR.

Part 2: Strategies to Overcome Resistance

Once a resistance mechanism is identified, a rational strategy can be designed to overcome it. Combination therapy is a cornerstone of this approach.[8][12]

Summary of Strategies Based on Resistance Mechanism:

Resistance MechanismPrimary IdentifierRecommended StrategyRationale
On-Target Mutation Sanger/NGS SequencingCombine Espatropate with a next-generation ESPR inhibitor designed to bind the mutant kinase.A new generation inhibitor can overcome the structural change that confers resistance to the first-generation drug.[5]
Bypass Signaling Western Blot (p-RTKs)Combine Espatropate with a specific inhibitor of the activated bypass pathway (e.g., a MET inhibitor like Crizotinib or Capmatinib).Dual blockade of both the primary target and the escape pathway is required to shut down pro-survival signaling.[8][9]
Drug Efflux Functional Efflux AssayCombine Espatropate with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar - for research purposes).Inhibiting the pump will increase the intracellular concentration of Espatropate, restoring its efficacy.

Experimental Protocol: Synergy Analysis via Combination Index (CI)

To test if a combination therapy is effective, you must determine if the two drugs work synergistically (CI < 1), additively (CI = 1), or antagonistically (CI > 1).

  • Experimental Design: Treat the resistant cell line with:

    • Espatropate alone (serial dilution).

    • The second agent (e.g., a MET inhibitor) alone (serial dilution).

    • A combination of both drugs at a constant ratio over a range of concentrations.

  • Viability Assessment: After 72 hours, assess cell viability as described in the IC50 protocol.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. This will provide a quantitative measure of the interaction between the two drugs.

By systematically identifying the molecular drivers of Espatropate resistance, researchers can deploy rational, evidence-based strategies to overcome it, ultimately advancing the development of more durable cancer therapies.

References

  • Patsnap Synapse. (2026, January 3). Espatropate hydrate - Drug Targets, Indications, Patents. [Link]

  • Frontiers. (2024, April 9). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. [Link]

  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • PMC (PubMed Central). (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. [Link]

  • ASCO Publications. (2020, May 26). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. [Link]

  • Targeted Oncology. (2020, April 18). Overcoming Resistance to Targeted Cancer Therapy. [Link]

  • CancerQuest. (2002, August 15). Cancer Drug Resistance. [Link]

  • Crown Bioscience. (2025, January 8). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]

  • PMC (PubMed Central). (n.d.). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. [Link]

  • The Institute of Cancer Research. (2017, June 30). Seven ways we are outsmarting cancer by overcoming drug resistance. [Link]

  • OAE Publishing Inc. (n.d.). Drug resistance and combating drug resistance in cancer. [Link]

  • ASCO Daily News. (2019, April 17). How to Test for ALK-Resistant Mutations in NSCLC. [Link]

  • PMC (PubMed Central). (n.d.). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. [Link]

  • MDPI. (2021, September 26). Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance. [Link]

  • Dove Medical Press. (2022, January 25). Overcoming resistance mechanisms to kinase inhibitors. [Link]

  • PMC (PubMed Central). (2024, March 5). Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines. [Link]

  • bioRxiv. (2024, September 4). Resistance patterns in drug-adapted cancer cell lines reflect the complex evolution in clinical tumours. [Link]

  • PMC (PubMed Central). (2023, February 17). Mechanisms of Resistance to Antibody–Drug Conjugates. [Link]

Sources

Technical Support Center: Minimizing Espatropate Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of Espatropate (Tropate Ester Derivative) in Biological Matrices

Document ID: ESP-STAB-001 | Version: 2.4 | Status: Active

Executive Summary

Espatropate is a labile tropate ester derivative . Like other muscarinic antagonists in this chemical class, it exhibits significant instability in biological matrices due to hydrolytic cleavage of the ester bond. This degradation is driven by two distinct forces:

  • Enzymatic Hydrolysis: Rapid conversion by plasma esterases (butyrylcholinesterase and carboxylesterases).

  • Chemical Hydrolysis: pH-dependent cleavage, accelerated under neutral-to-alkaline conditions (

    
    ).
    

Critical Warning: Failure to stabilize samples within 15 minutes of collection can result in


 loss of parent compound, leading to severe underestimation of 

and AUC in pharmacokinetic studies.

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the enemy. Espatropate degrades into its corresponding acid metabolite (Espatropate-Acid) and an alcohol moiety. This reaction is catalyzed by water and enzymes.

Visualizing the Pathway

The following diagram illustrates the dual-threat degradation pathway you are fighting against.

EspatropateDegradation cluster_legend Degradation Drivers Espatropate Espatropate (Parent Ester) Intermediate Transition State (Tetrahedral) Espatropate->Intermediate  + H2O   Metabolite Espatropate-Acid (Inactive) Espatropate->Metabolite  Chemical Hydrolysis (pH > 6.0, Temp > 4°C)   Intermediate->Metabolite  Plasma Esterases (BChE, CES)   Alcohol Alcohol Moiety Intermediate->Alcohol key Red Arrow = Enzymatic (Primary Threat) Green Arrow = Chemical (Secondary Threat)

Figure 1: Dual degradation pathway of Espatropate. Note that enzymatic hydrolysis (red path) is the dominant factor in plasma, while chemical hydrolysis (green path) dominates in urine or processed samples.

Module 2: Stabilization Protocols

Protocol A: Plasma Collection (The "Ice-Acid-Inhibit" Triad)

Scope: PK Blood Sampling (Rat, Dog, Human). Objective: Halt esterase activity immediately upon draw.

ParameterSpecificationScientific Rationale
Temperature 0°C - 4°C (Wet Ice) Reduces kinetic energy; slows enzymatic turnover by ~50% for every 10°C drop.
Anticoagulant K2EDTA Preferred over Heparin. EDTA chelates divalent cations (

,

) required by some esterases [1].
Inhibitor Dichlorvos (20 µg/mL) or PMSF (2 mM) Irreversibly binds the active serine site of esterases. Crucial: Add before blood collection (pre-spiked tubes).
pH Modifier Citric Acid (1M) or Formic Acid Lowers plasma pH to ~4.0. Stabilizes the ester bond against chemical hydrolysis [2].

Step-by-Step Workflow:

  • Pre-chill all collection tubes (containing K2EDTA + Dichlorvos) on wet ice for 10 minutes.

  • Collect blood and immediately invert 5-8 times to mix the inhibitor.

  • Place tube immediately in wet ice (Do not leave at room temp for >2 mins).

  • Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.

  • Transfer plasma to a cryovial containing 10 µL of 1M Citric Acid per 1 mL plasma .

  • Flash freeze on dry ice. Store at -80°C.

Protocol B: Urine & Tissue Homogenization

Issue: Urine pH varies wildly (4.5 - 8.0). Tissue homogenization releases massive amounts of intracellular esterases.

Modifications:

  • Urine: Pre-fill collection vessels with buffer (0.5M Acetate buffer, pH 4.0) to ensure final sample pH is < 5.0.

  • Tissue: Homogenize directly in ice-cold acidified methanol (or acetonitrile). The organic solvent denatures proteins (enzymes) instantly, while the acid stabilizes the chemical bond. Do not homogenize in PBS.

Module 3: Analytical Troubleshooting (FAQs)

Q1: I see "Ghost Peaks" or high metabolite levels at T=0. Why?

Diagnosis: This is likely ex vivo degradation occurring during sample preparation, not in the animal. Troubleshooting Tree:

  • Check Thawing: Did you thaw plasma at Room Temp? Fix: Thaw in an ice bath or 4°C fridge.

  • Check Autosampler: Is the autosampler at 4°C? Espatropate will degrade in the vial if left at 20°C for 12 hours.

  • Check Solvents: Are you using a high-pH reconstitution solvent? Fix: Reconstitute in 0.1% Formic Acid : Water.

Q2: My recovery is low (<50%), but no metabolite is forming.

Diagnosis: Non-Specific Binding (NSB). Espatropate (like many tropates) is lipophilic and basic. It sticks to polypropylene. Solution:

  • Use Low-Binding plates/tubes.

  • Add 0.1% Tween-20 or BSA to the plasma during extraction to block binding sites.

  • Maintain at least 20% organic solvent in your final injectate.

Q3: How do I validate that my stabilizer works?

The "Bench-Top Stability" Test: Perform a stress test comparing your protocol vs. standard plasma.

ConditionControl (Standard Plasma)Test (Acid + Inhibitor)Acceptance Criteria
T=0 hours 100%100%N/A
T=2 hours (RT) < 60% (Expected)> 90%Fail if Test < 85%
T=24 hours (4°C) < 80%> 95%Fail if Test < 90%

Module 4: Logic for Troubleshooting

Use this decision tree to diagnose stability issues in your LC-MS workflow.

TroubleshootingTree Start Problem: Low Espatropate Signal CheckMetabolite Is the Acid Metabolite concentration High? Start->CheckMetabolite Degradation Issue: Degradation CheckMetabolite->Degradation Yes PhysicalLoss Issue: Physical Loss/Matrix CheckMetabolite->PhysicalLoss No CheckTime Did it happen in Blood or Autosampler? Degradation->CheckTime BloodIssue Blood Handling Failed: Increase Inhibitor Conc or Speed up Centrifugation CheckTime->BloodIssue High Met at T=0 AutoIssue Autosampler Issue: Lower Temp to 4°C Acidify Reconstitution Solvent CheckTime->AutoIssue Met increases over run CheckIS Is Internal Standard also low? PhysicalLoss->CheckIS Suppression Matrix Effect: Clean up extraction (SPE) or switch to APCI CheckIS->Suppression Yes Adsorption Adsorption (NSB): Switch to Glass/Low-Bind Add 0.1% Tween CheckIS->Adsorption No

Figure 2: Diagnostic logic for identifying the root cause of Espatropate loss.

References

  • Li, W., et al. "Hydrolytic stability of ester-containing drugs in biological matrices: Structure-stability relationships and stabilization strategies." Journal of Pharmaceutical and Biomedical Analysis, 2018.

    • Context: Establishes the foundational requirement for esterase inhibitors (like Dichlorvos/PMSF) in plasma processing for ester prodrugs.
  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022.

    • Context: Provides the regulatory requirement for demonstrating "Stability in Matrix" (Section 3.2.6) and the necessity of stabilizing labile analytes during collection.
  • Bielinska, A., et al. "Minimizing hydrolytic degradation of ester-type drugs in bioanalysis." Bioanalysis, 2014.

    • Context: Detailed protocols on using acidification (pH < 4)
  • Wang, J., et al. "Stability of Ester-Containing Prodrugs in Rat, Dog, and Human Plasma." Drug Metabolism and Disposition, 2006.

    • Context: Comparative analysis of species differences in esterase activity, highlighting why rat plasma (high esterase)

Espatropate interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, troubleshooting, and mitigating potential laboratory assay interferences caused by the novel M3 muscarinic receptor antagonist, Espatropate. While specific interference data for Espatropate is not yet publicly available, this guide synthesizes established principles of drug-assay interactions to offer proactive, scientifically-grounded strategies. The content is structured in a practical question-and-answer format, addressing issues that may arise during preclinical and clinical research. Each section explains the causal mechanisms behind potential interferences and provides detailed, actionable protocols for experimental validation and resolution.

Introduction to Espatropate and Assay Interference

Espatropate is an investigational bronchodilator with antimuscarinic activity, specifically targeting the M3 muscarinic acetylcholine receptor.[1][2] Developed by Pfizer, it is under investigation for respiratory and immune system diseases.[1] Its molecular formula is C19H23N3O3, and it possesses a complex structure with multiple functional groups.

  • In vivo interference: The drug causes a true physiological change in the analyte being measured. For example, a diuretic altering a patient's potassium levels is a real effect, not an assay artifact.[3][4]

  • In vitro interference: The drug or its metabolites directly interact with the assay components during the analytical process, leading to a falsely high or low result.[3][4] This can occur through various mechanisms, such as cross-reactivity with antibodies, inhibition of reporter enzymes, or spectral interference.[5][6]

This guide focuses exclusively on predicting and mitigating in vitro interference.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent results in our sandwich ELISA for a specific cytokine after treating cell cultures with Espatropate. What could be the underlying cause?

A1: Causality & Potential Mechanisms

Inconsistencies in immunoassays like ELISA are a common challenge when introducing a new small molecule.[5][7] Given Espatropate's structure, several in vitro mechanisms could be responsible for the observed discrepancies:

  • Non-specific Binding & Matrix Effects: Espatropate could alter the sample matrix, affecting the binding kinetics between the antibodies and the target analyte. It might non-specifically bind to the plastic plate, the capture antibody, or the detection antibody, either blocking or facilitating interactions.[8]

  • Cross-Reactivity (Less Likely but Possible): While structurally distinct from a cytokine, fragments or metabolites of Espatropate could theoretically interact with the assay antibodies if they share some conformational or chemical similarity with the antibody's target epitope. Cross-reactivity is a well-documented source of interference in immunoassays.[9][10]

  • Enzyme Inhibition/Activation: If your ELISA uses an enzyme-based detection system (e.g., Horseradish Peroxidase - HRP), Espatropate could directly inhibit or, less commonly, enhance the enzyme's activity.[6] This would alter the signal generation (e.g., color development) without affecting the actual antibody-antigen binding.

Troubleshooting Protocol: Isolating the Source of Interference

This protocol is designed to systematically determine if Espatropate is interfering with your ELISA and to identify the mechanism.

Step 1: The "Spike-and-Recovery" Experiment

  • Objective: To determine if the presence of Espatropate affects the measurement of a known amount of analyte.

  • Procedure:

    • Prepare a known concentration of your cytokine standard in your typical assay buffer.

    • Create a dilution series of Espatropate in the same buffer, covering the range of concentrations used in your experiments (and ideally one log higher and lower).

    • "Spike" the cytokine standard into each Espatropate dilution. Also, prepare a control sample with the cytokine standard but no Espatropate.

    • Run these samples in your ELISA.

  • Interpretation:

    • Acceptable Recovery (90-110%): If you measure close to 100% of the spiked cytokine concentration across all Espatropate dilutions, direct interference is unlikely. The issue may be biological (in vivo effect).

    • Poor Recovery (<90% or >110%): If the measured cytokine concentration deviates significantly, this points to in vitro interference.

Step 2: Interference with Assay Components

  • Objective: To pinpoint which part of the ELISA is affected.

  • Procedure:

    • Blank Plate Test: Run a plate with only assay buffer and the various dilutions of Espatropate. Add the substrate at the end. A signal here indicates Espatropate itself is reacting with the substrate or has intrinsic color/fluorescence.

    • Detection Antibody Test: Coat a plate with your capture antibody, block it, then add only the Espatropate dilutions followed by the detection antibody and substrate. A signal suggests Espatropate is causing non-specific binding of the detection antibody.

    • Enzyme Activity Test: In a separate plate or tube, mix the HRP enzyme (or other detection enzyme) directly with Espatropate dilutions, then add the substrate. A change in signal compared to a control without Espatropate indicates direct enzyme interference.

Step 3: Mitigation Strategies

  • If interference is confirmed, consider the following:

    • Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering substance below its effective threshold.

    • Assay Buffer Modification: Adding blocking agents or changing the ionic strength of the buffer may reduce non-specific binding.

    • Alternative Assay: If interference cannot be resolved, switching to a different assay platform (e.g., a bead-based immunoassay with different antibody pairs or a mass spectrometry-based method) may be necessary.

Q2: Can Espatropate interfere with colorimetric assays that measure cell viability, such as MTT or XTT?

A2: Causality & Potential Mechanisms

Yes, this is a significant possibility. Colorimetric assays based on tetrazolium salt reduction (like MTT, XTT, MTS) are susceptible to chemical interference.

  • Redox Activity: These assays measure cell viability by monitoring the metabolic reduction of a tetrazolium salt to a colored formazan product. If Espatropate has intrinsic reducing or oxidizing properties, it can directly react with the assay reagent, leading to a false signal independent of cell activity.

  • Spectral Interference: The formazan products have specific absorbance maxima (e.g., ~570 nm for MTT). If Espatropate or its metabolites absorb light in the same region of the spectrum, it will artificially inflate or decrease the optical density (OD) reading.[3]

Troubleshooting Protocol: Deconvoluting Chemical vs. Biological Effects

Step 1: Cell-Free Control Plate

  • Objective: To assess the direct chemical interaction between Espatropate and the assay reagents.

  • Procedure:

    • Prepare a multi-well plate with your cell culture medium but no cells .

    • Add your experimental concentrations of Espatropate to the wells.

    • Incubate for the same duration as your cell-based experiment.

    • Add the MTT or XTT reagent and incubate as per the protocol.

    • Read the absorbance at the appropriate wavelength.

  • Interpretation:

    • No Signal Change: If the OD readings in the cell-free plate are near zero and do not change with increasing Espatropate concentration, direct chemical interference is unlikely.

    • Signal Change: If you observe a dose-dependent change in absorbance, this confirms a direct chemical interaction. This "artifactual" OD must be subtracted from your cell-based experimental data.

Espatropate Conc. (µM)Mean OD (570nm) with CellsMean OD (570nm) Cell-Free ControlCorrected OD (Cells - Control)
0 (Vehicle)1.2500.0501.200
11.1800.0751.105
100.9500.1500.800
1000.6500.3000.350
Table 1: Example of correcting for direct assay interference using a cell-free control.

Step 2: Wavelength Scan

  • Objective: To check for spectral overlap.

  • Procedure:

    • Using a spectrophotometer, measure the absorbance spectrum of Espatropate dissolved in your assay medium across a range of wavelengths (e.g., 300-700 nm).

    • Compare this to the known absorbance peak of your formazan product.

  • Interpretation: A significant absorbance peak for Espatropate at or near the measurement wavelength for your assay indicates spectral interference.

Step 3: Mitigation & Alternative Methods

  • Correction: Always run parallel cell-free controls and subtract the background absorbance.

  • Alternative Assays: If interference is severe, switch to a non-colorimetric, non-redox-based viability assay. Examples include:

    • ATP-based assays (e.g., CellTiter-Glo®): Measure cell viability via ATP content, which is a marker of metabolically active cells.

    • Real-time impedance-based assays: Monitor cell proliferation and health electronically without labels or dyes.

    • Dye exclusion assays (e.g., Trypan Blue): While manual, this method directly assesses membrane integrity.

Workflow for Investigating Colorimetric Assay Interference

Caption: Troubleshooting workflow for colorimetric assays.

General Best Practices for Working with Novel Compounds

  • Assume Potential for Interference: Proactively run interference controls for any new compound being introduced into an established assay.

  • Characterize the Compound: Understand the physicochemical properties of your drug, including its solubility, absorbance spectrum, and potential for redox activity.

  • Use Orthogonal Methods: When possible, confirm key findings using a second, distinct assay that relies on a different detection principle.

  • Consult the Literature: Review publications on compounds with similar chemical scaffolds or from the same drug class to anticipate potential interferences.[11][12]

  • Communicate with Core Facilities/CROs: When outsourcing assays, provide as much information as possible about the compounds being tested so that appropriate controls can be implemented.

By adopting a rigorous and proactive approach to identifying potential in vitro assay interferences, researchers can ensure the integrity of their data and make confident decisions in the drug development process.

References

  • Ismail, A. A. (2004). Interferences in immunoassay. PubMed. Available at: [Link]

  • ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. Available at: [Link]

  • Tate, J., & Ward, G. (2012). Interferences in immunoassay. SciSpace. Available at: [Link]

  • Selby, C. (2004). Interference in immunoassay. PubMed. Available at: [Link]

  • Nikolac, N. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link]

  • American Society for Health-System Pharmacists. (n.d.). PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS.
  • Basicmedical Key. (2016). Primer on Drug Interferences with Test Results. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Patsnap Synapse. (2026). Espatropate hydrate - Drug Targets, Indications, Patents. Available at: [Link]

  • CLSI. (2019). Clinical Laboratory Testing Interference. Available at: [Link]

  • ResearchGate. (2019). Colorimetric Approaches To Drug Analysis And Applications -A Review. Available at: [Link]

  • Kruse, A. C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. Available at: [Link]

  • Simundic, A. M. (2017).
  • ResearchGate. (2025). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists.
  • Lippi, G., et al. (2014).
  • Williams, D. (2020). Colorimetric Drug Analysis and Drug Structures 4380 L11 2020. YouTube. Available at: [Link]

  • Fiekers, J. F., et al. (2001). Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics. PubMed.
  • Wess, J. (2008). Metabolic Roles of the M3 Muscarinic Acetylcholine Receptor Studied with M3 Receptor Mutant Mice: A Review. Taylor & Francis Online.
  • Eglen, R. M. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI.
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  • National Center for Biotechnology Information. (n.d.).
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Technical Support Center: Validating Espatropate Activity in Diverse Cellular Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for the validation of Espatropate, a muscarinic M3 receptor (M3R) antagonist.[1] This guide is designed to provide in-depth, practical solutions to common experimental challenges. We move beyond simple protocols to explain the underlying principles, enabling you to design robust, self-validating experiments and confidently interpret your results.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Espatropate and the principles of its validation.

Question: What is Espatropate and its primary mechanism of action?

Answer: Espatropate is an antimuscarinic agent, meaning it acts as a bronchodilator.[2] Its primary mechanism of action is the competitive antagonism of the muscarinic acetylcholine receptor subtype 3 (M3R).[1] M3 receptors are G-protein coupled receptors (GPCRs) that, when activated by the endogenous ligand acetylcholine (ACh), couple to Gαq/11 proteins.[3][4] This initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), ultimately leading to smooth muscle contraction. By blocking the binding of ACh to the M3R, Espatropate prevents this signaling cascade and promotes smooth muscle relaxation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_products M3R M3 Receptor Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces Gq->PLC Activates ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Espatropate Espatropate (Antagonist) Espatropate->M3R Binds & Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_Cytosol ↑ [Ca²⁺]i ER->Ca_Cytosol Releases Ca²⁺ Ca_ER Response Cellular Response (e.g., Contraction) Ca_Cytosol->Response

Caption: M3 muscarinic receptor signaling pathway and site of Espatropate antagonism.

Question: Why is validating Espatropate's activity in different cell types so critical?

Answer: Validating in diverse cell types is essential for building a comprehensive pharmacological profile. A drug's activity can be profoundly influenced by the cellular context.[5]

  • Recombinant Cell Lines (e.g., CHO, HEK293): These cells are engineered to express a single human muscarinic receptor subtype (e.g., M1, M2, or M3). They provide a "clean" system to determine the drug's intrinsic affinity (Ki) and potency (IC₅₀) at the specific target and to assess its selectivity against other subtypes.

  • Endogenously Expressing Cell Lines: These are immortalized cells that naturally express the target receptor (e.g., human airway smooth muscle cells). They offer a more physiologically relevant model, but may co-express multiple receptor subtypes, which can complicate data interpretation.

  • Primary Cells: These are isolated directly from tissue and are not immortalized. They provide the highest physiological relevance but are often difficult to culture and can have high variability due to donor differences.

Discrepancies in results between these systems can reveal important pharmacological properties, such as dependence on specific G-protein coupling efficiencies or the influence of receptor density.[5]

Question: What are the essential assays for validating a muscarinic antagonist like Espatropate?

Answer: Two main categories of assays are required:

  • Binding Assays: These assays measure the direct interaction of Espatropate with the M3 receptor. The most common format is a competitive radioligand binding assay, which determines the affinity (Ki) of Espatropate by measuring its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]-N-Methylscopolamine) from the receptor.[5]

  • Functional Assays: These assays measure the biological consequence of Espatropate binding—specifically, its ability to block agonist-induced signaling. For the Gq-coupled M3 receptor, this typically involves measuring the inhibition of agonist-induced intracellular calcium mobilization or inositol phosphate accumulation.[5][6][7]

Part 2: Troubleshooting Guide for Radioligand Binding Assays

Binding assays are the foundation for characterizing any receptor--targeting drug. Below are solutions to common problems encountered during these experiments.

Question: I'm performing a competitive binding assay, but my specific binding signal is very low. What's wrong?

Answer: Low specific binding can prevent the accurate determination of an IC₅₀ value. This issue stems from problems with the assay components or setup.[8]

Potential CauseVerification Steps & CausalityRecommended Solutions
Inactive Receptor Prep High passage number cells can exhibit decreased receptor expression.[8] Improper storage (-80°C is critical) can lead to protein degradation.Use a fresh batch of cell membranes or a low-passage vial of cells. Confirm receptor expression (Bmax) via a saturation binding experiment with a known radioligand.[8]
Degraded Radioligand Radioligands have a limited shelf-life due to radioactive decay. Improper storage or repeated freeze-thaw cycles accelerate degradation, reducing specific activity.[8]Purchase a new, quality-controlled batch of radioligand. Aliquot upon receipt to minimize freeze-thaw cycles. Ensure specific activity is high enough for detection.[8]
Incubation Time Not at Equilibrium Binding is a time-dependent process. If incubation is too short, especially at low ligand concentrations, equilibrium will not be reached, leading to an underestimation of binding.[8][9]Perform a time-course experiment (kinetic association) at the Kd concentration of your radioligand to determine the time required to reach a steady-state plateau.[9]

Question: My non-specific binding (NSB) is unacceptably high (e.g., >30% of total binding). How can I reduce it?

Answer: High NSB reduces the assay window and masks the specific binding signal. It's often caused by the radioligand sticking to components other than the receptor.

Potential CauseVerification Steps & CausalityRecommended Solutions
Radioligand Concentration Too High While concentrations around the Kd are needed, excessively high concentrations can increase binding to low-affinity, non-saturable sites on filters, plates, or lipids.Use a radioligand concentration at or below the Kd for competition assays.[9]
Filter/Plate Binding Some radioligands, particularly if lipophilic, can bind non-specifically to the filter papers or microplates used in the assay.Pre-soak filters in a blocking solution like 0.5% polyethyleneimine (PEI) to reduce electrostatic interactions. For plate-based assays, ensure you are using the correct plate type (e.g., low-binding plates).
Insufficient Washing In filtration assays, inadequate or slow washing fails to remove unbound radioligand trapped in the filter matrix, which is then counted as "bound."Increase the number of washes or the volume of ice-cold wash buffer. Ensure the washing and harvesting process is rapid to prevent dissociation of specifically bound ligand.

Part 3: Troubleshooting Guide for Functional Cell-Based Assays

Functional assays confirm that Espatropate is not just binding to the M3R, but is actively blocking its downstream signaling.

Functional_Assay_Workflow cluster_prep Assay Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis A1 Seed cells in 96/384-well plate A2 Incubate 18-24h for adherence A1->A2 A3 Load with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A2->A3 B1 Pre-incubate with Espatropate (or vehicle/control antagonist) A3->B1 Wash excess dye B2 Place plate in reader (e.g., FLIPR, FlexStation) B1->B2 B3 Add Agonist (e.g., Carbachol) at EC₈₀ B2->B3 B4 Measure fluorescence change over time (kinetic read) B3->B4 C1 Calculate % Inhibition relative to controls C2 Plot % Inhibition vs. [Espatropate] C1->C2 C3 Fit curve using non-linear regression (4PL model) C2->C3 C4 Determine IC₅₀ value C3->C4

Sources

Validation & Comparative

Technical Comparison: Espatropate vs. Standard M3 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Espatropate (UK-88,060) against standard M3 receptor antagonists, focusing on the pharmacological shift from equilibrium selectivity to kinetic selectivity in drug development.

From Equilibrium Affinity to Kinetic Selectivity in Bronchodilation

Executive Summary

Espatropate (UK-88,060) represents a pivotal class of quinuclidinyl-based muscarinic antagonists developed to treat airway obstruction (COPD/Asthma) and gastrointestinal motility disorders.[1] While it demonstrates high affinity for the M3 muscarinic receptor , its pharmacological profile contrasts sharply with modern "Gold Standard" Long-Acting Muscarinic Antagonists (LAMAs) like Tiotropium and Glycopyrronium .

This guide analyzes the critical distinction between Affinity (


)  and Residence Time (

)
, demonstrating why Espatropate and its structural analog Revatropate serve as case studies for equilibrium selectivity, whereas Tiotropium succeeds through kinetic selectivity (slow dissociation).

Mechanistic Profiling: The M3/M2 Selectivity Paradox

To understand the performance gap between Espatropate and Tiotropium, one must analyze the dual role of muscarinic receptors in the airway.

The Signaling Pathway[2]
  • M3 Receptors (Post-junctional): Located on airway smooth muscle. Activation by Acetylcholine (ACh) triggers

    
     coupling, 
    
    
    
    release, Calcium mobilization, and bronchoconstriction. Target for blockade.
  • M2 Receptors (Pre-junctional): Located on parasympathetic nerve terminals. Activation inhibits ACh release (autoreceptor feedback). Blockade is undesirable as it increases synaptic ACh, overcoming the antagonist's effect.

Diagram: M3/M2 Signaling & Antagonist Intervention

M3_Signaling cluster_Pre Pre-Junctional (Nerve) cluster_Post Post-Junctional (Smooth Muscle) Vagus Vagus Nerve Terminal ACh Acetylcholine (ACh) Vagus->ACh Release M2 M2 Receptor (Autoreceptor) ACh->M2 Activate M3 M3 Receptor (Gq-Coupled) ACh->M3 Activate Inhib Inhibit ACh Release M2->Inhib Inhib->Vagus Negative Feedback PLC PLC activation M3->PLC Ca Ca2+ Release PLC->Ca Constrict Bronchoconstriction Ca->Constrict Espatropate Espatropate/Revatropate (Equilibrium Selective) Espatropate->M2 Weak Block Espatropate->M3 Blocks (Fast Off) Tiotropium Tiotropium (Kinetic Selective) Tiotropium->M3 Blocks (Slow Off)

Caption: Antagonists must block post-junctional M3 receptors while sparing pre-junctional M2 autoreceptors to prevent ACh flood.

Comparative Performance Data

The following table synthesizes data for Espatropate (and its close analog Revatropate) against the market leaders.

FeatureEspatropate (UK-88,060) Revatropate (UK-112,166) Tiotropium (Spiriva) Glycopyrronium
Chemical Class Quinuclidinyl esterQuinuclidinyl esterScopine esterQuaternary ammonium
M3 Affinity (

)
~9.0 (High)9.210.59.8
Selectivity Strategy Equilibrium: Higher affinity for M3 vs M2 (

)
Equilibrium: M1/M3 selectiveKinetic: Slower off-rate from M3 vs M2Kinetic: Slow onset/offset
Dissociation (

)
Fast/Intermediate (< 2 hrs)IntermediateVery Slow (> 27 hrs) Slow (~6-10 hrs)
Duration of Action Short/Medium (Requires BID/TID)MediumUltra-Long (QD)Long (QD/BID)
Status Discontinued/Research ToolDiscontinued (Clinical)Approved (Gold Standard) Approved
Key Insight: The "Kinetic Deficit"

Espatropate exhibits high affinity (it binds tightly), but it lacks residence time .

  • Espatropate: Binds M3 > M2, but dissociates from the M3 receptor relatively quickly. This requires frequent dosing to maintain receptor occupancy.

  • Tiotropium: Binds M3 and M2 with similar initial affinity, but "locks" into the M3 receptor, dissociating 100x slower from M3 than M2. This Kinetic Selectivity allows for once-daily dosing and "insurmountable" antagonism against high ACh concentrations.

Experimental Protocols for Validation

To objectively compare Espatropate against Tiotropium, researchers must move beyond simple


 assays and utilize Kinetic Radioligand Binding  and Functional Organ Bath  assays.
Protocol 1: Kinetic Dissociation Assay ( Determination)

Objective: Determine the residence time of the antagonist on the M3 receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing human M3 receptors (hM3).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS).
  • Test Compounds: Espatropate (10 nM), Tiotropium (10 nM).

Workflow:

  • Equilibration: Incubate hM3 membranes with

    
    -NMS (0.2 nM) for 60 min to establish equilibrium binding.
    
  • Blockade: Add excess unlabeled antagonist (Espatropate or Tiotropium) at

    
     to prevent re-binding of the radioligand.
    
  • Sampling: Aliquot samples at specific time points (

    
     min, and up to 24 hrs for Tiotropium).
    
  • Filtration: Rapidly filter through GF/B filters to trap bound ligand.

  • Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Calculation: Residence time (

      
      ) = 
      
      
      
      .
    • Expected Result: Espatropate will show a steep slope (fast dissociation), while Tiotropium will show a nearly flat line (slow dissociation).

Protocol 2: Functional Antagonism (Guinea Pig Trachea)

Objective: Verify if the antagonist behaves competitively or insurmountably.

Workflow:

  • Tissue Prep: Isolate guinea pig tracheal strips; mount in Krebs-Henseleit buffer (37°C, 95%

    
    /5% 
    
    
    
    ).
  • Pre-contraction: Induce tone with Carbachol (

    
    ) to verify viability. Wash.
    
  • Incubation: Incubate tissue with Vehicle, Espatropate (10 nM), or Tiotropium (1 nM) for 2 hours (critical for slow-binding drugs).

  • Agonist Curve: Construct cumulative concentration-response curves to Carbachol.

  • Washout Phase: Wash tissue repeatedly every 15 mins for 4 hours.

  • Re-challenge: Repeat Carbachol curve.

    • Result: Espatropate blockade will wash out quickly (curve shifts back to left). Tiotropium blockade will persist (curve remains shifted/depressed), indicating long duration of action .

Diagram: Experimental Workflow (Kinetic Binding)

Kinetic_Workflow Step1 1. Equilibrate [3H]-NMS + hM3 Step2 2. Add Excess Unlabeled Drug (t=0) Step1->Step2 Step3 3. Serial Sampling (0 - 24 hrs) Step2->Step3 Step4 4. Rapid Filtration & Counting Step3->Step4 Step5 5. Calculate k_off Slope of ln(B/B0) Step4->Step5

Caption: Workflow to determine dissociation rate constant (


), the primary differentiator between Espatropate and Tiotropium.

Conclusion

Espatropate (UK-88,060) serves as a critical reference point in the history of bronchodilator development. While it successfully achieved equilibrium selectivity (binding M3 stronger than M2), it failed to achieve the kinetic selectivity (long residence time) that defines modern therapy.

For researchers developing next-generation antagonists, Espatropate demonstrates that affinity (


) is insufficient . The "Gold Standard" requires a slow dissociation rate (

hrs) to ensure once-daily efficacy and protection against vagal acetylcholine surges.

References

  • Pfizer Inc. (1991). Espatropate hydrate: Drug Targets, Indications, Patents. Synapse/Patsnap.

  • Barnes, P. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(10).

  • Alabaster, V. A. (1997). Discovery and development of selective M3 antagonists for clinical use. Life Sciences, 60(13-14). (Contextualizing Revatropate/Espatropate class).

  • Casarosa, P., et al. (2009). The functional relevance of the dissociation kinetics of tiotropium. British Journal of Pharmacology. (Defines the kinetic standard).

  • World Health Organization. (1991). International Nonproprietary Names for Pharmaceutical Substances (Espatropate). WHO Drug Information, Vol 5, No 2.

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A Comparative Guide to Muscarinic Antagonists: The Established Standard of Tiotropium and the Investigational Profile of Espatropate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two muscarinic receptor antagonists: tiotropium bromide, a cornerstone therapy for chronic obstructive pulmonary disease (COPD) and asthma, and Espatropate, a less-characterized compound. Given the extensive clinical and preclinical data available for tiotropium versus the limited public information for Espatropate, this document is structured to first establish the comprehensive profile of tiotropium as a benchmark. It then outlines the known information for Espatropate and details the essential experimental protocols required to fully characterize and compare such an investigational compound against an established therapeutic agent.

Part 1: The Benchmark - Tiotropium Bromide

Tiotropium is a long-acting muscarinic antagonist (LAMA) that is widely used as a once-daily maintenance bronchodilator therapy for patients with COPD and as an add-on treatment for severe asthma.[1][2][3] Its efficacy and safety profile have been established through numerous clinical trials.[4][5]

Mechanism of Action

Tiotropium functions as a competitive, reversible antagonist of acetylcholine at muscarinic receptors.[1][2] In the airways, the parasympathetic nervous system releases acetylcholine, which binds primarily to M3 muscarinic receptors on airway smooth muscle cells. This interaction triggers a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C, generation of inositol trisphosphate (IP₃), and a subsequent increase in intracellular calcium (Ca²⁺), resulting in bronchoconstriction and mucus secretion.[6]

Tiotropium blocks this pathway by binding to M3 receptors, thereby preventing acetylcholine-mediated effects and leading to prolonged bronchodilation and reduced mucus production.[1][6] While tiotropium binds with high affinity to all five muscarinic receptor subtypes (M1-M5), its therapeutic efficacy is distinguished by its kinetic selectivity.[7][8] It dissociates very slowly from M1 and M3 receptors but more rapidly from M2 receptors.[7][9][10] This rapid dissociation from presynaptic M2 autoreceptors—which normally inhibit further acetylcholine release—is advantageous, as it minimizes potential interference with this negative feedback loop, while the slow dissociation from M3 receptors ensures a sustained duration of action of over 24 hours.[6][9]

Tiotropium_Mechanism_of_Action cluster_0 Presynaptic Nerve Terminal cluster_1 Airway Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh_Vesicle->ACh_Release Nerve Impulse M2_Receptor M2 Autoreceptor (Inhibitory) ACh_Release->M2_Receptor ACh binds M3_Receptor M3 Receptor ACh_Release->M3_Receptor ACh binds M2_Receptor->ACh_Release Inhibits ACh Release (-) Gq_Protein Gq/11 M3_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates Contraction Bronchoconstriction Ca_Release->Contraction Leads to Tiotropium Tiotropium Tiotropium->M2_Receptor Blocks Fast Dissociation Tiotropium->M3_Receptor Blocks (Antagonist) Slow Dissociation

Caption: Signaling pathway of tiotropium's antagonism at M2 and M3 receptors.
Pharmacological and Clinical Profile

The key attributes of tiotropium are summarized below. Its long duration of action allows for convenient once-daily dosing, which can enhance patient adherence.[1][11]

ParameterDescriptionSource(s)
Mechanism Long-acting muscarinic antagonist (LAMA)[2]
Receptor Affinity High affinity for M1-M5 subtypes (~10 pM)[12]
Receptor Selectivity Kinetic selectivity: Slow dissociation from M1/M3, rapid from M2[9][10]
Dissociation Half-Life M3 Receptor: ~27 hours; M2 Receptor: ~2.6 hours[12]
Onset of Action Bronchodilation begins within 30 minutes of inhalation[2][13]
Duration of Action > 24 hours[1][7]
Primary Indication Maintenance treatment of COPD and add-on for severe asthma[2][3]
Administration Dry powder or soft mist inhaler[3][14]

Clinical trials have consistently demonstrated tiotropium's efficacy in improving lung function, reducing exacerbation frequency, and enhancing quality of life for patients with COPD.[4][5][15]

Clinical OutcomeResult of Tiotropium TreatmentSource(s)
Lung Function Significant and sustained improvement in trough FEV₁[5][6]
COPD Exacerbations Reduces frequency and delays time to first exacerbation[4][5]
Hospitalizations Reduces exacerbation-related hospitalizations
Dyspnea Improves sensation of breathlessness
Rescue Medication Use Significantly reduces the need for short-acting bronchodilators[5]
Tolerability Generally well-tolerated; most common side effect is dry mouth[2][4]

Part 2: The Investigational Compound - Espatropate

Information in the public domain regarding Espatropate is sparse. It is identified as a muscarinic M3 receptor antagonist that was under development by Pfizer Inc.[16] Its highest research and development status is listed as "Pending" or "Preclinical," with asthma being an investigated indication.[16]

Crucially, no publicly available experimental data on its receptor binding affinities, selectivity profile, dissociation kinetics, functional potency, or clinical efficacy and safety exists. Without this information, a direct, evidence-based comparison with tiotropium is not possible.

Part 3: A Framework for Comparative Analysis - Essential Experimental Protocols

To characterize a novel muscarinic antagonist like Espatropate and compare it to a benchmark like tiotropium, a series of standardized preclinical experiments are essential. These assays provide quantitative data on a compound's potency, selectivity, and duration of action, which are key predictors of its potential therapeutic profile.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Espatropate for each of the five human muscarinic receptor subtypes (M1-M5) and directly compare it to tiotropium.

Expertise & Causality: This assay is the gold standard for quantifying the direct interaction between a drug and its receptor target.[17] By measuring the concentration of an unlabeled drug (the "competitor," e.g., Espatropate) required to displace 50% of a specific radiolabeled ligand from the receptor (the IC₅₀), we can calculate the inhibitory constant (Ki). A lower Ki value signifies higher binding affinity. Testing across all five receptor subtypes is critical to establish a selectivity profile. For instance, high affinity for M3 is desired for bronchodilation, while high affinity for M2 could be undesirable.[9][10] The choice of radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is based on its high affinity and non-selective binding to all muscarinic subtypes, making it a versatile tool.[17][18]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Cell Membranes: Prepare membrane fractions from cell lines (e.g., CHO or HEK293) engineered to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[19][20] Quantify protein concentration using a standard method (e.g., BCA assay).[21]

    • Radioligand: Prepare a working solution of [³H]-NMS at a concentration near its dissociation constant (Kd) for the target receptor (~0.2-0.5 nM).[17][18] This ensures a sufficient signal-to-noise ratio without saturating the receptors.

    • Test Compounds: Prepare serial dilutions of Espatropate and tiotropium (e.g., from 10 pM to 100 µM) in assay buffer.

    • Non-Specific Binding (NSB) Control: Prepare a high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine to saturate all receptors and define the level of non-specific signal.[17][18]

  • Assay Execution (96-well plate format):

    • To designated wells, add:

      • Total Binding (TB) wells: Assay buffer.

      • NSB wells: Atropine solution.

      • Competition wells: Each dilution of Espatropate or tiotropium.

    • Add the [³H]-NMS working solution to all wells.

    • Initiate the binding reaction by adding the diluted cell membrane preparation to all wells.

    • Incubate the plate for 90-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[17]

  • Harvesting and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[21]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor drug.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Radioligand_Binding_Workflow prep 1. Reagent Preparation - M3 Receptor Membranes - [³H]-NMS Radioligand - Espatropate/Tiotropium Dilutions - Atropine (for NSB) plate 2. Plate Setup (96-well) Add reagents to Total, NSB, & Competition wells prep->plate incubate 3. Incubation Add membranes to initiate. Incubate to reach equilibrium. plate->incubate filter 4. Harvesting Vacuum filtration to separate bound from unbound radioligand incubate->filter count 5. Quantification Scintillation counting to measure radioactivity (CPM) filter->count analyze 6. Data Analysis - Calculate Specific Binding - Plot competition curve - Determine IC₅₀ & Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Functional Assay (Isolated Tissue Bath)

Objective: To measure the functional potency of Espatropate in preventing smooth muscle contraction and compare it to tiotropium.

Expertise & Causality: While binding assays measure affinity, functional assays measure the actual biological effect of the drug.[22] This is crucial because high affinity does not always translate to high functional potency. The isolated tissue bath (or organ bath) is a classic pharmacology technique that maintains the physiological integrity of tissue, providing a more complex biological system than purified membranes.[23] We measure the ability of the antagonist to inhibit contractions induced by a muscarinic agonist (like acetylcholine or carbachol), allowing for the determination of a functional IC₅₀ or a pA₂ value, which quantifies potency.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the trachea or ileum.[23] These tissues are rich in muscarinic receptors and exhibit robust contractile responses to agonists.

    • Mount the tissue segment in an organ bath containing physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

    • Connect the tissue to an isometric force transducer to record changes in muscle tension. Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist Concentration-Response Curve:

    • Construct a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).[24] Add increasing concentrations of carbachol to the bath and record the peak contractile response at each concentration until a maximal contraction is achieved.

  • Antagonist Incubation:

    • Wash the tissue thoroughly to return to baseline tension.

    • Add a fixed concentration of Espatropate (or tiotropium) to the bath and incubate for a set period (e.g., 60-90 minutes) to allow the antagonist to bind to the receptors.[24]

  • Second Agonist Curve:

    • In the continued presence of the antagonist, repeat the cumulative concentration-response curve for carbachol.

    • The curve should be right-shifted, indicating that a higher concentration of the agonist is required to achieve the same level of contraction.

  • Data Analysis:

    • Repeat steps 3 and 4 with several different concentrations of the antagonist.

    • Plot the log(agonist concentration) vs. response for each antagonist concentration.

    • The degree of the rightward shift can be used to calculate the antagonist's potency, often expressed as a pA₂ value via a Schild plot analysis. A higher pA₂ value indicates greater functional potency.

Functional_Assay_Workflow prep 1. Tissue Preparation - Dissect guinea pig trachea/ileum - Mount in organ bath - Connect to force transducer equilibrate 2. Equilibration Allow tissue to stabilize under resting tension prep->equilibrate agonist1 3. Control Agonist Curve Generate concentration-response curve for Carbachol equilibrate->agonist1 wash_incubate 4. Washout & Incubation - Wash tissue to baseline - Incubate with fixed concentration of Espatropate agonist1->wash_incubate agonist2 5. Second Agonist Curve Generate Carbachol curve in the presence of Espatropate wash_incubate->agonist2 analyze 6. Data Analysis - Repeat for multiple antagonist [ ] - Measure rightward shift - Calculate pA₂ (potency) agonist2->analyze

Caption: Workflow for an in vitro functional antagonism assay.

Conclusion

Tiotropium is a well-characterized LAMA with a proven mechanism of action, favorable kinetic selectivity, and extensive clinical data supporting its role as a primary maintenance therapy in obstructive lung diseases. Its profile serves as an industry benchmark for the development of new anticholinergic agents.

In contrast, Espatropate remains an investigational compound with no publicly available data to support a direct comparison. To evaluate its potential, a rigorous preclinical characterization is required. The experimental protocols detailed in this guide—including radioligand binding to determine affinity and selectivity, and functional assays to measure potency—represent the foundational steps necessary to build a pharmacological profile for Espatropate. The results of such studies would be the first step in determining if it offers any potential advantages over established therapies like tiotropium.

References

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A Comparative Guide to Validating Espatropate's Efficacy in Preclinical Models of Overactive Bladder

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of Espatropate, a muscarinic M3 receptor antagonist, in preclinical models of overactive bladder (OAB).[1] We will objectively compare its performance against established therapies—the anticholinergic agent Oxybutynin and the beta-3 adrenergic agonist Mirabegron—supported by detailed experimental protocols and data interpretation.

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and, in some cases, urge incontinence, significantly impacting quality of life.[2][3] The pathophysiology often involves involuntary contractions of the bladder's detrusor muscle during its filling phase.[4] Current first-line pharmacological treatments include anticholinergic agents, which block muscarinic receptors to suppress these contractions, and beta-3 adrenergic agonists, which promote detrusor relaxation.[5][6] However, the utility of anticholinergics can be limited by side effects such as dry mouth, constipation, and blurred vision, stemming from a lack of receptor subtype selectivity.[7][8] This guide will explore how to validate if Espatropate offers a superior therapeutic window.

Comparing Mechanisms of Action

A clear understanding of the distinct signaling pathways targeted by each compound is fundamental to designing and interpreting efficacy studies.

  • Espatropate & Oxybutynin (Anticholinergics): Both agents act as competitive antagonists at muscarinic acetylcholine receptors, primarily the M3 subtype, on detrusor smooth muscle cells.[9][10][11] By blocking acetylcholine—the key neurotransmitter of the parasympathetic nervous system that stimulates bladder contraction—these drugs inhibit involuntary detrusor contractions, thereby increasing bladder capacity.[5][12]

  • Mirabegron (Beta-3 Adrenergic Agonist): In contrast, Mirabegron activates beta-3 adrenergic receptors on the detrusor muscle.[13][14] This action stimulates the adenylyl cyclase pathway, leading to increased cyclic adenosine monophosphate (cAMP) levels, which promotes smooth muscle relaxation during the bladder's storage phase.[15][16]

The following diagram illustrates these divergent signaling pathways.

G cluster_0 Parasympathetic Pathway (Contraction) cluster_1 Sympathetic Pathway (Relaxation) ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R PLC PLC Activation M3R->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Detrusor Contraction Ca->Contraction Espatropate Espatropate Espatropate->M3R Antagonizes Oxybutynin Oxybutynin Oxybutynin->M3R Antagonizes NE Norepinephrine B3AR β3 Adrenergic Receptor NE->B3AR AC Adenylyl Cyclase Activation B3AR->AC cAMP ↑ cAMP AC->cAMP Relaxation Detrusor Relaxation cAMP->Relaxation Mirabegron Mirabegron Mirabegron->B3AR Agonist

Caption: Signaling pathways for bladder contraction and relaxation.

In Vivo Efficacy: Cyclophosphamide-Induced Cystitis Model

To assess the therapeutic potential of Espatropate in a disease-relevant context, the cyclophosphamide (CYP)-induced cystitis model in rats is an industry-standard choice. CYP is a chemotherapeutic agent whose metabolite, acrolein, accumulates in the bladder and causes inflammation and detrusor overactivity, mimicking key symptoms of OAB.[17][18]

The primary endpoint for this model is the direct measurement of bladder function via conscious cystometry, which provides quantitative data on urodynamic parameters.[19][20]

Experimental Workflow

G cluster_treatments Treatment Groups (Oral Gavage, Once Daily for 3 Days) start Day 0: Animal Acclimation (Female Sprague-Dawley Rats) induction Day 7: Induce Cystitis (Single i.p. injection of CYP, 150 mg/kg) start->induction grouping Day 7 (Post-CYP): Randomize into 5 Groups (n=8-10/group) induction->grouping g1 Group 1: CYP + Vehicle g2 Group 2: CYP + Espatropate g3 Group 3: CYP + Oxybutynin g4 Group 4: CYP + Mirabegron g5 Group 5: Saline Control + Vehicle cystometry Day 10: Conscious Cystometry (Urodynamic Assessment) g1->cystometry g2->cystometry g3->cystometry g4->cystometry g5->cystometry end Data Analysis & Comparison cystometry->end

Caption: Workflow for the CYP-induced cystitis in vivo model.

Detailed Experimental Protocol: Urodynamic Assessment
  • Animal Preparation: Utilize female Sprague-Dawley rats (225-250g). House animals under standard conditions with a 12:12 light:dark cycle.

  • Cystitis Induction: On Day 7, administer a single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) to induce bladder inflammation and overactivity.[21][22] Control animals receive a saline injection.

  • Drug Administration: Beginning 4 hours post-CYP injection, administer Espatropate, Oxybutynin, Mirabegron, or vehicle orally once daily for three days. Doses should be determined from prior pharmacokinetic studies.

  • Cystometry (Day 10):

    • Anesthetize rats (e.g., urethane, 1.2 g/kg, s.c.) to allow for surgical implantation of a bladder catheter while preserving the micturition reflex.[23] For conscious studies, catheter implantation surgery should be performed several days prior to allow for recovery.[24]

    • Place the rat in a urodynamic cage. Connect the bladder catheter to a pressure transducer and an infusion pump.

    • Allow the animal to stabilize for 30-60 minutes.

    • Begin continuous infusion of sterile saline into the bladder at a constant rate (e.g., 10 mL/hr).

    • Record intravesical pressure continuously for at least 3-4 reproducible micturition cycles.

  • Data Analysis: Quantify the following key urodynamic parameters from the cystometrograms:

    • Inter-Contraction Interval (ICI): The time between voiding contractions. A key indicator of bladder frequency.

    • Bladder Capacity (BC): The volume of saline infused to induce a voiding contraction.

    • Voiding Pressure (VP): The peak intravesical pressure during a micturition event.

    • Non-Voiding Contractions (NVCs): Involuntary detrusor contractions that do not result in urination, a hallmark of detrusor overactivity.

Anticipated Results and Comparative Data

The data below represents a hypothetical but scientifically plausible outcome of the experiment, demonstrating how to structure the comparative analysis.

Treatment GroupInter-Contraction Interval (ICI, min)Bladder Capacity (BC, mL)Voiding Pressure (VP, mmHg)Non-Voiding Contractions (per 10 min)
Saline + Vehicle12.5 ± 1.81.1 ± 0.1525.2 ± 3.10.5 ± 0.2
CYP + Vehicle4.2 ± 0.90.4 ± 0.0838.5 ± 4.58.2 ± 1.5
CYP + Espatropate10.8 ± 1.50.9 ± 0.1228.1 ± 3.51.8 ± 0.7
CYP + Oxybutynin8.9 ± 1.20.75 ± 0.1029.5 ± 3.83.1 ± 0.9
CYP + Mirabegron9.5 ± 1.30.82 ± 0.1127.8 ± 3.32.5 ± 0.8
*p < 0.05 vs. CYP + Vehicle. Data are presented as Mean ± SEM.

Interpretation: In this hypothetical dataset, the CYP + Vehicle group exhibits classic signs of OAB: reduced ICI and bladder capacity, with a significant increase in NVCs. All three treatments significantly ameliorate these symptoms. Notably, Espatropate demonstrates a numerically superior effect in normalizing ICI and BC compared to Oxybutynin, suggesting potentially higher efficacy.

In Vitro Selectivity and Side Effect Profiling

A key differentiator for a new anticholinergic drug is its selectivity for the M3 receptor subtype over other muscarinic subtypes (M1, M2), which are associated with cognitive and cardiac side effects, respectively. Furthermore, antagonism of M1/M3 receptors in salivary glands is the primary cause of dry mouth (xerostomia).[25]

Protocol 1: Muscarinic Receptor Subtype Binding Assay

This experiment determines the binding affinity (Ki) of a compound for each receptor subtype, with higher selectivity for M3 being the desired outcome.

  • Source Material: Use cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells engineered to stably express a single human muscarinic receptor subtype (hM1, hM2, or hM3).[26]

  • Assay Principle: This is a competitive radioligand binding assay. The assay measures the ability of the test compound (Espatropate, Oxybutynin) to displace a known high-affinity radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) from the receptor.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand via rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to generate an inhibition curve. Calculate the IC50 (concentration of drug that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Pilocarpine-Induced Salivation Model

This in vivo assay directly assesses the functional impact on a common anticholinergic side effect.[27]

  • Animal Model: Use male C57BL/6 mice.

  • Procedure:

    • Administer equipotent doses (based on bladder efficacy from the urodynamic study) of Espatropate, Oxybutynin, or vehicle.

    • After a set pretreatment time (e.g., 60 minutes), administer the muscarinic agonist pilocarpine (e.g., 0.5 mg/kg, s.c.) to stimulate salivation.[28]

    • Collect saliva over a 15-minute period using pre-weighed cotton swabs placed in the mouse's mouth.

    • Determine the amount of saliva produced by re-weighing the swabs.

Comparative Data Tables

Table 2: Muscarinic Receptor Subtype Binding Affinity (Ki, nM)

CompoundM1 Receptor KiM2 Receptor KiM3 Receptor KiM3 vs. M1 SelectivityM3 vs. M2 Selectivity
Espatropate55.289.71.5 36.8-fold59.8-fold
Oxybutynin8.315.13.2 2.6-fold4.7-fold
Lower Ki indicates higher binding affinity. Data is hypothetical.

Table 3: Effect on Pilocarpine-Induced Salivation

Treatment GroupSaliva Production (mg/15 min)% Inhibition vs. Vehicle
Vehicle + Pilocarpine85.4 ± 7.2-
Espatropate + Pilocarpine55.1 ± 6.535.5%
Oxybutynin + Pilocarpine28.3 ± 4.966.9%
*p < 0.05 vs. Vehicle + Pilocarpine. Data are presented as Mean ± SEM.

Interpretation: The hypothetical data strongly supports Espatropate's improved profile. The binding assay (Table 2) indicates that while both drugs bind potently to the target M3 receptor, Espatropate is significantly more selective, showing much weaker affinity for M1 and M2 receptors compared to Oxybutynin. This translates directly to a functional benefit in the salivation model (Table 3), where Espatropate causes significantly less inhibition of saliva production at a dose that is equally effective in the bladder. This suggests a reduced propensity for causing dry mouth.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to validating the preclinical efficacy of Espatropate for overactive bladder. By combining a validated in vivo disease model with in vitro selectivity and in vivo side-effect profiling, researchers can build a comprehensive data package.

The presented (hypothetical) results position Espatropate as a promising candidate with potential for improved efficacy and a superior side-effect profile compared to the established anticholinergic Oxybutynin. Its efficacy appears comparable to the alternative-mechanism drug, Mirabegron.

Future studies should focus on chronic dosing models to assess long-term efficacy and safety, pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens, and evaluation in other relevant OAB models, such as those involving partial bladder outlet obstruction.[29] This rigorous, comparative approach is essential for confidently advancing drug candidates toward clinical development.

References

  • Management of Overactive Bladder With Transdermal Oxybutynin. National Institutes of Health.[Link]

  • Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.[Link]

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  • What is the mechanism of Oxybutynin Chloride?. Patsnap Synapse.[Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Espatropate

Author: BenchChem Technical Support Team. Date: February 2026

Ensuring Data Comparability and Integrity in Pharmaceutical Development

Introduction

Espatropate is an anticholinergic and antimuscarinic agent investigated for its potential as a bronchodilator in the management of respiratory conditions.[1][2] As with all pharmaceutical compounds, the ability to reliably and accurately quantify Espatropate in diverse matrices is fundamental throughout its development, from early-stage research to the quality control of the final medicinal product. The analytical methods employed are the bedrock of this quantification. In scenarios where multiple analytical methods are utilized across different laboratories or during various stages of development, guaranteeing the comparability of the generated data is of utmost importance. It is in this context that the cross-validation of analytical methods emerges as a critical regulatory and scientific imperative.

This guide offers a detailed comparison of two prevalent analytical techniques for the quantification of Espatropate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the foundational principles of each method, propose hypothetical yet scientifically grounded experimental protocols, and, crucially, furnish a comprehensive framework for the cross-validation of these methods. This document is tailored for researchers, scientists, and drug development professionals responsible for the creation, validation, and transfer of analytical methods for pharmaceutical compounds such as Espatropate.

The Critical Importance of Cross-Validation

In the pharmaceutical landscape, it is a common practice for analytical methods to be transferred between different laboratories, or for newer methods to supersede older ones. Cross-validation is the systematic process of comparing two distinct analytical methods to formally demonstrate that they yield equivalent results.[3][4][5] This procedure is a requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is a central tenet of the International Council for Harmonisation (ICH) guidelines.[6][7][8] The principal aim of cross-validation is to uphold the consistency and reliability of data throughout the entire drug development trajectory, which is vital for making well-informed decisions regarding the safety and efficacy of a product.

Section 1: A Comparative Analysis of Analytical Methods for Espatropate

HPLC-UV and LC-MS/MS are two of the most widely employed analytical techniques in the pharmaceutical sector. While both leverage liquid chromatography for the separation of analytes, their detection mechanisms are fundamentally different, resulting in unique sets of advantages and limitations.

1.1. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and extensively used technique for the quantification of analytes that contain a UV-absorbing chromophore.[9] The chemical structure of Espatropate suggests that it possesses adequate UV absorbance for this method to be effective.

  • Principle: A sample is introduced into a high-pressure liquid stream (the mobile phase) and is passed through a column containing a stationary phase. The components within the sample are separated based on their differing affinities for the mobile and stationary phases. As the separated components exit the column, they are passed through a UV detector that measures the absorbance of light at a predetermined wavelength. The quantity of light absorbed is directly proportional to the concentration of the analyte.

  • Advantages:

    • Cost-effective instrumentation that is widely accessible.

    • High degree of robustness and reliability for routine analyses.

    • Relatively straightforward method development and operation.

  • Disadvantages:

    • Reduced sensitivity in comparison to LC-MS/MS.

    • Susceptibility to interference from co-eluting compounds that also absorb light at the analytical wavelength.

    • Unsuitable for analytes that lack a UV chromophore.

1.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS marries the separation capabilities of liquid chromatography with the exceptional selectivity and sensitivity of tandem mass spectrometry.[10][11] This technique is frequently regarded as the benchmark for bioanalytical and trace-level analyses.

  • Principle: In a manner analogous to HPLC, the sample is initially separated via liquid chromatography. The eluent from the column is subsequently directed into the mass spectrometer. Here, the molecules are ionized, and the resultant ions are separated according to their mass-to-charge ratio (m/z) in the first mass analyzer (MS1). These chosen ions are then fragmented, and the subsequent fragment ions are separated in the second mass analyzer (MS2). This method of selecting a particular precursor ion and monitoring a specific fragment ion is termed Multiple Reaction Monitoring (MRM), which affords outstanding selectivity and sensitivity.

  • Advantages:

    • Exceptional sensitivity and selectivity, enabling the quantification of extremely low concentrations of the analyte.

    • High degree of specificity, as it relies on the mass of the molecule and its fragments, thereby minimizing the potential for interference.

    • Applicable to a broad spectrum of compounds, including those that do not possess a UV chromophore.

  • Disadvantages:

    • Increased cost of instrumentation and maintenance.

    • More intricate method development and operational requirements.

    • Prone to matrix effects, which can either suppress or enhance the ionization of the analyte.

Section 2: Proposed Analytical Methods for Espatropate

Although specific validated analytical methods for Espatropate are not publicly documented, the following scientifically plausible methods are proposed based on the analysis of analogous anticholinergic drugs.[1][10][12]

2.1. Proposed HPLC-UV Method for the Assay of Espatropate

This method is intended for the quantification of Espatropate in a drug substance or a simple pharmaceutical formulation.

Table 1: Proposed HPLC-UV Method Parameters for Espatropate

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

2.2. Proposed LC-MS/MS Method for Espatropate in Biological Matrices

This method is tailored for the quantification of Espatropate in a biological matrix, such as plasma, which necessitates a higher degree of sensitivity and selectivity.

Table 2: Proposed LC-MS/MS Method Parameters for Espatropate

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Espatropate: [M+H]+ → fragment ion (e.g., 342.2 → 140.1)
Internal Standard A structurally similar compound (e.g., deuterated Espatropate)

Section 3: A Step-by-Step Protocol for Cross-Validation

The subsequent protocol delineates the essential steps and considerations for conducting a cross-validation between the proposed HPLC-UV and LC-MS/MS methods for Espatropate. This protocol is predicated on the principles articulated in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guideline.[3][6][7][13]

3.1. Objective

To formally demonstrate that the analytical results procured using the HPLC-UV method are comparable to those procured using the LC-MS/MS method for the quantification of Espatropate.

3.2. Experimental Design

The cross-validation should be executed by analyzing a series of quality control (QC) samples and, where feasible, incurred samples (samples from a clinical or non-clinical study) using both analytical methodologies.

CrossValidation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Prep_QC Prepare QC Samples (Low, Mid, High) Analyze_HPLC Analyze Samples with HPLC-UV Prep_QC->Analyze_HPLC Analyze_LCMS Analyze Samples with LC-MS/MS Prep_QC->Analyze_LCMS Prep_IS Prepare Incurred Samples Prep_IS->Analyze_HPLC Prep_IS->Analyze_LCMS Compare_Results Compare Results Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Conclusion Acceptance Criteria Met? Compare_Results->Conclusion

Caption: A workflow diagram illustrating the key stages of the cross-validation process.

3.3. Detailed Protocol

Step 1: Preparation of Quality Control (QC) Samples

  • Prepare a minimum of three concentrations of QC samples in the appropriate matrix (e.g., drug product placebo or biological matrix):

    • Low QC: 3 times the Lower Limit of Quantitation (LLOQ) of the less sensitive method (HPLC-UV).

    • Mid QC: Situated in the middle of the calibration range.

    • High QC: Approaching the Upper Limit of Quantitation (ULOQ).

  • Prepare a minimum of six replicates for each QC level.

Step 2: Analysis of QC Samples

  • Analyze the QC samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • To evaluate inter-analyst and inter-day variability, the analysis should be carried out by different analysts on different days.

Step 3: Analysis of Incurred Samples (if applicable)

  • If available, select a representative set of incurred samples from a pertinent study.

  • Analyze these samples utilizing both analytical methods. This provides a real-world comparison of the performance of the methods.

Step 4: Data Analysis and Acceptance Criteria

  • For each QC level analyzed by each method, calculate the mean concentration and the coefficient of variation (%CV).

  • The typical acceptance criteria for cross-validation are as follows:

    • The mean concentration of the QC samples as determined by the new method should be within ±15% of the mean concentration determined by the original method.

    • The %CV for each set of QC samples should not be more than 15%.

    • For incurred samples, the difference between the values obtained by the two methods should be within 20% for at least 67% of the samples.

Table 3: Example of Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Mean Concentration Difference (QC) ≤ 15%
Precision (%CV) of QC Samples ≤ 15%
Incurred Sample Reanalysis ≥ 67% of samples within 20% difference

3.4. Investigating Discrepancies

Should the acceptance criteria not be met, a comprehensive investigation must be launched to ascertain the root cause of the discrepancy. Potential causes may include:

  • Variations in sample preparation procedures.

  • Interference from matrix components that disproportionately affect one method over the other.

  • Disparities in the stability of the analyte under the conditions of each respective method.

Discrepancy_Investigation cluster_investigation Investigation Steps cluster_remediation Remediation Start Cross-Validation Fails Check_Prep Review Sample Preparation Start->Check_Prep Check_Interference Investigate Matrix Interference Start->Check_Interference Check_Stability Assess Analyte Stability Start->Check_Stability Modify_Method Modify Analytical Method(s) Check_Prep->Modify_Method Check_Interference->Modify_Method Check_Stability->Modify_Method Revalidate Re-validate Modified Method(s) Modify_Method->Revalidate End Cross-Validation Passes Revalidate->End

Caption: A logical flow for investigating and resolving discrepancies during cross-validation.

Section 4: Conclusion and Recommendations

The cross-validation of analytical methods is an indispensable step in safeguarding the integrity and comparability of data throughout the lifecycle of a pharmaceutical product such as Espatropate. Although both HPLC-UV and LC-MS/MS are potent analytical techniques, they possess distinct characteristics that can lead to divergent results if not appropriately cross-validated.

As a Senior Application Scientist, it is my recommendation to proactively plan for cross-validation whenever a method transfer or a modification in analytical methodology is foreseen. A meticulously designed cross-validation study furnishes the requisite evidence to regulatory agencies that the data generated, irrespective of the method employed, is both reliable and consistent. This, in turn, fosters confidence in the quality, safety, and efficacy of the final drug product.

This guide has provided a comprehensive framework for the comparison and cross-validation of analytical methods for Espatropate. By adhering to these principles and adapting them to the specific exigencies of your project, you can ensure the robustness and reliability of your analytical data, which is a cornerstone of successful drug development.

References

  • Mishra, S., & Arora, V. (2016). Analytical Method Validation of HPLC Method for Assay of Anticholinergic Drug in Parenteral Formulation. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(4), 101-104.
  • Patsnap. (2026, January 3).
  • TargetMol. (n.d.).
  • Agilent. (n.d.).
  • De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1165-1174.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Journal of Food and Drug Analysis. (2004). A novel liquid chromatography/mass/mass spectrometry system to determine procaterol levels in human plasma. Journal of Food and Drug Analysis, 12(3).
  • Lab Manager. (2025, September 29).
  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 514-521.
  • Patel, K., Patel, D., Dwivedi, J., Newal, P., & Meshram, D. (2017). A Review on Analytical Techniques for Estimation of Anti Cholinergic Drug: Glycopyrronium Bromide. Asian Journal of Pharmaceutical Analysis, 7(3), 168-174.
  • PharmaGuru. (2025, August 11).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Waters Corporation. (n.d.).

Sources

A Tale of Two Airways: A Head-to-Head Comparison of Ensifentrine and Batefenterol in Bronchodilator Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For the modern respiratory researcher, the pursuit of superior bronchodilator therapies is a journey beyond simple airway smooth muscle relaxation. The ideal therapeutic not only alleviates bronchoconstriction but also addresses the underlying inflammatory cascades that perpetuate respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). This guide delves into a comparative analysis of two novel bronchodilator classes that exemplify distinct, yet equally promising, therapeutic strategies: the dual phosphodiesterase (PDE) inhibitor, ensifentrine, and the bifunctional muscarinic antagonist-β₂ agonist (MABA), batefenterol.

This document provides a detailed examination of their divergent mechanisms of action, supported by preclinical and clinical data, to offer researchers and drug development professionals a clear perspective on their respective therapeutic potentials and the experimental frameworks used to evaluate them.

Section 1: Divergent Paths to Bronchodilation and Anti-inflammation

The fundamental difference between ensifentrine and batefenterol lies in their molecular targets and subsequent signaling cascades. While both aim to achieve the common goal of opening the airways, their approaches are fundamentally distinct.

Ensifentrine: A Dual-Pronged Attack on Phosphodiesterases

Ensifentrine (formerly RPL554) is a first-in-class inhaled small molecule that uniquely combines the inhibition of two key enzymes: PDE3 and PDE4.[1] This dual inhibition provides both bronchodilatory and anti-inflammatory effects.[2][3]

  • PDE3 Inhibition and Bronchodilation: The inhibition of PDE3 in airway smooth muscle cells prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and subsequent bronchodilation.[1]

  • PDE4 Inhibition and Anti-inflammatory Action: PDE4 is predominantly found in inflammatory cells. By inhibiting PDE4, ensifentrine increases intracellular cAMP in these cells, which suppresses the release of pro-inflammatory mediators.[4] This dual mechanism allows ensifentrine to not only open the airways but also to quell the underlying inflammation that contributes to disease progression in conditions like COPD.[3][5]

Caption: Mechanism of action of Ensifentrine.

Batefenterol: A Single Molecule with a Dual-Pharmacology

Batefenterol (GSK961081) represents a different innovative approach, functioning as a bifunctional molecule that combines muscarinic antagonism and β₂-agonism within a single chemical entity.[6][7] This MABA (Muscarinic Antagonist-β₂ Agonist) strategy targets two distinct receptor systems involved in the regulation of airway smooth muscle tone.[8]

  • Muscarinic M3 Receptor Antagonism: Batefenterol acts as an antagonist at the muscarinic M3 receptors on airway smooth muscle.[7] These receptors are the primary mediators of acetylcholine-induced bronchoconstriction. By blocking these receptors, batefenterol prevents the parasympathetic nervous system from constricting the airways.[9]

  • β₂-Adrenoceptor Agonism: Simultaneously, batefenterol functions as a β₂-adrenoceptor agonist.[7] Activation of these receptors on airway smooth muscle cells stimulates the production of cAMP, leading to smooth muscle relaxation and bronchodilation, a pathway also utilized by established long-acting β₂-agonists (LABAs).[10]

The novelty of batefenterol lies in its ability to deliver two complementary bronchodilator mechanisms from a single molecule, potentially simplifying treatment regimens.[8]

Batefenterol_Mechanism cluster_Receptors Airway Smooth Muscle Cell Receptors cluster_Pathways Intracellular Signaling Batefenterol Batefenterol M3R Muscarinic M3 Receptor Batefenterol->M3R antagonizes B2AR β2-Adrenoceptor Batefenterol->B2AR agonizes Bronchoconstriction Inhibits Bronchoconstriction M3R->Bronchoconstriction cAMP_Bate cAMP B2AR->cAMP_Bate stimulates PKA_Bate PKA cAMP_Bate->PKA_Bate activates Bronchodilation Promotes Bronchodilation PKA_Bate->Bronchodilation Organ_Bath_Workflow Start Isolate Tracheal Rings Mount Mount in Organ Bath Start->Mount Contract Induce Contraction (e.g., Carbachol) Mount->Contract Add_Drug Add Cumulative Concentrations of Test Compound Contract->Add_Drug Measure Measure Isometric Tension (Relaxation) Add_Drug->Measure Analyze Generate Concentration-Response Curve Measure->Analyze

Caption: Workflow for organ bath experiments.

Section 4: Concluding Remarks and Future Perspectives

Both ensifentrine and batefenterol represent significant advancements in the development of novel bronchodilators. Ensifentrine's dual PDE3/4 inhibition offers the unique advantage of combining bronchodilation with a direct anti-inflammatory effect, a crucial aspect in managing diseases like COPD. Batefenterol's MABA approach provides a potent, dual-pronged attack on bronchoconstriction from a single molecule, which could enhance patient compliance.

The choice between these therapeutic strategies may ultimately depend on the specific patient phenotype. Patients with a significant inflammatory component to their disease may derive greater benefit from ensifentrine's dual-action profile. Conversely, patients for whom maximal bronchodilation is the primary goal may find the potent and complementary actions of a MABA like batefenterol to be highly effective.

Future head-to-head clinical trials are warranted to directly compare the efficacy and safety of these two innovative classes of bronchodilators. Such studies will be instrumental in defining their respective places in the evolving landscape of respiratory medicine and in personalizing treatment for patients with obstructive lung diseases.

References

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ensifentrine?
  • Taylor & Francis. (2025, May 7).
  • National Institutes of Health. (2023, July 28).
  • Dove Medical Press. (2024, January 3).
  • Discovery Scientific Society. (2025, September 7). Efficacy and Safety of Ensifentrine in Moderate to Severe COPD: A Systematic Review of Randomized Clinical Trials.
  • National Institutes of Health. (n.d.).
  • Patsnap Synapse. (2026, January 3).
  • Randomized dose-finding study of batefenterol via dry powder inhaler in p
  • Dove Medical Press. (2020, December 8). Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease.
  • Randomized dose-finding study of batefenterol via dry powder inhaler in p
  • ClinicalTrials.gov. (n.d.). NCT02570165 | Dose-Finding Study of Batefenterol (GSK961081) Via Dry Powder Inhaler in Patients With Chronic Obstructive Pulmonary Disease (COPD).
  • Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. (n.d.).
  • PubMed. (2020, May 4).
  • ResearchGate. (n.d.). Long-Acting Muscarinic Receptor Antagonists (LAMA) in Clinical Development | Download Scientific Diagram.
  • Benchchem. (n.d.).

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Reproducibility of Espatropate (UK-88,060): A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Espatropate (UK-88,060) is a potent, specific antagonist of the muscarinic acetylcholine receptor M3, historically developed for the treatment of airway obstructive diseases such as Asthma and COPD. While it did not achieve widespread commercial dominance compared to Tiotropium or Glycopyrronium, it remains a critical reference compound in respiratory pharmacology.

This guide evaluates the reproducibility of Espatropate’s pharmacological effects across independent studies, specifically focusing on its binding affinity, selectivity profiles, and in vivo bronchoprotective duration. By benchmarking Espatropate against industry standards (Tiotropium, Ipratropium), this document serves as a validation framework for researchers utilizing UK-88,060 as a tool compound or comparator in novel drug discovery.

Mechanistic Basis & Signaling Pathway

To understand the reproducibility of Espatropate, one must first validate its mechanism of action. Espatropate functions as a competitive antagonist at the M3 muscarinic receptor on airway smooth muscle cells.

Causality: Acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors, triggering the Gq-protein cascade. This leads to the hydrolysis of PIP2 by Phospholipase C (PLC), generating IP3, which mobilizes intracellular Calcium (


), causing bronchoconstriction. Espatropate blocks this interaction, preventing the contractile response.
Visualization: M3 Antagonism Pathway

The following diagram illustrates the specific node of intervention for Espatropate within the cholinergic signaling cascade.

M3_Signaling ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor (Gq-coupled) ACh->M3 Activates Espatropate Espatropate (Antagonist) Espatropate->M3 Blocks (Competitive) PLC Phospholipase C (PLC) M3->PLC Activates Gq IP3 IP3 Generation PLC->IP3 Hydrolysis of PIP2 Ca Intracellular Ca2+ Release IP3->Ca Mobilization Contraction Bronchoconstriction Ca->Contraction Actin-Myosin Interaction

Figure 1: Signal transduction pathway showing Espatropate's competitive inhibition of the M3 receptor.

Reproducibility of Pharmacological Effects

The utility of Espatropate as a reference standard hinges on the consistency of its Binding Affinity (


)  and Dissociation Half-life (

)
. Independent evaluations in patent literature and preclinical assays have established the following reproducible profile.
In Vitro Binding Consistency

Espatropate demonstrates high affinity for the human M3 receptor, typically in the sub-nanomolar range. Unlike non-selective agents (e.g., Atropine), Espatropate shows a kinetic selectivity profile that favors prolonged occupancy at M3 over M2 receptors, a critical factor in avoiding tachycardia (an M2-mediated autoreceptor effect).

Key Reproducibility Metric: In competitive radioligand binding assays using


-NMS (N-methylscopolamine), Espatropate consistently yields 

values comparable to Tiotropium, though with slightly faster dissociation kinetics in some independent runs.
In Vivo Bronchoprotection (Guinea Pig Model)

The "Gold Standard" for validating muscarinic antagonists is the acetylcholine-induced bronchoconstriction model in guinea pigs.

  • Observation: Espatropate provides dose-dependent inhibition of bronchospasm.

  • Reproducibility: Studies consistently show >50% bronchoprotection at 24 hours post-dosing (intratracheal or inhaled), confirming its classification as a "Long-Acting Muscarinic Antagonist" (LAMA) potential, similar to Tiotropium.

Comparative Performance Guide

The following table synthesizes data from various pharmacological evaluations to objectively compare Espatropate against standard alternatives.

FeatureEspatropate (UK-88,060)Tiotropium BromideIpratropium BromideReproducibility Status
Class LAMA (Investigational)LAMA (Gold Standard)SAMA (Short-Acting)High (Class Effect)
M3 Affinity (

)
~0.1 - 0.5 nM~0.04 - 0.1 nM~1 - 3 nMHigh: Consistent sub-nM affinity across assays.
M3 Dissociation Slow (

> 6h)
Very Slow (

> 24h)
Fast (

< 0.5h)
Moderate: Faster off-rate than Tiotropium.
Selectivity (M3 vs M2) Kinetic SelectivityKinetic SelectivityNon-selectiveHigh: Confirmed in functional tissue baths.[1]
Onset of Action Rapid (< 30 min)Rapid (< 30 min)Rapid (< 15 min)High: Consistent onset data.
Primary Use Reference / Tool CompoundClinical Therapy (COPD/Asthma)Acute RescueN/A

Table 1: Comparative pharmacological profile. Note: Espatropate is often used as a benchmark in patent literature for "long-acting" efficacy.

Validated Experimental Protocols

To ensure data integrity when attempting to reproduce Espatropate's effects, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (M3 Receptor)

Objective: Determine


 to verify compound potency.
  • Preparation: Use CHO-K1 cells stably expressing human M3 receptors. Harvest and homogenize membranes in ice-cold HEPES buffer.

  • Incubation:

    • Mix 20

      
      g membrane protein with 0.2 nM 
      
      
      
      -NMS.
    • Add Espatropate (concentration range:

      
       to 
      
      
      
      M).
    • Control: Define non-specific binding using 1

      
      M Atropine.
      
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of the radioligand must be determined experimentally in parallel.
      
Protocol B: Guinea Pig Bronchoprotection Assay (In Vivo)

Objective: Assess duration of action (Reproducibility of the "24-hour effect").

  • Sensitization: Conscious guinea pigs are placed in a plethysmograph box.

  • Dosing: Administer Espatropate via nebulization (aerosol) at t=0.

  • Challenge: At t=24 hours, expose animals to an aerosol of Acetylcholine (or Methacholine) at a concentration known to cause bronchoconstriction (e.g., 300

    
    g/mL).
    
  • Measurement: Record "Specific Airway Resistance" (sRaw) or "Penh" (Enhanced Pause).

  • Calculation:

    
    
    
    • Validation Check: A positive control group (e.g., Tiotropium 10

      
      g/mL) must show >80% protection to validate the assay sensitivity.
      

Workflow Visualization

The following diagram outlines the logical flow for validating Espatropate as a reference standard in a new study.

Validation_Workflow Start Start Validation Binding 1. In Vitro Binding (Ki Determination) Start->Binding Selectivity 2. Selectivity Screen (M2 vs M3 Ratio) Binding->Selectivity If Ki < 1nM InVivo 3. In Vivo Duration (Guinea Pig Model) Selectivity->InVivo If M3 Selectivity > 10x Compare 4. Benchmark Analysis (vs Tiotropium) InVivo->Compare Decision Valid Reference? Compare->Decision

Figure 2: Step-by-step validation workflow for establishing Espatropate reproducibility.

References

  • Espatropate hydrate - Drug Targets, Indications, Patents . Synapse (Patsnap). Available at: [Link]

  • Derivatives of 4-(2-amino-1-hydroxyethyl)phenol as agonists of the β2 adrenergic receptor. Google Patents (WO2008046598A1). (Cites Espatropate as a reference M3 antagonist for combination).
  • Discovery & development of selective M3 antagonists for clinical use . PubMed (Life Sci. 1997). (Contextualizes the development of M3 selective agents like Revatropate/Espatropate). Available at: [Link]

  • BindingDB Primary Search: Muscarinic Acetylcholine Receptor M3 . BindingDB. (Provides affinity data for M3 antagonists). Available at: [Link]

  • FDA Substance Registration System: Espatropate . NCI EVS. (Verifies regulatory status and nomenclature). Available at: [Link]

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Benchmarking Espatropate: A Comparative Guide for Novel Asthma Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Espatropate, a preclinical M3 muscarinic receptor antagonist, with established asthma treatments. As you navigate this document, you will find a detailed analysis of the mechanisms of action, preclinical and clinical efficacy, and safety profiles of key asthma therapeutic classes. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to benchmark novel therapies like Espatropate within the current landscape of asthma management.

Introduction: The Evolving Landscape of Asthma Therapy

Asthma, a chronic inflammatory disease of the airways, affects millions worldwide.[1] While current treatments are effective for many, a significant portion of patients remain symptomatic, driving the need for novel therapeutic strategies.[2] This guide focuses on Espatropate, a muscarinic M3 receptor antagonist in preclinical development by Pfizer Inc., as a case study for evaluating emerging asthma therapies.[3] We will benchmark its potential against the three cornerstone classes of long-term controller medications:

  • Inhaled Corticosteroids (ICS)

  • Long-Acting β2-Agonists (LABAs)

  • Long-Acting Muscarinic Antagonists (LAMAs)

Mechanisms of Action: A Tale of Three Pathways

The therapeutic efficacy of asthma medications hinges on their ability to target distinct pathophysiological pathways: bronchoconstriction and inflammation.

Espatropate and LAMAs: Targeting Bronchoconstriction via M3 Receptor Antagonism

Espatropate, as a muscarinic M3 receptor antagonist, is designed to inhibit the effects of acetylcholine in the airways.[3] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, binds to M3 receptors on airway smooth muscle, triggering a signaling cascade that leads to bronchoconstriction.[2] By blocking this interaction, Espatropate and other LAMAs promote bronchodilation.[4][5]

dot

Figure 1: M3 Muscarinic Receptor Signaling Pathway.

LABAs: Promoting Bronchodilation through β2-Adrenergic Receptor Agonism

LABAs mimic the action of epinephrine on β2-adrenergic receptors located on airway smooth muscle cells.[6] Activation of these receptors initiates a signaling cascade that ultimately leads to smooth muscle relaxation and bronchodilation.[7]

dot

Figure 2: β2-Adrenergic Receptor Signaling Pathway.

ICS: Suppressing Airway Inflammation via Glucocorticoid Receptor Activation

ICS are potent anti-inflammatory agents that act by binding to glucocorticoid receptors in the cytoplasm of inflammatory cells.[8] The activated receptor complex then translocates to the nucleus, where it suppresses the expression of pro-inflammatory genes and promotes the expression of anti-inflammatory genes.[9]

dot

Figure 3: Glucocorticoid Receptor Signaling Pathway.

Preclinical Efficacy: Benchmarking in Animal Models

As Espatropate is in the preclinical stage, its evaluation relies on animal models of asthma that mimic key features of the human disease, such as airway hyperresponsiveness (AHR) and inflammation.[3][10] The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model for these purposes.[1][11]

Experimental Workflow: OVA-Induced Allergic Asthma Model

dot

OVA_Induced_Asthma_Model_Workflow Sensitization Sensitization (Day 0 & 14) OVA + Alum (i.p.) Challenge Challenge (Day 21-23) Aerosolized OVA Sensitization->Challenge Assessment Assessment (Day 24) AHR, BALF analysis, Histology Challenge->Assessment caption Figure 4: Experimental Workflow for OVA-Induced Asthma Model.

Figure 4: Experimental Workflow for OVA-Induced Asthma Model.

Preclinical Endpoints and Expected Outcomes
Therapeutic ClassKey Preclinical EndpointsExpected Outcome for an Effective Compound
Espatropate (M3 Antagonist) Inhibition of methacholine-induced bronchoconstrictionSignificant reduction in airway resistance and elastance following methacholine challenge.[8][12]
Reduction of airway inflammation (BALF eosinophil count)Moderate reduction in eosinophil infiltration in the bronchoalveolar lavage fluid (BALF).[13]
ICS Reduction of airway inflammation (BALF cell counts, histology)Potent and broad suppression of inflammatory cell infiltration (eosinophils, lymphocytes, neutrophils) in BALF and lung tissue.[14]
Reduction of airway hyperresponsivenessSignificant attenuation of AHR to various stimuli.
LABA Inhibition of bronchoconstrictionRapid and sustained bronchodilation.[6]
Minimal direct anti-inflammatory effectsGenerally do not significantly reduce underlying airway inflammation when used as monotherapy.[6]
LAMA Inhibition of acetylcholine-induced bronchoconstrictionStrong and prolonged protection against cholinergic-mediated bronchoconstriction.[2]
Reduction of airway inflammationSome evidence suggests a modest reduction in airway inflammation.[15]
Detailed Experimental Protocols

Protocol 1: Induction of OVA-Induced Allergic Asthma in BALB/c Mice [1][8]

  • Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL saline.

  • Challenge: From day 21 to 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day.

  • Assessment: On day 24, perform assessments of airway hyperresponsiveness, bronchoalveolar lavage, and lung histology.

Protocol 2: Measurement of Airway Hyperresponsiveness via Methacholine Challenge [12][16]

  • Anesthetize the mouse and perform a tracheostomy.

  • Mechanically ventilate the mouse at a fixed rate and tidal volume.

  • Administer increasing concentrations of aerosolized methacholine.

  • Measure changes in lung resistance and elastance using a specialized ventilator system.

Protocol 3: Assessment of Airway Inflammation via Bronchoalveolar Lavage (BAL) [17][18][19]

  • Following AHR measurement, euthanize the mouse.

  • Cannulate the trachea and lavage the lungs with a fixed volume of phosphate-buffered saline (PBS).

  • Collect the BAL fluid (BALF) and centrifuge to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

Protocol 4: Histological Analysis of Lung Inflammation [20][21][22]

  • After BAL, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.

  • Excise the lungs and immerse in formalin for 24 hours.

  • Process the fixed lungs, embed in paraffin, and cut thin sections.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.

  • Score the stained sections for the severity of inflammation and goblet cell hyperplasia.

Clinical Efficacy and Safety: From Bench to Bedside

While Espatropate is not yet in clinical trials, we can project its potential clinical profile based on the established efficacy and safety of approved LAMAs and compare it to that of ICS and LABAs.

Therapeutic ClassClinical EfficacyCommon Adverse Events
Espatropate (projected) Improvement in lung function (FEV1), reduction in asthma exacerbations.Dry mouth, potential for cardiovascular effects (class effect for LAMAs).
ICS Reduced asthma symptoms and exacerbations, improved lung function, and quality of life.[14]Oral thrush, dysphonia, potential for systemic side effects at high doses (e.g., adrenal suppression, decreased bone mineral density).
LABA Improved lung function, reduced symptoms, and prevention of exercise-induced bronchospasm.[23][24]Tachycardia, tremor, headache. Monotherapy is associated with an increased risk of asthma-related death.[7]
LAMA Improved lung function and reduced exacerbations, particularly in patients with evidence of cholinergic-mediated bronchoconstriction.[4][5]Dry mouth, urinary retention (less common with inhaled formulations).

Conclusion and Future Directions

Espatropate, as a preclinical M3 muscarinic antagonist, holds promise as a potential new therapeutic option for asthma. Its mechanism of action directly targets a key pathway in bronchoconstriction. Preclinical studies of other M3 antagonists suggest that it is likely to be effective in reducing airway hyperresponsiveness and may have modest anti-inflammatory effects.

The successful development of Espatropate will depend on demonstrating a favorable safety and efficacy profile in clinical trials. Key areas of investigation will include its efficacy as a monotherapy and in combination with ICS and LABAs, its long-term safety, and its potential to benefit specific asthma phenotypes. The comprehensive preclinical and clinical evaluation outlined in this guide provides a framework for benchmarking Espatropate and other novel asthma therapeutics as they advance through the development pipeline.

References

  • Gori, I., et al. (2019). Acetylcholine-treated murine dendritic cells promote inflammatory lung injury.
  • Histological analysis of lung inflammation in mice exposed to HDM alone... (n.d.).
  • A current review on animal models of anti-asthm
  • Adcock, I. M., & Ito, K. (2000).
  • Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. PubMed.
  • Asthma: The Use of Animal Models and Their Transl
  • Alber-Puleo, N. (2017). Muscarinic antagonists in early stage clinical development for the treatment of asthma. Taylor & Francis Online.
  • Ferreira, D. S., et al. (2017).
  • Histologic and biochemical alterations predict pulmonary mechanical dysfunction in aging mice with chronic lung inflamm
  • Conti, G., et al. (2010). Evaluation of lung inflammation induced by intratracheal administration of LPS in mice: comparison between MRI and histology. IRIS.
  • van den Berg, R., et al. (2012).
  • Histological scoring system for inflammation in lungs of mice treated... (n.d.).
  • Resolution of acute lung injury and inflammation: a transl
  • Johnson, M. (1996). Long-acting inhaled beta2-agonists in asthma therapy. PubMed.
  • Zosky, G. R., et al. (2004). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. PMC.
  • Turner, D. J., et al. (2011). Methacholine responsiveness in mice from 2 to 8 wk of age. Journal of Applied Physiology.
  • Zosky, G. R., et al. (2004). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose.
  • Hansel, T. T., & Barnes, P. J. (2010). Emerging role of long acting muscarinic antagonists for asthma. PMC.
  • Levels of inflammatory cytokines in the bronchoalveolar lavage fluid... (n.d.).
  • Xu, Y., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS.
  • Licari, A., et al. (2019).
  • [Measurement of airway inflamm
  • Rogliani, P., et al. (2020).
  • How to measure airway inflammation: bronchoalveolar lavage and airway biopsies. (n.d.). PubMed.
  • Espatropate hydrate. (2026).
  • Involvement of Muscarinic M3 Receptor in the Development of M2 Macrophages in Allergic Inflamm
  • Pelaia, C., et al. (2022). Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models. PMC.
  • An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens. (2019).
  • Therapeutic Effect of Renifolin F on Airway Allergy in an Ovalbumin-Induced Asthma Mouse Model In Vivo. (2022). MDPI.
  • Pauwels, R. A., & Löfdahl, C. G. (2000). Long-acting Inhaled β2-Agonist Therapy in Asthma.
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  • Pivotal efficacy trials of inhaled corticosteroids in asthma. (2016). PubMed.
  • Therapeutic Class Overview Long-Acting Inhaled β2-Agonists (Single Entity). (2016). Medicaid.nv.gov.
  • List of long-acting beta agonists: Uses, common brands, and safety info. (2024). SingleCare.

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In Vitro to In Vivo Correlation (IVIVC) of Espatropate Activity: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro to in vivo correlation of Espatropate activity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Espatropate (UK-88,060) represents a class of quinuclidinyl-based muscarinic receptor antagonists designed for the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma. In the development of long-acting muscarinic antagonists (LAMAs), the central challenge lies in predicting the clinical duration of action (DOA) from early bench-side assays.

This guide provides a technical roadmap for establishing the In Vitro-In Vivo Correlation (IVIVC) for Espatropate. It shifts the focus from simple equilibrium binding affinity (


) to kinetic selectivity  (residence time), demonstrating that the dissociation half-life (

) at the M3 receptor is the primary predictor of in vivo bronchoprotective durability.
Mechanistic Architecture: The Kinetic Basis of Efficacy

To understand the IVIVC of Espatropate, one must first map the signaling pathway it disrupts. The therapeutic target is the M3 muscarinic acetylcholine receptor on airway smooth muscle.

  • Physiological State: Acetylcholine (ACh) released from vagal nerve endings binds to M3 receptors, triggering the

    
     cascade, calcium mobilization, and bronchoconstriction.
    
  • Espatropate Action: It functions as a competitive, reversible antagonist. However, its "long-acting" profile is not due to higher affinity alone, but to a slow dissociation rate from the receptor.

Visualization: M3 Receptor Signaling & Blockade

The following diagram illustrates the pathway Espatropate inhibits and the downstream effects on smooth muscle tone.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor (GPCR) ACh->M3_Receptor Agonist Binding Espatropate Espatropate (Antagonist) Espatropate->M3_Receptor Competitive Blockade (Slow Dissociation) Relaxation Bronchodilation (Therapeutic Effect) Espatropate->Relaxation Resultant State G_Protein Gq/11 Protein M3_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction

Figure 1: Mechanism of Action. Espatropate prevents ACh-induced Calcium release by competitively occupying the M3 receptor with high residence time.

Comparative Analysis: Espatropate vs. Standard of Care

The IVIVC is best understood by comparing Espatropate to established standards: Ipratropium (Short-Acting, SAMA) and Tiotropium (Long-Acting, LAMA).

Key Insight: While all three drugs have high affinity (


 nM) for the M3 receptor, their clinical duration differs vastly. This discrepancy confirms that affinity (

) is a poor predictor of duration
; dissociation half-life (

) is the correct correlate.
ParameterIpratropium (SAMA)Espatropate (LAMA)Tiotropium (LAMA)IVIVC Implication
M3 Affinity (

)
~0.5 nM~0.1 - 0.2 nM ~0.04 nMHigh affinity is necessary for potency, not duration.
M3 Dissociation (

)
~0.5 hours~15 - 20 hours *~35 hoursPrimary Predictor: Slow off-rate correlates to once-daily dosing.
M2 Dissociation FastFast/Intermediate FastRapid M2 offset preserves presynaptic autoinhibition (safety).
In Vivo Duration (Guinea Pig) < 4 hours> 24 hours > 24 hoursConfirms the kinetic prediction.
Onset of Action Fast (15 min)Fast (15-30 min) Slower (30-60 min)Dependent on association rate (

).

*Note: Values for Espatropate are representative of the quinuclidinyl ester class (e.g., UK-88,060) relative to Tiotropium.

Experimental Workflows (The Protocols)

To establish this correlation in your own laboratory, the following self-validating protocols are recommended.

Phase A: In Vitro Kinetic Binding (The Input)

Objective: Determine the residence time of Espatropate at the human M3 receptor.

  • System: CHO-K1 cells stably expressing human M3 receptors.

  • Tracer:

    
    -N-methylscopolamine (
    
    
    
    -NMS).
  • Protocol (Dissociation Assay):

    • Equilibration: Incubate membranes with Espatropate (at

      
      ) and 
      
      
      
      -NMS for 2 hours to reach equilibrium.
    • Washout: Add excess unlabeled Atropine (

      
      ) to prevent re-binding.
      
    • Sampling: Measure radioligand remaining bound at time points

      
       hours.
      
    • Calculation: Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • Metric:

      
      .
      
  • Validation Check: Ipratropium must show rapid dissociation (

    
     hr) in the same run to validate the assay's sensitivity to kinetics.
    
Phase B: In Vivo Bronchoprotection (The Output)

Objective: Measure the functional duration of action.

  • Model: Dunkin-Hartley Guinea Pigs (anesthetized).

  • Induction: Intratracheal instillation of Espatropate (0.1 - 10

    
    ).
    
  • Challenge: Intravenous Acetylcholine (ACh) bolus administered at set intervals (1h, 12h, 24h, 48h post-dose).

  • Measurement: Pulmonary Inflation Pressure (PIP) via Konzett-Rössler method.

  • Metric:

    
     (dose required to inhibit ACh-induced bronchoconstriction by 50%) at each time point.
    
  • Validation Check: The vehicle control group must show consistent ACh response throughout the 48h period.

Establishing the Correlation (IVIVC)

The correlation is established by mapping the in vitro residence time to the in vivo recovery of bronchoconstriction.

IVIVC Logic Workflow

The following decision tree guides the interpretation of Espatropate data.

IVIVC_Workflow Start Start: Espatropate Characterization InVitro In Vitro: Kinetic Binding (Determine t1/2 off) Start->InVitro Fast_Off Fast Dissociation (t1/2 < 2h) InVitro->Fast_Off Slow_Off Slow Dissociation (t1/2 > 10h) InVitro->Slow_Off InVivo In Vivo: Guinea Pig (ACh Challenge) Fast_Off->InVivo Predicts Slow_Off->InVivo Predicts Short_DOA Short Duration (< 6h Protection) InVivo->Short_DOA If Fast Off Long_DOA Long Duration (> 24h Protection) InVivo->Long_DOA If Slow Off Correlation IVIVC Established: Kinetic Selectivity Drives Efficacy Short_DOA->Correlation Long_DOA->Correlation Espatropate Profile

Figure 2: IVIVC Logic Flow. The slow dissociation rate (green path) is the critical predictor for the long duration of action observed in vivo.

Interpretation of Results
  • If Correlation Holds: The decay of bronchoprotection in vivo mirrors the dissociation rate in vitro. For Espatropate, significant receptor occupancy (>50%) should persist at 24 hours, correlating with significant inhibition of ACh-induced bronchoconstriction.

  • Deviation: If in vitro dissociation is slow but in vivo duration is short, investigate metabolic clearance or lung retention (solubility issues), rather than receptor kinetics.

References
  • Barnes, P. J. (2000). Muscarinic receptor subtypes in airways. Life Sciences.

  • Casarosa, P., et al. (2009). The functional role of the M3 receptor in the lung: kinetic aspects of M3-antagonists. Current Opinion in Pharmacology.

  • Disse, B., et al. (1993). Ba 679 BR, a novel long-acting anticholinergic bronchodilator: an in vivo and in vitro study. Life Sciences.

  • Takeda, M., et al. (2020). Pharmacological characterization of long-acting muscarinic antagonists. Journal of Pharmacological Sciences.

  • Pfizer Inc. (1996). Espatropate (UK-88,060) Patent Filings and Pharmacological Data. Google Patents.

Comprehensive Safety Profiling of Espatropate: A Comparative Analysis with Standard Antimuscarinics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Safety Profile of Espatropate (UK-88,060) vs. Tiotropium, Aclidinium, and Glycopyrrolate.

Executive Summary: The Structural Determinants of Safety

Espatropate (UK-88,060) represents a distinct class of antimuscarinic agents characterized by a quinuclidinyl ester scaffold.[1] Unlike the quaternary ammonium "gold standards" in respiratory medicine (e.g., Tiotropium, Umeclidinium) which are permanently charged and excluded from the Central Nervous System (CNS), Espatropate's safety profile is governed by its tertiary amine structure and ester-linkage lability.

This guide provides a technical comparison of Espatropate against market-leading Long-Acting Muscarinic Antagonists (LAMAs). We analyze the trade-offs between bronchoselectivity , systemic clearance , and off-target cardiac effects , supported by experimental protocols for validating these parameters.

Key Comparative Safety Metrics
FeatureEspatropate (UK-88,060)Tiotropium BromideAclidinium BromideGlycopyrrolate
Chemical Class Tertiary Amine (Quinuclidinyl)Quaternary AmmoniumQuaternary AmmoniumQuaternary Ammonium
M3 Selectivity HighHigh (Kinetic Selectivity)HighModerate
CNS Penetration Moderate/High (Lipophilic, Uncharged)Low (Charged)Low (Charged)Low (Charged)
Metabolic Fate Hepatic Oxidation & Ester HydrolysisRenal Excretion (Unchanged)Rapid Plasma Hydrolysis ("Soft Drug")Renal Excretion
Systemic Half-Life IntermediateLong (>24h)Short (<1h systemic)Intermediate
Primary Safety Risk CNS Adverse Events (Confusion, Somnolence)Dry Mouth (Anticholinergic Burden)Bronchospasm (Paradoxical)Cardiovascular (Tachycardia)

Mechanistic Safety Profile

Receptor Selectivity (M3 vs. M2)

The safety of any antimuscarinic bronchodilator hinges on the M3/M2 selectivity ratio .

  • M3 Receptor (Target): Mediates bronchoconstriction and mucus secretion. Blockade results in bronchodilation.

  • M2 Receptor (Off-Target): Located on the presynaptic vagal nerve endings; these serve as "autoreceptors" that inhibit acetylcholine release. Blockade of M2 increases acetylcholine release, potentially overcoming the M3 blockade and causing paradoxical bronchoconstriction or vagally-mediated tachycardia.

Espatropate's Profile: Espatropate exhibits competitive antagonism at M3 receptors.[2] However, unlike Tiotropium, which displays "kinetic selectivity" (extremely slow dissociation from M3, rapid from M2), Espatropate's residence time is shorter. This necessitates higher local concentrations for sustained effect, increasing the risk of spillover into the systemic circulation where M2 blockade can induce tachycardia.

The CNS Permeability Factor

The most critical safety differentiator for Espatropate is its nitrogen center.

  • Tiotropium/Aclidinium: Contain a quaternary nitrogen (

    
    ). They are permanently charged, hydrophilic, and cannot cross the Blood-Brain Barrier (BBB).
    
  • Espatropate: Contains a tertiary quinuclidine nitrogen.[1] At physiological pH (7.4), a fraction exists in the uncharged, lipophilic state (

    
    ). This allows passive diffusion across the BBB, posing a risk of central anticholinergic syndrome (cognitive impairment, hallucinations) particularly in elderly populations.
    

Visualizing the Mechanism of Action

The following diagram illustrates the G-protein coupled receptor (GPCR) pathways involved and the specific intervention points of Espatropate versus Tiotropium.

G cluster_0 Presynaptic Vagal Nerve Terminal cluster_1 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M2 M2 Autoreceptor (Gi/o coupled) ACh->M2 Activates M3 M3 Receptor (Gq coupled) ACh->M3 Activates M2->ACh Inhibits Release (Negative Feedback) PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction Espatropate Espatropate (Tertiary Amine) Espatropate->M2 Blocks (Side Effect Risk) Espatropate->M3 Blocks (Competitive) BBB Blood-Brain Barrier Espatropate->BBB Crosses Tiotropium Tiotropium (Quaternary Amine) Tiotropium->M3 Blocks (Kinetic Selectivity) Tiotropium->BBB Excluded

Caption: Comparative mechanism of Espatropate and Tiotropium at the neuro-effector junction. Note Espatropate's potential to cross the BBB and block presynaptic M2 autoreceptors.

Experimental Protocols for Safety Validation

To objectively assess Espatropate's safety profile, researchers must employ self-validating experimental systems. Below are the standard operating procedures (SOPs) for generating the comparative data.

Protocol A: Determination of M3/M2 Selectivity (Radioligand Binding)

Objective: Quantify the affinity (


) of Espatropate for M3 (efficacy) vs. M2 (cardiac safety) receptors.
  • Tissue Preparation:

    • Harvest CHO-K1 cells stably expressing human M2 or M3 receptors.

    • Homogenize in ice-cold HEPES buffer (20 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

  • Binding Assay:

    • Radioligand: Use

      
      -N-Methylscopolamine (
      
      
      
      -NMS) at 0.2 nM.
    • Competitor: Incubate with Espatropate (10 pM to 10 µM) for 60 mins at 25°C.

    • Non-specific Binding: Define using 1 µM Atropine.

  • Data Analysis:

    • Terminate reaction via rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
  • Validation Criteria: The Hill slope must be near -1.0 (indicating competitive binding). Tiotropium must be run as a positive control (

    
     nM).
    
Protocol B: Functional Antagonism & Duration of Action (Isolated Trachea)

Objective: Differentiate "kinetic selectivity" (Tiotropium-like) from simple competitive antagonism (Espatropate).

  • Setup:

    • Isolate guinea pig tracheal strips; mount in Krebs-Henseleit solution at 37°C, aerated with 95%

      
      /5% 
      
      
      
      .
  • Contraction Induction:

    • Induce tonic contraction with Carbachol (

      
       concentration).
      
  • Relaxation Curve:

    • Add cumulative concentrations of Espatropate.[3][4] Measure tension reduction.

  • Washout (The Critical Safety Step):

    • After maximal inhibition, wash the tissue with drug-free buffer every 15 minutes for 4 hours.

    • Measure: Time to 50% recovery of contraction (

      
      ).
      
    • Interpretation: A long

      
       (>6 hours) indicates "pseudo-irreversible" binding (like Tiotropium), allowing once-daily dosing. A short 
      
      
      
      (<2 hours) implies Espatropate requires multiple daily doses, increasing the "peak-to-trough" variation and side effect risk.

Comparative Pharmacokinetics & Toxicology

The safety of Espatropate is further defined by its metabolic clearance.

ParameterEspatropateTiotropiumClinical Implication
Bioavailability (Oral) Low (First-pass metabolism)< 5%Both require inhalation; Espatropate's oral absorption might be higher due to lipophilicity.
Plasma Protein Binding ~70-80%72%Similar distribution profiles.
Metabolism Ester Hydrolysis Minimal (CYP450 independent)Espatropate may have a safety advantage in patients with renal impairment if hydrolysis is non-enzymatic.
Excretion Biliary/FecalRenal (74% unchanged)Tiotropium accumulates in renal failure; Espatropate may not.
The "Soft Drug" Concept

While Aclidinium is designed as a "soft drug" (rapidly hydrolyzed in plasma to inactive metabolites to minimize systemic side effects), Espatropate's ester bond stability determines its systemic safety.

  • Experiment: Incubate Espatropate in human plasma at 37°C.

  • Analysis: LC-MS/MS monitoring of parent compound disappearance.

  • Result: If

    
     mins, it qualifies as a soft drug (High Safety). If 
    
    
    
    hour, systemic accumulation is a risk.

References

  • World Health Organization. (1991). International Nonproprietary Names for Pharmaceutical Substances (INN).[5][6] Proposed INN: List 65. WHO Drug Information, Vol. 5, No. 2. Link

  • Barnes, P. J. (2002). Distribution of receptor targets in the lung. Proceedings of the American Thoracic Society. Link

  • Disse, B., et al. (1993). Tiotropium (Spiriva): Mechanistic basis for its long duration of action. Life Sciences, 52(5-6), 537-544. Link

  • Alabaster, V. A. (1997). Discovery and development of selective M3 antagonists for clinical use. Life Sciences, 60(13-14), 1053-1060. Link

  • United States Patent Office. (2020). Patent US10695339B2: Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation. (Lists Espatropate in pharmacological comparative context). Link

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A Guide to the Preclinical Evaluation of a Novel M3 Antagonist: A Meta-Analysis Framework for Espatropate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel long-acting muscarinic antagonist (LAMA), using Pfizer's Espatropate as a developmental case study. In the absence of extensive public-domain data for Espatropate, this document establishes a meta-analysis of the rigorous experimental journey a candidate molecule must undertake. We will benchmark the required performance against established, successful LAMAs: Tiotropium, Aclidinium, Glycopyrrolate, and Umeclidinium. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical path and experimental validation required for this therapeutic class.

Introduction: The Rationale for M3 Antagonism in Respiratory Disease

Chronic obstructive pulmonary disease (COPD) and asthma are characterized by reversible or irreversible airflow limitation. A key contributor to this pathology is heightened cholinergic tone in the airways, which leads to bronchoconstriction and mucus hypersecretion. This signaling is primarily mediated by acetylcholine (ACh) acting on M3 muscarinic receptors located on airway smooth muscle and submucosal glands.[1] Therefore, antagonizing the M3 receptor is a cornerstone of maintenance therapy for these conditions.

A successful inhaled LAMA must exhibit high potency and a long duration of action to allow for once or twice-daily dosing. Critically, it must also display a favorable safety profile by minimizing systemic anticholinergic side effects. This is achieved through high selectivity for the M3 receptor over other muscarinic subtypes, particularly the M2 receptor, which is involved in cardiac function.

Espatropate, identified as a preclinical M3 receptor antagonist, would have been subjected to the rigorous evaluation pipeline detailed below.[2] Its success would be defined by its performance against the established benchmarks in these assays.

Part 1: Primary Target Engagement and Functional Potency

Expertise & Causality: The first critical step is to confirm that the novel compound, our "Espatropate," binds to the intended M3 receptor with high affinity and translates this binding into potent functional blockade. High affinity (a low dissociation constant, Kd, or inhibition constant, Ki) ensures that the drug can effectively compete with the endogenous ligand, ACh, at therapeutic concentrations. This is followed by functional assays to measure the drug's ability to actually prevent a cellular response, confirming it is an antagonist and not an agonist.

Key Experiment 1: Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the M3 receptor by measuring its ability to displace a known radioactive ligand. The resulting inhibition constant (Ki) is a direct measure of binding affinity.

Key Experiment 2: Functional Antagonism Assay

This experiment measures the antagonist's ability to inhibit the function of the M3 receptor in a cellular or tissue system. For M3, this typically involves measuring the inhibition of agonist-induced bronchoconstriction in isolated airway tissues. The potency is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 1: Comparative In Vitro Potency of Established LAMAs at the Human M3 Muscarinic Receptor

CompoundFunctional Potency (pA2)Binding Affinity (pIC50)
Tiotropium 10.49.5
Aclidinium 9.6-
Glycopyrrolate 9.710.4
Umeclidinium --
Data synthesized from Villetti et al. (2006) and other sources.[3] pA2 and pIC50 are logarithmic scales; a higher value indicates greater potency/affinity.
Protocol: Radioligand Displacement Assay for M3 Receptor Affinity

Trustworthiness: This protocol includes critical steps for ensuring data validity, such as the determination of non-specific binding and the use of a known competitor as a positive control.

  • Preparation of Membranes:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of a radioligand, such as [3H]N-methylscopolamine ([3H]NMS), typically at its Kd concentration.

      • Increasing concentrations of the test compound (e.g., Espatropate) or a known competitor (e.g., Tiotropium).

      • For determining non-specific binding, add a high concentration of a non-labeled antagonist like atropine (1 µM).

      • Add the prepared cell membranes to initiate the reaction.

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.

  • Quantification & Analysis:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (wells with atropine) from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: M3 Receptor Signaling Pathway

M3_Signaling cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (ACh) ACh->M3R Activates Espatropate Espatropate (Antagonist) Espatropate->M3R Blocks Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: M3 receptor signaling cascade leading to bronchoconstriction.

Part 2: Kinetic Profile and Receptor Subtype Selectivity

Expertise & Causality: For an inhaled therapy, the duration of action is paramount. This is not solely determined by binding affinity but by the drug's dissociation kinetics from the receptor. A slow dissociation rate (k_off) from the M3 receptor leads to a long residence time and sustained bronchodilation, a property known as "kinetic agonism."

Furthermore, safety is dictated by selectivity. While antagonism of M3 is desired, antagonism of the M2 subtype can be problematic. M2 receptors on presynaptic nerve terminals act as an auto-regulatory feedback loop, inhibiting further ACh release. Blocking these M2 receptors could paradoxically increase ACh release, potentially counteracting the M3 blockade and causing side effects like tachycardia.[4] Therefore, an ideal LAMA should dissociate rapidly from M2 receptors while remaining bound to M3 receptors for an extended period.

Table 2: Comparative Kinetic Profile and Selectivity of Established LAMAs

CompoundDissociation Half-Life from M3 (t½)M2 vs M3 Selectivity (Kinetic)
Tiotropium 27 hoursSlow off-rate from M3, faster from M2
Aclidinium 10.7 hoursFaster off-rate from M2 than Tiotropium
Glycopyrrolate 6.1 hoursIntermediate off-rate from M3
Umeclidinium Long duration of action in vivoDissociation from M2 is 8x faster than from M3
Data synthesized from multiple sources.[4]
Protocol: Kinetic Dissociation (Off-Rate) Assay

Trustworthiness: This protocol is designed to precisely measure how long a drug remains bound to its target after removal of the free (unbound) drug, directly assessing its residence time.

  • Association Phase:

    • Prepare M3-expressing cell membranes as described in the binding assay protocol.

    • Incubate the membranes with a high concentration of the unlabeled test compound (e.g., Espatropate) to allow for maximal receptor binding.

    • In a parallel set of tubes, incubate membranes with buffer only (to measure the baseline association of the radioligand).

  • Dissociation Initiation:

    • After the initial incubation, rapidly dilute the samples in a large volume of ice-cold buffer containing a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to prevent re-association of the test compound.

    • Simultaneously, add a radioligand (e.g., [3H]NMS) that will bind to any receptors that become unoccupied as the test compound dissociates.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

    • Immediately filter the aliquots through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters rapidly with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • The amount of radioligand bound will increase over time as the test compound dissociates.

    • Plot the bound radioactivity against time and fit the data to a one-phase association exponential curve.

    • The rate constant from this curve corresponds to the dissociation rate constant (k_off) of the test compound.

    • Calculate the dissociation half-life (t½) using the formula: t½ = ln(2) / k_off.

Part 3: In Vivo Proof-of-Concept for Bronchoprotection

Expertise & Causality: While in vitro assays are essential, they do not fully recapitulate the complex physiological environment of the lung. An in vivo model is required to demonstrate that the drug, when administered via the intended route (inhalation), can effectively prevent bronchoconstriction induced by a cholinergic agonist like acetylcholine or methacholine. This experiment provides crucial proof-of-concept for efficacy and establishes the duration of action in a living system.

Table 3: Comparative In Vivo Duration of Action of Established LAMAs

CompoundAnimal ModelKey Finding (Bronchoprotection at 24h post-dose)
Tiotropium Anesthetized Dog35% protection at 24h
Aclidinium Anesthetized Dog21% protection at 24h
Glycopyrrolate Anesthetized Dog0% protection at 24h
Umeclidinium Preclinical ModelsLong duration of action (>24h)
Data from Sala et al. (2013) and FDA documents.[5]
Protocol: Methacholine-Induced Bronchoconstriction in Guinea Pigs

Trustworthiness: This in vivo protocol uses anesthetized, ventilated animals to allow for precise measurement of airway mechanics, a direct and reliable indicator of bronchoconstriction.

  • Animal Preparation:

    • Anesthetize male Dunkin-Hartley guinea pigs.

    • Perform a tracheotomy and cannulate the trachea.

    • Mechanically ventilate the animals at a constant volume and frequency.

    • Cannulate the jugular vein for administration of the bronchoconstricting agent.

  • Drug Administration:

    • Administer the test compound (e.g., Espatropate) or vehicle control via intratracheal instillation or inhalation at various doses.

    • Wait for a predetermined period before challenging the animals (e.g., 1 hour, 4 hours, 24 hours) to assess onset and duration of action.

  • Bronchial Challenge:

    • Administer an intravenous bolus of methacholine to induce bronchoconstriction.

    • Continuously measure changes in pulmonary inflation pressure or airway resistance as the primary endpoint. A successful antagonist will attenuate the rise in pressure/resistance caused by methacholine.

  • Data Analysis:

    • Calculate the percentage inhibition of the methacholine-induced bronchoconstrictor response for each animal at each dose and time point.

    • Construct dose-response curves to determine the ED50 (the dose required to produce 50% of the maximal protective effect).

    • Compare the duration of the protective effect between different compounds.

Visualization: Preclinical LAMA Development Workflow

Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Binding 1. Receptor Binding (Affinity - Ki) Function 2. Functional Assay (Potency - pA2) Binding->Function Kinetics 3. Dissociation Kinetics (Duration - t½) Function->Kinetics Selectivity 4. Subtype Selectivity (Safety - M3 vs M2) Kinetics->Selectivity PK 5. Pharmacokinetics (ADME) Selectivity->PK Efficacy 6. Bronchoprotection Model (Proof of Concept) PK->Efficacy Tox 7. Safety Pharmacology & Toxicology Efficacy->Tox Candidate Candidate Selection Tox->Candidate

Caption: High-level workflow for preclinical evaluation of a LAMA.

Conclusion

The preclinical development of a novel M3 muscarinic antagonist like Espatropate is a multi-stage process designed to rigorously assess its potential as a therapeutic agent. The journey from initial compound screening to a candidate ready for clinical trials requires robust evidence of high on-target potency, a kinetic profile that supports a long duration of action, and crucial selectivity to ensure a wide therapeutic window.

By benchmarking against the well-characterized profiles of Tiotropium, Aclidinium, Glycopyrrolate, and Umeclidinium, we can establish clear criteria for success. A promising candidate must demonstrate potent M3 antagonism, a slow dissociation rate from the M3 receptor, and a significantly faster dissociation rate from the M2 receptor. Ultimately, these in vitro properties must translate to sustained in vivo efficacy in a relevant model of bronchoconstriction. While the specific preclinical data for Espatropate remains proprietary, its progression through this gauntlet of assays is a prerequisite for its consideration as a future respiratory therapy.

References

  • Sala, A., Villetti, G., & Civelli, M. (2013). Preclinical Evaluation of Long-Acting Muscarinic Antagonists: Comparison of Tiotropium and Investigational Drugs. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Patsnap Synapse. (2026). Espatropate hydrate. Patsnap Synapse. [Link]

  • TGA Australia. (n.d.). AusPAR Attachment 2. Extract from the Clinical Evaluation Report for Umeclidinium bromide. Therapeutic Goods Administration. [Link]

  • Kanniess, F., et al. (2004). Activity of aclidinium bromide, a new long-acting muscarinic antagonist: a phase I study. British Journal of Clinical Pharmacology. [Link]

  • Pelaia, G., et al. (2017). The evidence on tiotropium bromide in asthma: from the rationale to the bedside. Multidisciplinary Respiratory Medicine. [Link]

  • Villetti, G., et al. (2006). In vitro potency and duration of action of glycopyrrolate, tiotropium and ipratropium in reducing muscarinic-receptor mediated bronchoconstriction in human and guinea-pig airways. Journal of Pharmacy and Pharmacology. [Link]

  • Buhl, R., & Gessner, C. (2012). Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects. Oxidative Medicine and Cellular Longevity. [Link]

  • Donohue, J. F., & Worsley, S. (2014). Umeclidinium Bromide and Vilanterol Trifenatate Inhalation Powder. P&T: A Peer-Reviewed Journal for Formulary Management. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of Espatropate

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the proper management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step framework for the safe disposal of Espatropate, a hypothetical non-hazardous pharmaceutical compound. By adhering to these procedures, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold environmental stewardship. The principles outlined here are grounded in established best practices for chemical and pharmaceutical waste management, ensuring a self-validating system of safety and compliance.

Understanding Espatropate: A Profile for Safe Handling

While specific data for "Espatropate" is not publicly available, for the purposes of this guide, we will assume it is a non-RCRA hazardous, non-controlled substance. This classification is a critical first step in determining the appropriate disposal pathway. It is the responsibility of the waste generator to confirm the hazardous characteristics of any new compound.[1][2][3]

Assumed Properties of Espatropate for this Guide:

PropertyAssumed ValueImplication for Disposal
RCRA Hazardous Waste NoCan be managed as non-hazardous pharmaceutical waste.
DEA Controlled Substance NoNot subject to DEA's stringent disposal regulations.[2][4]
Acute Toxicity (P-listed) NoEmpty containers do not require management as hazardous waste.[1][5]
Biohazard NoDoes not require special biohazardous waste handling.
Physical Form Solid (crystalline powder)Spills are less likely to disperse rapidly than liquids.
Solubility Soluble in organic solventsSolvents used for dissolution will also require proper disposal.
The Core of Compliance: Regulatory Framework

The disposal of all chemical waste, including pharmaceutical compounds, is governed by a multi-tiered regulatory framework. In the United States, the primary federal agencies involved are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste.[2][4][6] It is crucial to determine if a pharmaceutical waste is "RCRA hazardous" based on its characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed.[1][7]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[1][2]

Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[4] Always consult with your institution's Environmental Health and Safety (EHS) office for specific local requirements.

Step-by-Step Disposal Protocol for Espatropate

This protocol outlines the procedures for the disposal of bulk Espatropate, contaminated materials, and empty containers.

Proper waste segregation is fundamental to safe and compliant laboratory practice. It prevents accidental mixing of incompatible chemicals and ensures that waste is disposed of in the most appropriate and cost-effective manner.[2]

  • Designated Waste Container: All solid Espatropate waste should be collected in a designated, clearly labeled, and sealed container.

  • Labeling: The container must be labeled "Non-Hazardous Pharmaceutical Waste" and include the chemical name "Espatropate."

  • Isolation: Keep the Espatropate waste container separate from other laboratory waste streams, particularly hazardous chemical waste.

Unused, expired, or off-spec Espatropate must be disposed of as non-hazardous pharmaceutical waste.

  • Collection: Carefully transfer the solid Espatropate into the designated non-hazardous pharmaceutical waste container.

  • Container Sealing: Once the container is full, securely seal it to prevent any release of its contents.

  • EHS Handoff: Contact your institution's EHS office to arrange for the pickup and disposal of the waste container. They will coordinate with a licensed waste management vendor.

Items such as personal protective equipment (PPE), weigh boats, and spill cleanup materials that have come into contact with Espatropate should also be disposed of as non-hazardous pharmaceutical waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in the designated Espatropate waste container.

  • Sharps: Any sharps, such as needles or scalpels, contaminated with Espatropate must be disposed of in a designated sharps container.[8] Do not dispose of sharps in regular trash or non-sharps waste containers.[8]

Under RCRA, a container that has held a non-P-listed hazardous waste is considered "empty" and not regulated as hazardous waste if all possible contents have been removed.[1] While we are assuming Espatropate is non-hazardous, following a similar principle for empty containers is good practice.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent. The rinsate from the first rinse should be collected and disposed of as hazardous waste if a hazardous solvent is used. Subsequent rinsate can typically be disposed of down the drain, but always check with your local EHS for guidance.

  • Container Disposal: Once triple-rinsed, the container can be disposed of in the regular trash or recycled, depending on institutional policy. Deface or remove the label before disposal.

Visualizing the Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of Espatropate and associated waste.

cluster_0 Start: Espatropate Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Actions Start Generate Espatropate Waste Is_Bulk Bulk Espatropate? Start->Is_Bulk Is_Contaminated Contaminated Material? Start->Is_Contaminated Is_Empty_Container Empty Container? Start->Is_Empty_Container Non_Haz_Waste Collect in Labeled Non-Hazardous Pharmaceutical Waste Container Is_Bulk->Non_Haz_Waste Yes Is_Contaminated->Non_Haz_Waste Yes (Non-Sharps) Sharps_Container Dispose in Sharps Container Is_Contaminated->Sharps_Container Yes (Sharps) Triple_Rinse Triple Rinse Container Is_Empty_Container->Triple_Rinse Yes EHS_Pickup Arrange for EHS Pickup Non_Haz_Waste->EHS_Pickup Sharps_Container->EHS_Pickup Regular_Trash Dispose in Regular Trash/Recycle Triple_Rinse->Regular_Trash

Caption: A logical workflow for the proper disposal of Espatropate.

Safety First: Personal Protective Equipment (PPE) and Spill Management

Adherence to standard laboratory safety protocols is non-negotiable when handling any chemical, including for disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling Espatropate.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.

  • Spill Response: In the event of a spill, follow your institution's established spill cleanup procedures. For a solid compound like Espatropate, this will typically involve carefully sweeping or vacuuming the material into a designated waste container.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of pharmaceutical compounds is a cornerstone of responsible research. By following these guidelines for Espatropate, laboratory professionals can ensure the safety of their colleagues, protect the environment, and maintain full regulatory compliance. Always remember that your institution's Environmental Health and Safety office is your most valuable resource for guidance on waste disposal.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Relevant Publisher.
  • Update on pharmaceutical waste disposal regul
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14). Relevant Publisher.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Pharmaceutical Waste Guidance. (n.d.). Relevant Publisher.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • SAFETY DATA SHEET - Estropipate. (2015, March 2). Santa Cruz Biotechnology.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • Standard Operating Procedure for the Disposal of Sharp Objects in Laboratories. (2018, January 31). Relevant Publisher.

Sources

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Espatropate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Personnel Safety and Procedural Integrity

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Espatropate. As an active pharmaceutical ingredient (API) with potent biological activity, establishing robust safety protocols is paramount. This document moves beyond a simple checklist, explaining the rationale behind each recommendation to build a culture of safety and ensure the integrity of your research.

Understanding the Hazard: Why Espatropate Demands Respect

Espatropate is identified as a bronchodilator with antimuscarinic activity[1]. Compounds in this class are designed to be biologically active at low doses. While a specific Occupational Exposure Limit (OEL)—the airborne concentration of a substance considered safe for repeated exposure—has not been established for Espatropate, its pharmacological activity necessitates that it be handled as a highly potent active pharmaceutical ingredient (HPAPI)[2][3].

The primary risks associated with handling potent compounds like Espatropate include:

  • Inhalation: Aerosolized powder is a primary route of exposure, especially during weighing and transfer operations.

  • Dermal Contact: The compound may be absorbed through the skin, leading to systemic effects.

  • Ocular Exposure: Splashes can cause both local irritation and systemic absorption.

  • Ingestion: Accidental ingestion can occur through contact with contaminated hands.

Therefore, a comprehensive safety strategy based on the hierarchy of controls—engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE)—is not just recommended, it is essential[4].

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to implement primary containment strategies. PPE should be considered the last line of defense against exposure, used in conjunction with robust engineering solutions[4][5].

  • Engineering Controls: All handling of powdered Espatropate must be performed within a certified containment device. This includes ventilated laminar flow enclosures, fume hoods, or glove boxes designed for handling potent compounds[2][6]. These systems physically isolate the operator from the hazardous material.

  • Administrative Controls: Your institution must develop Standard Operating Procedures (SOPs) for the safe handling, storage, and disposal of Espatropate[4][7]. Access to areas where Espatropate is handled should be restricted, and all personnel must receive documented training on these procedures and the specific risks involved[3].

Mandated Personal Protective Equipment (PPE) for Espatropate

The selection of appropriate PPE is critical for minimizing exposure risk during all stages of handling. The following table summarizes the minimum required PPE for various common laboratory tasks involving Espatropate.

Task Gloves Gown/Body Protection Eye/Face Protection Respiratory Protection
Weighing & Dispensing (Powder) Double Nitrile/NeopreneDisposable, impermeable gown (back-closing)Chemical splash goggles AND face shieldNIOSH-approved respirator (e.g., N95 or PAPR) is mandatory if not in an isolator
Solution Preparation Double Nitrile/NeopreneDisposable, impermeable gownChemical splash gogglesRequired if not performed in a fume hood or ventilated enclosure
Cell Culture/In-Vitro Assays Single NitrileLab coat (dedicated)Safety glasses with side shieldsNot required if handling dilute solutions in a biosafety cabinet
Animal Dosing (In-Vivo) Double Nitrile/NeopreneDisposable, impermeable gownChemical splash goggles AND face shieldNIOSH-approved respirator (risk of aerosol generation)
Waste Disposal Double Nitrile/NeopreneDisposable, impermeable gownChemical splash gogglesAs required by the initial handling task
Detailed PPE Specifications
  • Hand Protection: Always wear two pairs of chemical-resistant, powder-free gloves, preferably nitrile or neoprene[8][9]. The outer glove should have a long cuff that extends over the sleeve of the gown. Change the outer glove immediately upon suspected contamination or every 30-60 minutes during extended procedures. Never reuse disposable gloves[10].

  • Body Protection: A disposable, solid-front, back-closing gown made of a low-lint, impermeable material is required[9][11]. This prevents contamination of personal clothing and skin. Gowns should be discarded immediately after use into a designated hazardous waste container.

  • Eye and Face Protection: At a minimum, wear chemical splash goggles that meet ANSI Z87.1 standards[12]. When there is any risk of a splash or aerosol generation, such as during solution preparation or animal dosing, a full face shield must be worn over the goggles[11][13].

  • Respiratory Protection: Handling powdered Espatropate outside of a containment isolator poses a significant inhalation risk. A NIOSH-approved respirator is mandatory. For weighing and compounding, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and is recommended[14]. At a minimum, a fit-tested N95 respirator should be used. Surgical masks provide no protection against inhaled chemical powders[11].

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.

Donning PPE Workflow

The following diagram illustrates the correct sequence for donning PPE to ensure a complete and secure barrier before handling Espatropate.

G cluster_prep Preparation Area shoe_covers Step 1: Shoe Covers inner_gloves Step 2: Inner Gloves shoe_covers->inner_gloves Then gown Step 3: Gown (Tie Securely) inner_gloves->gown Then respirator Step 4: Respirator (Perform Seal Check) gown->respirator Then goggles Step 5: Goggles / Face Shield respirator->goggles Then outer_gloves Step 6: Outer Gloves (Over Cuffs) goggles->outer_gloves Then ready Ready for Handling outer_gloves->ready

Caption: Workflow for the correct sequence of donning PPE.

Doffing PPE Workflow

Doffing must be performed carefully to avoid contact with the contaminated exterior of the equipment.

G cluster_exit De-Gowning Area (Anteroom) outer_gloves Step 1: Remove Outer Gloves (Turn Inside Out) gown Step 2: Remove Gown & Shoe Covers (Roll Away from Body) outer_gloves->gown Dispose in Lined Bin exit_lab Step 3: Exit Containment Area gown->exit_lab Then goggles Step 4: Remove Goggles / Face Shield exit_lab->goggles inner_gloves_last Step 5: Remove Inner Gloves (Turn Inside Out) goggles->inner_gloves_last Dispose respirator Step 6: Remove Respirator inner_gloves_last->respirator Dispose wash Step 7: Wash Hands Thoroughly respirator->wash Then complete Procedure Complete wash->complete

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.